Temporin G
Description
Properties
Molecular Formula |
C72H116N18O14 |
|---|---|
Molecular Weight |
1457.8 g/mol |
IUPAC Name |
(2S)-N-[2-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C72H116N18O14/c1-13-42(10)58(89-68(101)57(41(8)9)87-66(99)53-29-23-31-90(53)71(104)52(35-46-26-20-17-21-27-46)85-62(95)47(73)34-45-24-18-16-19-25-45)67(100)80-37-55(92)81-48(28-22-30-78-72(76)77)64(97)88-60(44(12)15-3)70(103)84-50(33-40(6)7)65(98)83-51(36-54(74)91)63(96)79-38-56(93)86-59(43(11)14-2)69(102)82-49(61(75)94)32-39(4)5/h16-21,24-27,39-44,47-53,57-60H,13-15,22-23,28-38,73H2,1-12H3,(H2,74,91)(H2,75,94)(H,79,96)(H,80,100)(H,81,92)(H,82,102)(H,83,98)(H,84,103)(H,85,95)(H,86,93)(H,87,99)(H,88,97)(H,89,101)(H4,76,77,78)/t42-,43-,44-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-,60-/m0/s1 |
InChI Key |
JCLVMSASJAPDDO-PGBXLKLLSA-N |
bioactivity |
Antibacterial |
sequence |
FFPVIGRILNGIL |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Origins of Temporin G: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin G is a member of the temporin family of antimicrobial peptides (AMPs), which represent a crucial component of the innate immune system of various amphibian species. These short, cationic peptides have garnered significant interest within the scientific community due to their potent and broad-spectrum antimicrobial activity, including efficacy against multidrug-resistant pathogens. This technical guide provides a comprehensive overview of the origin, discovery, and fundamental characteristics of this compound, tailored for professionals in the fields of microbiology, biochemistry, and pharmaceutical development.
Origin and Initial Discovery
This compound was first identified from the skin secretions of the European common frog, Rana temporaria.[1][2] The initial discovery of the temporin family, including the precursor of this compound, was a result of a 1996 study that involved the screening of a cDNA library constructed from the skin of Rana temporaria.[2] This molecular biology approach allowed for the identification of the genetic precursors encoding for several novel antimicrobial peptides.
The precursors of temporins, including this compound, typically consist of a signal peptide, an acidic pro-region, and the C-terminal mature peptide sequence. The mature peptide is cleaved from the precursor protein and often undergoes post-translational modification, most notably C-terminal amidation, which is crucial for its biological activity.[2] Following the identification of the cDNA sequence, this compound was subsequently isolated and purified from the skin secretions of the frog using a combination of techniques including electrical stimulation to induce secretion, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for purification and mass spectrometry for characterization.
Physicochemical Properties of this compound
This compound is a relatively small peptide with specific physicochemical characteristics that contribute to its antimicrobial function.
| Property | Value |
| Amino Acid Sequence | FFPVIGRILNGIL-NH₂ |
| Molecular Weight | 1457.80 Da |
| Length | 13 amino acids |
| C-terminus | Amidated |
Antimicrobial Activity
This compound exhibits potent antimicrobial activity, primarily against Gram-positive bacteria, including clinically relevant multidrug-resistant strains. Its efficacy is attributed to its ability to interact with and disrupt the integrity of bacterial cell membranes. The antimicrobial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | MIC (µM) | Reference(s) |
| Staphylococcus aureus | ATCC 25923 | 12.5 - 25 | [3] |
| Staphylococcus aureus | Clinical Isolate 1a | 12.5 - 25 | [3] |
| Staphylococcus aureus | Clinical Isolate 1b | 25 - 50 | [3] |
| Staphylococcus aureus | Clinical Isolate 1c | 25 - 50 | [3] |
| Enterococcus faecium | (not specified) | (not specified) | [4] |
| Stenotrophomonas maltophilia | (not specified) | (not specified) | [4] |
| Acinetobacter baumannii | (not specified) | (not specified) | [4] |
Note: MIC values can vary depending on the specific experimental conditions, such as the broth medium and inoculum size.
Mechanism of Action
The primary mechanism of action of this compound involves the perturbation and disruption of the bacterial cell membrane. As a cationic peptide, it is initially attracted to the negatively charged components of the bacterial cell envelope, such as lipoteichoic acids in Gram-positive bacteria. Upon reaching the cell membrane, the peptide is believed to insert itself into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane's integrity results in the leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell death.
The interaction with and disruption of the cell membrane is a hallmark of many antimicrobial peptides and is considered a key advantage, as it is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Objective: To chemically synthesize the this compound peptide (FFPVIGRILNGIL-NH₂).
Principle: Fmoc/tBu solid-phase peptide synthesis is a stepwise process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-L-Phe-OH, Fmoc-L-Pro-OH, Fmoc-L-Val-OH, Fmoc-L-Ile-OH, Fmoc-L-Gly-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Leu-OH, Fmoc-L-Asn(Trt)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (Fmoc-L-Leu-OH) in DMF. b. Add HBTU, HOBt, and DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin and allow it to react for 2 hours. d. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Ile, Gly, Asn, Leu, Arg, Ile, Gly, Val, Pro, Phe, Phe).
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the growth of a specific microorganism.
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium.
Materials:
-
Synthesized and purified this compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and then prepare serial two-fold dilutions in MHB in a 96-well plate.
-
Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the peptide dilutions. Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Membrane Permeability Assay using Sytox Green
Objective: To assess the ability of this compound to permeabilize the bacterial cell membrane.
Principle: Sytox Green is a fluorescent dye that cannot penetrate the intact membranes of live cells. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
Materials:
-
This compound
-
Bacterial strain
-
Phosphate-buffered saline (PBS)
-
Sytox Green nucleic acid stain
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with PBS. Resuspend the cells in PBS to a standardized density.
-
Assay Setup: In a 96-well black microtiter plate, add the bacterial suspension.
-
Sytox Green Addition: Add Sytox Green to each well to a final concentration of 1-5 µM and incubate in the dark for 15 minutes to allow for baseline fluorescence measurement.
-
Peptide Addition: Add different concentrations of this compound to the wells. Include a positive control for maximum permeabilization (e.g., treatment with 70% ethanol or a membrane-disrupting agent like melittin) and a negative control (untreated bacteria).
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for Sytox Green (e.g., ~485 nm excitation and ~520 nm emission).
-
Data Analysis: Plot the fluorescence intensity as a function of time for each concentration of this compound. An increase in fluorescence indicates membrane permeabilization.
Visualizations
The following diagrams illustrate key processes in the discovery and action of this compound.
Figure 1: Workflow for the discovery and characterization of this compound.
Figure 2: Proposed mechanism of action of this compound on bacterial cells.
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Our Experience over 20 Years: Antimicrobial Peptides against Gram Positives, Gram Negatives, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
Temporin G: A Technical Guide on the Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Temporin G peptide, a member of the temporin family of antimicrobial peptides (AMPs) originally isolated from the skin of the European red frog, Rana temporaria.[1][2] Temporins are among the shortest known naturally occurring linear antimicrobial peptides, typically consisting of 10-13 amino acids.[3][4] They are characterized by a low positive charge and a high degree of hydrophobicity.[4] this compound has demonstrated a broad spectrum of activity, including antibacterial, anti-biofilm, and antiviral properties, making it a subject of significant interest for therapeutic development.[1][5][6]
Core Peptide Data: this compound
The fundamental properties of this compound are summarized below. This peptide is C-terminally amidated, a common feature in temporins that enhances stability and activity.[7][8]
| Property | Value | Reference |
| Full Name | This compound | [1] |
| Source Organism | Rana temporaria (European red frog) | [2] |
| Amino Acid Sequence | Phe-Phe-Pro-Val-Ile-Gly-Arg-Ile-Leu-Asn-Gly-Ile-Leu | [1] |
| One-Letter Code | FFPVIGRILNGIL-NH₂ | [1][7] |
| Peptide Length | 13 amino acids | [2] |
| Molecular Formula | C₇₀H₁₁₉N₁₇O₁₃ | N/A |
| Molecular Weight | 1415.8 g/mol | N/A |
| Net Charge (at pH 7) | +1 | [4] |
Peptide Structure
Primary and Secondary Structure
The primary sequence of this compound is Phe-Phe-Pro-Val-Ile-Gly-Arg-Ile-Leu-Asn-Gly-Ile-Leu-NH₂ .[1][8] Like other temporins, this compound lacks a defined secondary structure in aqueous or buffer solutions.[2] However, upon interaction with membrane-mimicking environments such as sodium dodecyl sulfate (SDS) micelles, trifluoroethanol (TFE), or the lipid bilayers of target cells, it undergoes a conformational change to form an amphipathic α-helix.[2][3][4] This induced helicity is crucial for its biological activity, allowing the peptide to insert into and disrupt the cell membrane.[9] The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, facilitates its interaction with the lipid and charged components of the membrane.
Mechanism of Action
The primary antimicrobial mechanism of this compound is the physical disruption of the cell membrane of target pathogens.[4] Its antiviral activity, particularly against enveloped viruses like influenza, involves a more specific interaction with viral surface proteins.[5][10]
Antibacterial and Anti-biofilm Activity
Against bacteria, the positively charged peptide is initially attracted to the negatively charged components of the bacterial cell wall.[9] Upon reaching the membrane, the hydrophobic environment induces the formation of an α-helix, which then inserts into the lipid bilayer.[9] This insertion disrupts the membrane integrity, leading to pore formation, leakage of essential intracellular contents, and ultimately, cell death.[6] This direct, physical mechanism makes the development of microbial resistance less likely compared to conventional antibiotics that target specific metabolic pathways.[4] this compound has also been shown to be effective against bacterial biofilms and persister cells, which are notoriously difficult to treat.[6][11]
Antiviral Activity
This compound has demonstrated significant activity against respiratory viruses, including influenza and parainfluenza viruses.[5] Its mechanism against influenza virus involves direct interaction with the viral surface glycoprotein, hemagglutinin (HA).[5][10] Molecular docking studies have shown that this compound binds to a conserved hydrophobic groove in the stem region of the HA2 subunit.[5] This binding event blocks the conformational changes in HA that are essential for the fusion of the viral envelope with the host cell's endosomal membrane, thereby preventing the virus from entering the cell and releasing its genetic material.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Antiviral Mechanism of Temporin G against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Temporin G, a short, cationic antimicrobial peptide isolated from the skin of the European red frog (Rana temporaria), has demonstrated significant antiviral activity against the influenza A virus. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-influenza activity, supported by quantitative data and detailed experimental protocols. The primary mechanism of action is the direct inhibition of viral entry into host cells. This compound interacts with the viral surface glycoprotein hemagglutinin (HA), preventing the conformational changes required for the fusion of the viral envelope with the endosomal membrane. This guide consolidates the current understanding of this compound as a promising candidate for the development of novel antiviral therapeutics against influenza.
Core Antiviral Mechanism: Inhibition of Viral Entry
The antiviral activity of this compound against the influenza virus is primarily attributed to its ability to disrupt the early stages of the viral life cycle, specifically targeting the entry process.[1][2] Unlike some antiviral agents that may act intracellularly to inhibit replication or modulate the host immune response, this compound exerts its effect directly on the virion.
Interaction with Hemagglutinin (HA)
The central tenet of this compound's mechanism is its direct interaction with the influenza virus hemagglutinin (HA) protein.[1][2] HA is a trimeric glycoprotein on the surface of the influenza virus responsible for binding to sialic acid receptors on host cells and mediating the fusion of the viral and endosomal membranes.
Molecular docking studies and in vitro assays have revealed that this compound binds to a highly conserved region in the stem of the HA protein, specifically within the hydrophobic groove of the HA2 subunit.[1][2] This interaction is critical as it physically obstructs the conformational rearrangements of the HA2 subunit that are essential for membrane fusion.[1][2] By preventing these changes, this compound effectively neutralizes the virus's ability to release its genetic material into the host cell cytoplasm, thus halting the infection at a very early stage.[1][2]
Signaling Pathway of Viral Entry Inhibition
The following diagram illustrates the proposed mechanism by which this compound inhibits influenza virus entry.
References
- 1. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Temporin G and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of Temporin G, a potent antimicrobial peptide (AMP), and the structure-activity relationships (SAR) derived from its various analogues. By examining the interplay between peptide structure and biological function, this guide aims to furnish researchers and drug developers with the foundational knowledge required to design novel, highly effective, and selective therapeutic agents.
Introduction to this compound
Temporins are a family of small, cationic, and α-helical antimicrobial peptides first isolated from the skin of the European red frog, Rana temporaria.[1] Among them, this compound (TG), a 13-amino acid peptide, has demonstrated significant bactericidal activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like Staphylococcus aureus (S. aureus).[2] Its activity extends to Gram-negative bacteria such as Stenotrophomonas maltophilia and Acinetobacter baumannii.[2] Beyond its antibacterial properties, this compound has also been identified as a powerful agent against respiratory viruses, including influenza, by inhibiting viral entry into host cells.[3][4]
The relatively simple structure and potent biological activity of this compound make it an excellent template for synthetic modification. Understanding the relationship between its amino acid sequence, physicochemical properties, and biological effects is crucial for optimizing its therapeutic potential, aiming to enhance antimicrobial potency while minimizing toxicity to host cells.
Physicochemical and Structural Properties of this compound
The primary sequence of native this compound is FFPFWGFFLGRIL-NH₂ . Key characteristics include:
-
Low Cationic Charge: With a net positive charge of +2, its cationicity is lower than many other AMPs.[5]
-
High Hydrophobicity: The sequence is rich in hydrophobic residues, particularly Phenylalanine (F) and Leucine (L), which is critical for its interaction with and disruption of microbial membranes.
-
C-terminal Amidation: Like all temporins, it is C-terminally amidated, a modification that typically enhances peptide stability and activity by neutralizing the negative charge of the C-terminal carboxyl group.[5]
-
Conformation: In aqueous solution, this compound is largely unstructured. However, in the presence of membrane-mimicking environments such as lipid vesicles or detergents like sodium dodecyl sulfate (SDS), it adopts a distinct α-helical conformation.[2] This amphipathic helix structure is fundamental to its mechanism of action, allowing it to insert into and disrupt the lipid bilayer of microbial membranes.[5]
Mechanism of Action
This compound exerts its antimicrobial and antiviral effects through direct interaction with pathogen membranes, though the specific pathways differ.
Antibacterial Mechanism
The primary mode of antibacterial action for temporins involves the permeabilization and disruption of the bacterial cytoplasmic membrane.[5] While the precise model can vary, the mechanism generally follows these steps:
-
Electrostatic Attraction: The positively charged residues of the peptide are initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2]
-
Membrane Insertion and Helix Formation: Upon reaching the membrane surface, the peptide transitions from an unordered to an α-helical structure. This amphipathic conformation facilitates the insertion of its hydrophobic residues into the lipid bilayer core.[5]
-
Membrane Disruption: At sufficient concentrations, the accumulation of peptides disrupts the membrane's integrity. This can occur via several proposed models, including the "carpet-like" mechanism, where peptides accumulate on the membrane surface and cause disruption in a detergent-like manner, or through the formation of transient pores or channels (e.g., toroidal pores).[5] This disruption leads to the leakage of intracellular contents and ultimately, cell death.[6] Fluorescence experiments using membrane-impermeable dyes have confirmed that this compound induces membrane perturbation in S. aureus.[2]
References
- 1. Interactions of the antimicrobial peptides temporins with model biomembranes. Comparison of temporins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: The Anti-Persister Cell Activity of the Antimicrobial Peptide Temporin G
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth examination of Temporin G's efficacy and mechanism of action against bacterial persister cells, a key driver of chronic and recurrent infections.
Executive Summary
Bacterial persister cells are a subpopulation of dormant, metabolically quiescent cells that exhibit transient tolerance to conventional antibiotics.[1][2][3] This tolerance is a major contributor to the recalcitrance of chronic infections, such as those caused by Staphylococcus aureus, as persisters can survive antibiotic therapy and repopulate the infection site once treatment ceases.[4][5] Antimicrobial peptides (AMPs) represent a promising therapeutic avenue due to their distinct mechanisms of action.[2] this compound (TG), a small, cationic peptide isolated from the frog Rana temporaria, has demonstrated significant activity against both biofilms and the persister cells within them.[1][3] This document provides a detailed overview of the quantitative data, experimental methodologies, and mechanisms underlying this compound's anti-persister activity.
Quantitative Data on Efficacy
The efficacy of this compound has been quantified against S. aureus, including both reference strains (ATCC) and clinical isolates. The data highlights its potent activity against persister cells, which are notoriously difficult to eradicate with traditional antibiotics.
Anti-Persister Cell Activity
This compound demonstrates a dose-dependent killing effect on persister cells embedded within pre-formed S. aureus biofilms.[4] The peptide is effective against both the reference strain ATCC 25923 and clinical isolates.[3]
Table 1: Eradication of Staphylococcus aureus Persister Cells by this compound
| Bacterial Strain | This compound Concentration (µM) | Persister Cell Killing (%) | Citation(s) |
|---|---|---|---|
| S. aureus ATCC 25923 | 12.5 | ~20% | [4] |
| S. aureus ATCC 25923 | 25 - 100 | 60 - 80% | [4] |
| S. aureus Clinical Isolate 1a | 12.5 | >50% | [4] |
| S. aureus Clinical Isolate 1a | 25 - 100 | 60 - 80% | [4] |
| S. aureus Clinical Isolate 1b | 12.5 | >50% | [4] |
| S. aureus Clinical Isolate 1b | 25 - 100 | 60 - 80% | [4] |
| General (ATCC & Clinical) | 50 - 100 | ~70 - 80% |[1][2][3] |
Synergistic Effects with Conventional Antibiotics
This compound can potentiate the activity of conventional antibiotics, such as tobramycin. When used at sub-inhibitory concentrations in combination with tobramycin, it can overcome resistance and effectively inhibit the growth of drug-resistant S. aureus clinical isolates.[1][2][3] This synergistic effect is likely due to this compound's ability to permeabilize the bacterial membrane, granting the antibiotic easier access to its intracellular target.[4]
Mechanism of Action
Unlike most traditional antibiotics that target active metabolic processes like DNA replication or protein synthesis, this compound's mechanism is physical and direct, making it effective against metabolically dormant persister cells.[4]
The primary mechanism involves a direct interaction with the bacterial cell membrane.[6][7] As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of the S. aureus cell membrane (e.g., teichoic acids).[6] Upon binding, it inserts into the lipid bilayer, disrupting its integrity and leading to the formation of pores or channels.[4][7] This permeabilization results in the leakage of essential intracellular contents and dissipation of the membrane potential, ultimately causing cell death.[6][7] Because this process does not depend on cellular metabolism, persister cells are susceptible.[4]
Figure 1: Mechanism of this compound's membranolytic action against bacterial cells.
This direct physical disruption bypasses the common survival strategies of persister cells, which rely on shutting down the metabolic pathways targeted by conventional drugs.
Figure 2: Logical diagram illustrating how this compound bypasses persister cell dormancy pathways.
Experimental Protocols
Reproducing and building upon existing research requires a clear understanding of the methodologies employed. The following are detailed protocols for key experiments used to evaluate this compound's activity.
Persister Cell Formation and Eradication Assay
This protocol is designed to isolate a population of persister cells from a mature biofilm and then test the efficacy of this compound in eradicating them.[4]
-
Biofilm Formation:
-
Inoculate S. aureus (e.g., ATCC 25923 or clinical isolates) into a suitable broth medium (e.g., Tryptic Soy Broth).
-
Dispense the bacterial suspension into a 96-well microtiter plate.
-
Incubate for 24 hours at 37°C to allow for the formation of a mature biofilm.
-
-
Persister Cell Isolation:
-
Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove planktonic (free-floating) cells.
-
Add fresh medium containing a high concentration of a bactericidal antibiotic (e.g., rifampicin, to which the strain is susceptible) to kill the metabolically active, non-persister cells.[4]
-
Incubate for an additional 24 hours at 37°C. The surviving cells are predominantly persisters.
-
-
This compound Treatment:
-
Quantification of Survival:
-
Wash the wells with PBS.
-
Add a viability staining agent, such as Resazurin, and incubate until a color change is observed in the control well.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of persister cell killing relative to the untreated control.
-
Figure 3: Experimental workflow for the persister cell eradication assay.
Membrane Permeabilization Assay
This assay uses a fluorescent dye that cannot penetrate intact cell membranes to quantify membrane damage in real-time.[8]
-
Bacterial Preparation:
-
Grow S. aureus to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the bacterial pellet in PBS to a specified optical density (e.g., OD₆₀₀ of 0.5).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the bacterial suspension to each well.
-
Add Propidium Iodide (PI) to each well to a final concentration of ~20 µM.[8] PI is a fluorescent nucleic acid stain that only enters cells with compromised membranes.
-
Add this compound to the test wells at the desired final concentrations (e.g., ½ x MIC, 1 x MIC, 2 x MIC). Include a positive control (e.g., a known membrane-disrupting agent like Melittin) and a negative control (untreated bacteria).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the fluorescence intensity (Excitation: ~584 nm, Emission: ~620 nm) every 5 minutes for a period of up to 2 hours.[8]
-
An increase in fluorescence over time indicates membrane permeabilization.
-
Figure 4: Workflow for the membrane permeabilization assay using propidium iodide.
Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assay
This standard protocol determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).[6][8]
-
Preparation:
-
Prepare a series of two-fold serial dilutions of this compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Prepare a standardized bacterial inoculum (~5 x 10⁵ CFU/mL) in MHB.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria, no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in a well with no visible growth.[8]
-
-
MBC Determination:
-
Take a 50 µL aliquot from each well that showed no visible growth (at and above the MIC).[8]
-
Plate these aliquots onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6]
-
Conclusion and Future Directions
This compound exhibits potent bactericidal activity against S. aureus persister cells through a direct, metabolism-independent mechanism of membrane disruption.[4] Its ability to eradicate these tolerant cells, both alone and in synergy with conventional antibiotics, positions it as a strong candidate for development into a novel therapeutic agent for combating chronic and relapsing bacterial infections.[1][2][3] For drug development professionals, this compound offers a validated starting point for peptide-based therapeutics that can address the critical challenge of antibiotic tolerance. Future research should focus on optimizing its stability and delivery for clinical applications and exploring its efficacy against persisters from other clinically relevant pathogens.
References
- 1. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Persister Cells and Development of Antibiotic Resistance in Chronic Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans [frontiersin.org]
- 7. Effects of the antimicrobial peptide temporin L on cell morphology, membrane permeability and viability of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Profile of Temporin G on Human Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporin G, a member of the temporin family of antimicrobial peptides, has demonstrated cytotoxic effects against various human cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, focusing on its impact on human cells. It consolidates quantitative data from multiple studies, details the experimental protocols used for its assessment, and visually represents the key mechanistic pathways. This document is intended to serve as a thorough resource for researchers and professionals in the fields of drug discovery and development, offering insights into the cytotoxic properties and potential therapeutic applications of this compound.
Introduction
Temporins are a class of small, cationic, and amphipathic peptides isolated from the skin secretions of the European red frog, Rana temporaria.[1] While initially recognized for their potent antimicrobial activity, emerging research has highlighted their cytotoxic effects on eukaryotic cells, including human cancer cell lines.[2] this compound (TG), a specific isoform, has been the subject of investigations to elucidate its cytotoxic profile and mechanism of action. Understanding the in vitro cytotoxicity of this compound is crucial for evaluating its therapeutic potential, particularly in oncology, and for identifying potential off-target effects. This guide synthesizes the current knowledge on the subject, presenting it in a structured and technically detailed format.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against a range of human cell lines. The half-maximal cytotoxic concentration (CC50) is a key metric used to quantify this effect. The available data for this compound and other relevant temporin isoforms are summarized below.
| Peptide | Cell Line | Assay | CC50 (µM) | Reference |
| This compound | A549 (human lung carcinoma) | MTT | 73 | [3] |
| This compound | Vero (monkey kidney epithelial) | MTT | 519 | [ ] |
| This compound | COS-7 (monkey kidney fibroblast-like) | MTT | 129 | [ ] |
| Temporin A | A549 (human lung carcinoma) | MTT | 31 | [3] |
| Temporin B | A549 (human lung carcinoma) | MTT | 58 | [3] |
Table 1: Comparative Cytotoxicity (CC50) of this compound and other Temporin Isoforms on Various Cell Lines.
The data indicates that this compound exhibits varying degrees of cytotoxicity depending on the cell line. For instance, it is significantly more cytotoxic to A549 cells than to Vero or COS-7 cells.
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
The primary mechanism underlying the cytotoxicity of temporins, including analogs of this compound, is the induction of apoptosis, predominantly through the intrinsic or mitochondrial pathway.[4] This process is characterized by a series of well-defined cellular and molecular events.
Cell Membrane Interaction and Damage
While the primary mode of cell death is apoptosis, initial interactions with the cell membrane can cause damage. Studies on temporin analogs have shown an increase in the release of lactate dehydrogenase (LDH), indicating compromised cell membrane integrity.[4]
Mitochondrial Dysfunction
A critical event in the apoptotic cascade initiated by temporin analogs is the disruption of mitochondrial function. This includes:
-
Depolarization of the Mitochondrial Membrane Potential (ΔΨm): Treatment with temporin analogs leads to a loss of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a point of no return in the apoptotic process.[4]
-
Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function often results in the overproduction of ROS. These highly reactive molecules can cause significant damage to cellular components, further promoting apoptosis.[4]
-
Release of Cytochrome c: The permeabilization of the mitochondrial outer membrane leads to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[5][6]
Caspase Activation
Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) to form the apoptosome. This complex then activates initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3 and -7.[5][7] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Regulation by Bcl-2 Family Proteins
The integrity of the mitochondrial outer membrane is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members, such as Bax and Bak, promote membrane permeabilization, while anti-apoptotic members, like Bcl-2 and Bcl-xL, inhibit this process. The balance between these opposing factions is critical in determining the cell's fate. The pro-apoptotic activity of temporins is likely mediated by their influence on this delicate balance.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's cytotoxicity.
Cell Viability and Cytotoxicity Assays
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Seed human cells (e.g., A549) in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Peptide Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the existing medium from the cells and add 100 µL of the peptide solutions at various concentrations. Include untreated cells as a control. Incubate for the desired time period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well. Agitate the plate gently for 30 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value can be determined by regression analysis of the dose-response curve.[3]
Apoptosis Detection Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Mechanistic Assays
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Cell Treatment: Culture cells in a 96-well plate and treat with this compound.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS). Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Commercially available kits can be used to measure the activity of specific caspases (e.g., caspase-3, -8, -9).
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them according to the kit manufacturer's instructions to obtain cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the specific caspase substrate provided in the kit.
-
Incubation: Incubate the plate at 37°C for the recommended time.
-
Fluorescence/Colorimetric Measurement: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.
This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cytochrome c).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the proposed signaling pathway for this compound-induced cytotoxicity.
Conclusion
This compound exhibits a clear cytotoxic profile against human cells, with its primary mechanism of action being the induction of apoptosis through the mitochondrial pathway. The process involves mitochondrial dysfunction, the generation of reactive oxygen species, and the activation of the caspase cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound, particularly in the development of novel anticancer agents. Future studies should focus on expanding the range of human cell lines tested, further elucidating the specific molecular interactions within the apoptotic pathway, and exploring the potential for synergistic effects with existing chemotherapeutic drugs.
References
- 1. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporin-GHb of Hylarana guentheri induces apoptosis by the mitochondrial pathway in MDA-MB-231 cells : Temporin-GHb induces MDA-MB-231 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Hemolytic activity of Temporin G compared to other temporins
An In-Depth Technical Guide to the Hemolytic Activity of Temporin G Compared to Other Temporins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temporins are a large family of small, typically cationic, and hydrophobic antimicrobial peptides (AMPs) originally isolated from the skin secretions of the European red frog, Rana temporaria.[1][2] Generally composed of 10-14 amino acids, they are among the shortest known naturally occurring AMPs.[2][3] In membrane-mimetic environments, temporins often adopt an amphipathic α-helical structure, which is crucial for their biological activity.[4] This structure facilitates interaction with and disruption of microbial cell membranes, forming the basis of their potent antimicrobial effects, particularly against Gram-positive bacteria.[2][5]
While the antimicrobial properties of temporins make them attractive candidates for novel therapeutic agents, their clinical utility is contingent upon their selectivity for microbial cells over host cells. A critical measure of this selectivity is hemolytic activity—the ability to lyse red blood cells (erythrocytes). High hemolytic activity indicates a potential for systemic toxicity, limiting therapeutic applications. Therefore, a thorough understanding of the structure-activity relationships governing hemolysis within the temporin family is paramount for designing safe and effective peptide-based drugs.
This guide provides a detailed comparative analysis of the hemolytic activity of this compound (TG), a peptide noted for its low toxicity, against other prominent members of the temporin family, such as Temporin A, B, and the highly lytic Temporin L. We will examine quantitative data, explore the underlying mechanisms of action, and provide detailed experimental protocols for assessing hemolytic potential.
Comparative Hemolytic Activity of Temporins
The hemolytic activity of temporins varies significantly across different isoforms, largely dictated by subtle differences in amino acid sequence which influence properties like hydrophobicity, helicity, and net charge. This compound is distinguished within the family for its favorable safety profile, exhibiting potent bioactivity with minimal toxicity.[6]
Quantitative Data Summary
The hemolytic potential of an AMP is typically quantified as the HC₅₀ value, which is the peptide concentration required to cause 50% lysis of human red blood cells. A higher HC₅₀ value indicates lower hemolytic activity. The therapeutic potential is often expressed as the Selectivity Index (SI) or Cell Selectivity Index (CSI), calculated as the ratio of HC₅₀ to the Minimum Inhibitory Concentration (MIC) against a target pathogen. A higher SI value is desirable, signifying greater selectivity for microbial cells.
The table below summarizes the available quantitative data for this compound and other selected temporins.
| Peptide | Sequence | Net Charge | Hemolytic Activity (HC₅₀ or LD₅₀) | Key Findings & References |
| This compound (TG) | VFLGLLISL-NH₂ | +1 | High (Low cytotoxicity) | Described as "harmless" with a high Selectivity Index (SI = 5.6). Shows significantly lower cytotoxicity against human cell lines compared to Temporin A.[6] |
| Temporin A (TA) | FLPLIGRVLSGIL-NH₂ | +2 | ≥ 500 µM | Exhibits very low or mild hemolytic activity at its microbicidal concentrations.[2][4][7] |
| Temporin B (TB) | LLPIVGNLLKSLL-NH₂ | +1 | High (Low cytotoxicity) | Generally considered non-hemolytic at effective antimicrobial concentrations.[3] |
| Temporin L (TL) | FVQWFSKFLGRIL-NH₂ | +2 | ~25 µM | The most potent and highly hemolytic temporin isoform. Its high toxicity is directly correlated with its propensity to form a stable α-helix.[4][8][9] |
| Temporin 1CEa | - | +2 | 99 µM (LD₅₀) | Shows significant hemolytic activity.[5] |
| Temporin 1CEb | - | +1 | 112 µM (LD₅₀) | Shows significant hemolytic activity.[5] |
| Temporin 1CEc | - | - | ≥ 500 µM | Exhibits low hemolytic activity.[5] |
| Temporin 1CEh | - | - | 152.6 µM | Possesses elevated hemolytic activity.[5] |
Note: HC₅₀ and LD₅₀ values can vary between studies due to differences in experimental conditions (e.g., erythrocyte source, incubation time).
Structure-Activity Relationship and Mechanism of Action
The disparate hemolytic activities of temporins can be attributed to their physicochemical properties.
-
Hydrophobicity and Amphipathicity: A high degree of hydrophobicity is crucial for insertion into the lipid bilayer of cell membranes. However, excessive hydrophobicity can lead to indiscriminate lysis of both bacterial and mammalian cells, which lack a protective outer wall. Temporin L, with its multiple aromatic residues (Phe, Trp), is highly hydrophobic and highly hemolytic.[3]
-
α-Helical Content: A stable and well-defined α-helical structure promotes deeper insertion into the membrane core. A direct correlation has been identified between the α-helical content of Temporin L and its hemolytic activity.[4] In contrast, peptides like Temporin A, which may adopt a less stable helix or interact more superficially with the membrane, exhibit lower hemolysis.[4]
-
Mechanism of Lysis: The lytic mechanism of temporins is believed to involve membrane disruption. Several models have been proposed:
-
Carpet-like Mechanism: Peptides accumulate on the membrane surface, parallel to the lipid headgroups. Once a threshold concentration is reached, they disrupt the bilayer integrity in a detergent-like manner, leading to membrane dissolution. This mechanism is often associated with peptides having lower hemolytic activity, such as Temporin A.[4]
-
Pore Formation (Barrel-Stave or Toroidal): Peptides oligomerize and insert into the membrane to form transmembrane pores or channels. This allows for the uncontrolled passage of ions and small molecules, leading to osmotic instability and cell lysis. The highly lytic Temporin L has been suggested to act via a pore-forming mechanism on erythrocytes.[3][8]
-
The diagram below illustrates a generalized mechanism for temporin-induced hemolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Biological Studies of New Temporin A Analogs Containing Unnatural Amino Acids in Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Spectrum of Temporin G: A Technical Guide
Abstract
Temporin G (TG), a short, cationic antimicrobial peptide isolated from the skin of the European red frog Rana temporaria, has demonstrated a broad spectrum of antimicrobial activity. This technical guide provides an in-depth overview of the antifungal properties of this compound, focusing on its spectrum of activity, the experimental protocols used for its evaluation, and its proposed mechanism of action. Quantitative data from antifungal susceptibility testing is summarized, and key experimental workflows are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of mycology and antimicrobial peptide research.
Introduction
The rise of fungal infections, coupled with the increasing prevalence of antifungal drug resistance, presents a significant challenge to global public health. Opportunistic pathogens such as Candida spp., Cryptococcus neoformans, and Aspergillus spp. are major causes of morbidity and mortality, particularly in immunocompromised individuals. This has necessitated the search for novel antifungal agents with alternative mechanisms of action. Antimicrobial peptides (AMPs), components of the innate immune system of many organisms, have emerged as promising candidates.
Temporins are a family of small, hydrophobic, and typically cationic peptides.[1] this compound, in particular, has been investigated for its activity against a range of microbial pathogens.[1][2] This guide focuses specifically on its efficacy against pathogenic fungi, providing a detailed summary of its inhibitory concentrations, the methodologies used to determine them, and insights into its mode of action.
Antifungal Spectrum of Activity
This compound has been shown to be active against a variety of pathogenic fungi, including yeasts and filamentous fungi.[1][3] Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The activity of this compound against different fungal groups is summarized below.
Activity Against Yeasts
This compound exhibits significant activity against clinically relevant yeasts, including various Candida species and Cryptococcus neoformans.[1][4]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Candida species and Cryptococcus neoformans
| Fungal Species | Strain | Incubation Time | MIC₅₀ (µM) | MIC₁₀₀ (µM) |
| Candida albicans | ATCC 10231 | 24h | 4 | 16 |
| 48h | 8 | 32 | ||
| Candida tropicalis | 24h | 16 | 16 | |
| 48h | 32 | 32 | ||
| Non-albicans Candida spp. | 24h | 16 - 64 | Not Reported | |
| 48h | 32 - 128 | Not Reported | ||
| Cryptococcus neoformans | 24h & 48h | 16 | 32 |
Data compiled from multiple sources.[1][3][5]
Activity Against Dermatophytes
Dermatophytes, filamentous fungi that cause infections of the skin, hair, and nails, are also susceptible to this compound.[1][3]
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Dermatophytes
| Fungal Genus | Species | MIC₈₀ (µM) | MIC₁₀₀ (µM) |
| Microsporum | gypseum, canis | 16 - 32 | 64 - 128 |
| Trichophyton | mentagrophytes | 4 - 32 | 16 - 64 |
MIC₈₀ represents the lowest concentration that causes ≥80% reduction of visual growth.[3]
Activity Against Aspergillus Species
This compound has also demonstrated activity against Aspergillus species, although generally at higher concentrations compared to yeasts and dermatophytes.[1][3]
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Aspergillus species
| Fungal Species | MIC₈₀ (µM) |
| Aspergillus niger | 128 |
| Aspergillus brasiliensis | 128 |
| Aspergillus terreus | 128 |
MIC₈₀ represents the lowest concentration that causes ≥80% reduction of visual growth.[3]
Experimental Protocols
The antifungal activity of this compound is primarily determined using standardized methods, particularly the broth microdilution assay as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][3]
Antifungal Susceptibility Testing
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Detailed Methodology:
-
Fungal Culture: Yeast strains are typically grown on Sabouraud Dextrose Agar (SDA), while filamentous fungi like dermatophytes are grown on Potato Dextrose Agar (PDA).[1]
-
Inoculum Preparation: A standardized suspension of fungal cells (or conidia for filamentous fungi) is prepared in a suitable medium, often RPMI 1640. The final inoculum concentration is typically in the range of 1 x 10³ to 5 x 10³ cells/mL.[1]
-
Peptide Dilution: this compound is serially diluted in the test medium to create a range of concentrations.
-
Incubation: The fungal inoculum and peptide dilutions are combined in 96-well microtiter plates and incubated at an appropriate temperature (e.g., 37°C for Candida and 30°C for dermatophytes) for 24 to 48 hours.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.[3]
Assessment of Virulence Factors
The effect of this compound on key virulence factors of Candida albicans, such as the yeast-to-hyphae transition and biofilm formation, has also been investigated.
-
Yeast-Mycelial Switching: The ability of this compound to inhibit the formation of germ tubes, the initial step in hyphal formation, is evaluated by microscopic counting after incubation in a hyphae-inducing medium.[3]
-
Biofilm Inhibition and Eradication: The effect on biofilm formation is assessed by incubating C. albicans with sub-MIC concentrations of the peptide. For biofilm eradication, mature biofilms are treated with the peptide, and the metabolic activity of the remaining cells is measured using assays like the XTT assay.[3]
Mechanism of Action
The precise signaling pathways affected by this compound in fungal cells are not yet fully elucidated. However, experimental evidence points towards a mechanism primarily involving interaction with and perturbation of the fungal cell membrane.[1][3]
Proposed Mechanism of Action of this compound
Caption: Conceptual diagram of the proposed antifungal mechanism of this compound.
This compound's antifungal activity is thought to be initiated by its interaction with the fungal cell membrane, leading to moderate membrane perturbation.[1][3] This is supported by assays using membrane-impermeable dyes like Sytox Green.[3] This membrane disruption likely contributes to a reduction in the metabolic activity of the fungal cells.[3][4] Furthermore, this compound has been shown to inhibit key virulence factors in C. albicans, including the transition from yeast to hyphal form and the formation of biofilms.[1][3][4] At effective concentrations, these cellular insults culminate in a fungicidal effect.
Conclusion
This compound displays a promising and broad spectrum of antifungal activity against a range of clinically important yeasts and filamentous fungi. Its efficacy against drug-resistant strains and its multifaceted mechanism of action, involving membrane perturbation and inhibition of virulence factors, make it an attractive candidate for further investigation and development as a novel antifungal therapeutic. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and other antimicrobial peptides. Further research is warranted to fully elucidate the molecular details of its interaction with fungal cells and to assess its potential in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. New Perspectives in the Antimicrobial Activity of the Amphibian Temporin B: Peptide Analogs Are Effective Inhibitors of Candida albicans Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of the Frog Skin Peptide this compound and Its Effect on Candida albicans Virulence Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of the Frog Skin Peptide this compound and Its Effect on Candida albicans Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
Temporin G's Interaction with Viral Envelope Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporin G (TG), a short, cationic antimicrobial peptide, has demonstrated significant antiviral activity against a range of enveloped viruses. This technical guide provides an in-depth analysis of the molecular interactions between this compound and viral envelope proteins, focusing on its mechanism of action, antiviral efficacy, and the experimental methodologies used to characterize these interactions. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research and development of temporin-based antiviral therapeutics.
Introduction
The emergence of drug-resistant viral strains and the limited efficacy of existing antiviral drugs necessitate the discovery of novel therapeutic agents. Antimicrobial peptides (AMPs), components of the innate immune system of many organisms, have garnered significant interest due to their broad-spectrum antimicrobial activities. The temporin family of peptides, isolated from the skin of the European common frog Rana temporaria, are among the smallest known AMPs. This compound (TG), in particular, has been identified as a promising candidate for antiviral drug development due to its potent activity against enveloped viruses and low cytotoxicity.[1][2]
This guide focuses on the primary mechanism of this compound's antiviral action: the direct interaction with and inhibition of viral envelope glycoproteins that are crucial for viral entry into host cells. Specifically, it will detail the interactions with influenza A virus hemagglutinin (HA) and herpes simplex virus type 1 (HSV-1) glycoprotein B (gB).
Mechanism of Action: Inhibition of Viral Entry
This compound exerts its antiviral effect primarily by targeting the early stages of the viral life cycle, specifically inhibiting viral entry into the host cell.[1][3] This is achieved through direct interaction with viral envelope glycoproteins, preventing the conformational changes necessary for membrane fusion.
Interaction with Influenza A Virus Hemagglutinin (HA)
Studies have shown that this compound directly interacts with the hemagglutinin (HA) protein of the influenza A virus.[2] Molecular docking studies suggest that TG binds to a conserved hydrophobic stem groove of HA. This binding is critical as it blocks the conformational rearrangements of the HA2 subunit, which are essential for the fusion of the viral envelope with the endosomal membrane of the host cell, thereby neutralizing the virus.[2]
References
- 1. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Role of Temporin G in the Innate Immunity of Rana temporaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system of amphibians represents a formidable first line of defense against a wide array of pathogens. A crucial component of this system is the secretion of a diverse arsenal of antimicrobial peptides (AMPs) from granular glands in the skin. The European common frog, Rana temporaria, is a rich source of these peptides, including the temporin family—a group of small, hydrophobic, and typically cationic peptides.[1][2] This technical guide provides an in-depth analysis of Temporin G, a specific member of this family, detailing its multifaceted role in the innate immunity of Rana temporaria. We will explore its direct anti-pathogen activities, its interaction with host cells, and the underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
This compound: Structure and Properties
This compound is a 13-amino-acid peptide first isolated from the skin of Rana temporaria.[3][4] Like other members of the temporin family, it is characterized by its small size and hydrophobicity. The primary structure of this compound is FFPVIGRILNGIL-NH₂. Temporins are known to adopt an amphipathic α-helical conformation in membrane-mimicking environments, a structural feature crucial for their biological activity.[5][6]
Direct Anti-pathogen Activity
The primary role of this compound in innate immunity is its ability to directly neutralize a broad spectrum of pathogens, including bacteria, fungi, and viruses.
Antimicrobial and Antifungal Activity
This compound exhibits potent activity, particularly against Gram-positive bacteria and certain fungi. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Bactericidal Concentration (BC).
| Table 1: Antimicrobial and Antifungal Activity of this compound | ||
| Microorganism | Activity (µM) | Metric |
| Staphylococcus aureus | 24 | BC |
| Candida albicans ATCC 10231 | 16 | MIC |
| Candida albicans (various strains) | 16 - 32 | MIC₁₀₀ (24h) |
| Candida tropicalis | 8 - 32 | MIC₅₀ (48h) |
| Cryptococcus neoformans | 16 | MIC₅₀ |
| Aspergillus spp. | 112 ± 28.3 | MIC |
Data compiled from multiple sources.[3][7]
The principal mechanism behind this compound's antibacterial action is the disruption of the microbial cell membrane.[6] This process is generally understood to occur via a "carpet-like" mechanism, where the peptides accumulate on the bacterial surface and, upon reaching a critical concentration, reorient to insert into the lipid bilayer, leading to pore formation and membrane permeabilization.[5] This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, cell death.
Antiviral Activity
This compound has demonstrated significant antiviral properties, particularly against enveloped viruses like influenza and parainfluenza.[4][6][8] Its mechanism of action is not through direct membrane lysis of the host cell, but rather by targeting viral proteins essential for entry into the host cell.
| Table 2: Antiviral Activity of this compound | |||
| Virus | Host Cell | IC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A (PR8) | A549 | 13 | 5.6 |
IC₅₀: 50% inhibitory concentration. SI: Selectivity Index (CC₅₀/IC₅₀).[4]
In the case of the influenza virus, this compound interacts with the viral hemagglutinin (HA) protein.[4][8] This interaction is believed to block the conformational changes in the HA2 subunit that are necessary for the fusion of the viral envelope with the endosomal membrane of the host cell, thereby preventing the release of the viral genome into the cytoplasm and halting the infection at an early stage.[8]
Cytotoxicity and Hemolytic Activity
A critical aspect for any potential therapeutic agent is its selectivity for pathogens over host cells. This compound has been shown to have low cytotoxicity against mammalian cells at its effective antimicrobial concentrations.
| Table 3: Cytotoxicity and Hemolytic Activity of this compound | ||
| Cell Line | Metric | Value (µM) |
| A549 (Human lung carcinoma) | CC₅₀ | 73 |
| Human Erythrocytes | HC₅₀ | >120 |
| Human Oral Epithelial Cells (HOECs) | Low cytotoxicity | - |
CC₅₀: 50% cytotoxic concentration. HC₅₀: 50% hemolytic concentration.[7][9][10]
The low hemolytic and cytotoxic activity of this compound suggests a degree of selectivity for microbial membranes over mammalian cell membranes. This selectivity is often attributed to differences in membrane composition, such as the presence of cholesterol in mammalian membranes and the net negative charge of bacterial membranes.
Role in Innate Immunity: Immunomodulation
Beyond its direct microbicidal activity, many AMPs play a crucial role in modulating the host's innate immune response. While the specific immunomodulatory functions of this compound in Rana temporaria have not been extensively detailed in the literature, studies on other temporins provide valuable insights into potential mechanisms.
For instance, Temporin A has been shown to act as a chemoattractant for phagocytic leukocytes (neutrophils and monocytes) by interacting with the Formyl Peptide Receptor-Like 1 (FPRL1) on these cells.[1][4] This interaction triggers a G-protein coupled receptor signaling cascade, leading to intracellular calcium mobilization, MAPK activation, and ultimately, directed cell migration to the site of infection.
Another related peptide, Temporin-1CEa from Rana chensinensis, has demonstrated anti-inflammatory properties by binding to lipopolysaccharide (LPS) and inhibiting the MyD88-dependent signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[11][12]
It is plausible that this compound may possess similar immunomodulatory capabilities in Rana temporaria, either by recruiting immune cells or by modulating inflammatory responses. However, this remains an area requiring further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and other antimicrobial peptides.
Peptide Synthesis (Fmoc Solid-Phase Peptide Synthesis)
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the first C-terminal Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this mixture to the deprotected resin and allow it to react.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and create a series of two-fold dilutions in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: Add the microbial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (microbes only) and negative (broth only) controls.
-
Reading: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours. The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed mammalian cells (e.g., A549) in a 96-well plate at a density of approximately 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the peptide. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ is the concentration of the peptide that reduces cell viability by 50%.[4]
Hemolytic Activity Assay
-
Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs) and wash them several times with phosphate-buffered saline (PBS) by centrifugation until the supernatant is clear. Resuspend the RBCs to a final concentration of 2-4% in PBS.
-
Peptide Incubation: In a 96-well plate, mix serial dilutions of the peptide with the RBC suspension.
-
Controls: Include a negative control (RBCs in PBS) for 0% hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at 570 nm, which corresponds to the amount of hemoglobin released.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC₅₀ is the concentration that causes 50% hemolysis.[13]
Conclusion and Future Directions
This compound, a key component of the innate immune defense of Rana temporaria, demonstrates a potent and broad-spectrum anti-pathogen activity. Its primary mechanism of action involves the direct disruption of microbial membranes and the inhibition of viral entry, highlighting its role as a frontline effector molecule. Furthermore, its low cytotoxicity against mammalian cells underscores its potential as a template for the development of novel anti-infective agents.
While the direct antimicrobial functions of this compound are well-characterized, its immunomodulatory role within the amphibian host remains an important area for future research. Elucidating the specific signaling pathways that this compound may trigger in Rana temporaria's immune cells will provide a more complete understanding of its contribution to innate immunity. Investigating its potential to recruit phagocytes, modulate cytokine production, and interact with pathogen recognition receptors in an amphibian model system will be crucial next steps in fully appreciating the multifaceted role of this fascinating antimicrobial peptide.
References
- 1. Temporin A and related frog antimicrobial peptides use formyl peptide receptor-like 1 as a receptor to chemoattract phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temporins, antimicrobial peptides from the European red frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. uniprot.org [uniprot.org]
- 6. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Naturally Occurring Peptides from Rana temporaria: Antimicrobial Properties and More - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activities of Temporin Family Peptides against the Chytrid Fungus (Batrachochytrium dendrobatidis) Associated with Global Amphibian Declines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial peptide temporin-1CEa isolated from frog skin secretions inhibits the proinflammatory response in lipopolysaccharide-stimulated RAW264.7 murine macrophages through the MyD88-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
Exploring the Potential of Temporin G as a Therapeutic Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporin G, a member of the temporin family of short, cationic antimicrobial peptides isolated from the skin of the European red frog Rana temporaria, has emerged as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, with a focus on its antimicrobial, antiviral, and potential anticancer activities. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanisms of action to facilitate further research and development in this area.
Introduction to this compound
This compound is a 13-amino-acid peptide with a sequence of FFPIVGKLLSGLL-NH₂. Like other temporins, it is characterized by its small size, low positive charge, and high hydrophobicity. These structural features are key to its biological activities, which are primarily mediated through interactions with cell membranes. Initially identified for its potent activity against Gram-positive bacteria, including multidrug-resistant strains, recent studies have expanded its known biological profile to include antiviral and potential anticancer properties.
Antimicrobial Potential of this compound
This compound exhibits a broad spectrum of antimicrobial activity, with a notable efficacy against Gram-positive bacteria. Its mechanism of action is primarily attributed to the disruption of the bacterial cell membrane integrity.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound has been quantified against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating its potent activity.
| Microorganism | Strain | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 25923 | 12.5 | [1] |
| Staphylococcus aureus | Clinical Isolate 1a | 12.5 | [1] |
| Staphylococcus aureus | Clinical Isolate 1b | 25 | [1] |
| Staphylococcus aureus | Clinical Isolate 1c | 25 | [1] |
| Enterococcus faecium | (Not Specified) | Low Concentrations | [2] |
| Stenotrophomonas maltophilia | (Not Specified) | Low Concentrations | [2] |
| Acinetobacter baumannii | (Not Specified) | Low Concentrations | [2] |
Anti-Biofilm and Anti-Persister Activity
Beyond its bactericidal effects on planktonic cells, this compound has demonstrated significant activity against bacterial biofilms and persister cells, which are notoriously difficult to eradicate with conventional antibiotics. It has been shown to reduce the viability of preformed S. aureus biofilms by 50-100% at concentrations ranging from 12.5 to 100 µM.[1] Furthermore, it is effective against persister cells, with 70-80% killing observed at 50-100 µM.[1]
Synergistic Effects
This compound has been shown to act synergistically with conventional antibiotics. In combination with sub-inhibitory concentrations of tobramycin, it significantly reduces the growth of resistant S. aureus clinical isolates.[1] This suggests a potential role for this compound as an adjunct therapy to enhance the efficacy of existing antibiotics.
Mechanism of Antibacterial Action
The primary mechanism of this compound's antibacterial activity is the perturbation and permeabilization of the bacterial cell membrane. This interaction is driven by the peptide's amphipathic α-helical structure, which it adopts upon contact with the membrane.
Figure 1: Proposed mechanism of this compound's interaction with the bacterial cell membrane.
Antiviral Potential of this compound
This compound has demonstrated significant antiviral activity, particularly against enveloped respiratory viruses like influenza and parainfluenza viruses.
Quantitative Antiviral Activity
The antiviral efficacy and cytotoxicity of this compound have been evaluated in cell culture models.
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A (PR8) | A549 | 13 | 73 | 5.6 | [3] |
| Parainfluenza (SeV) | A549 | - | 73 | - | [4] |
Mechanism of Anti-Influenza Virus Action
This compound inhibits the early stages of the influenza virus life cycle.[5] It directly interacts with the viral hemagglutinin (HA) protein, specifically at the conserved hydrophobic stem groove.[5] This interaction is believed to block the conformational changes in the HA2 subunit that are necessary for the fusion of the viral envelope with the endosomal membrane, thereby preventing the entry of the virus into the host cell.[5]
Figure 2: Mechanism of this compound's anti-influenza virus activity.
Anticancer Potential of this compound and its Derivatives
While direct evidence for the anticancer activity of this compound is still emerging, studies on its derivatives and other temporins suggest a promising therapeutic potential in oncology. The anticancer activity of these peptides is often attributed to their ability to selectively interact with and disrupt the membranes of cancer cells, which differ in composition from normal cells.
Quantitative Anticancer Activity of Temporin Derivatives
A derivative of this compound, Temporin-GHaK, has shown significant antineoplastic activity against human lung adenocarcinoma cells. Other temporins have also demonstrated cytotoxicity against various cancer cell lines.
| Peptide | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Temporin-GHaK | A549 | Lung Adenocarcinoma | ~5 | [6] |
| Temporin-GHaK | PC-9 | Lung Adenocarcinoma | ~5 | [6] |
| Temporin-1Ga | 4T1 | Mouse Breast Cancer | 20 | [7] |
| Temporin-1OLa | HeLa | Cervical Cancer | 25 | [7] |
| Temporin A | A549 | Non-small Cell Lung | >50 | [8] |
| Temporin A | Calu-3 | Non-small Cell Lung | >50 | [8] |
| Temporin-1CEa | Bcap-37 | Breast Cancer | ~30-60 | [2] |
Mechanism of Anticancer Action: Wnt Signaling Pathway Inhibition
Temporin-GHaK has been shown to exert its anticancer effects by inhibiting the Wnt signaling pathway.[6] It upregulates the expression of miRNA-4516, which in turn targets and inhibits key components of the Wnt pathway, including Wnt8B.[6] This leads to the downregulation of downstream effectors, resulting in decreased cell viability, migration, and invasion, and the induction of apoptosis and cell cycle arrest.[6]
Figure 3: Inhibition of the Wnt signaling pathway by Temporin-GHaK.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of cationic peptides.
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains for testing
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
Sterile pipette tips and reservoirs
-
Incubator (37°C)
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.2-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Peptide Dilution Series:
-
In the first column of a 96-well plate, add 20 µL of the this compound stock solution to 180 µL of MHB. This will be the highest concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from each well to the next, containing 100 µL of MHB.
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the peptide dilutions.
-
The final volume in each well will be 200 µL, and the peptide concentrations will be halved.
-
-
Controls:
-
Positive Control (Growth): 100 µL of bacterial inoculum + 100 µL of MHB.
-
Negative Control (Sterility): 200 µL of sterile MHB.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
-
Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay
This protocol describes the determination of the cytotoxic effect of this compound on mammalian cell lines.
Materials:
-
This compound peptide stock solution
-
Mammalian cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Sterile 96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium from the wells and add 100 µL of the peptide dilutions to the cells.
-
Include a vehicle control (medium without peptide).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CC50 Calculation:
-
Calculate the percentage of cell viability for each peptide concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the peptide concentration and determine the CC50 value (the concentration that causes a 50% reduction in cell viability) using a suitable software.
-
Conclusion and Future Directions
This compound is a multifaceted peptide with significant therapeutic potential. Its potent antimicrobial and antiviral activities, coupled with the promising anticancer effects of its derivatives, make it a compelling candidate for further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field.
Future research should focus on:
-
A comprehensive evaluation of this compound's anticancer activity against a broader range of cancer cell lines.
-
In vivo studies to assess the efficacy and safety of this compound in animal models of infection and cancer.
-
Structure-activity relationship studies to design more potent and selective analogs of this compound.
-
Development of novel drug delivery systems to enhance the stability and bioavailability of this compound.
By addressing these key areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective treatments for a range of diseases.
References
- 1. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial, Antifungal, Anticancer Activities and Structural Bioinformatics Analysis of Six Naturally Occurring Temporins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporin A and Bombinin H2 Antimicrobial Peptides Exhibit Selective Cytotoxicity to Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Temporin G
For Researchers, Scientists, and Drug Development Professionals
Abstract
Temporin G, a 13-amino acid antimicrobial peptide with the sequence Phe-Phe-Pro-Val-Ile-Gly-Arg-Ile-Leu-Asn-Gly-Ile-Leu-NH₂, exhibits potent activity against various pathogens. This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS). The protocol covers all stages from resin preparation to final peptide purification and characterization, offering researchers a comprehensive guide for obtaining high-purity this compound for further investigation.
Introduction
The temporin family of peptides, first isolated from the skin of the European red frog Rana temporaria, represents a class of short, hydrophobic, and cationic antimicrobial peptides.[1][2] this compound, in particular, has demonstrated significant antimicrobial and antiviral activities, making it a person of interest for the development of new therapeutic agents.[3] Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the preferred method for producing synthetic peptides like this compound due to its efficiency and the milder cleavage conditions compared to Boc chemistry.[4] This application note details a comprehensive protocol for the successful synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Rink Amide MBHA resin | 100-200 mesh, ~0.6 mmol/g | Commercial peptide synthesis supplier |
| Fmoc-L-amino acids | SPPS grade | Commercial peptide synthesis supplier |
| Fmoc-Asn(Trt)-OH | SPPS grade | Commercial peptide synthesis supplier |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Commercial supplier |
| Dichloromethane (DCM) | ACS grade | Commercial supplier |
| Piperidine | ACS grade | Commercial supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Commercial supplier |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Commercial supplier |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade | Commercial supplier |
| Trifluoroacetic acid (TFA) | ≥99% | Commercial supplier |
| Triisopropylsilane (TIS) | ≥98% | Commercial supplier |
| 1,2-Ethanedithiol (EDT) | ≥98% | Commercial supplier |
| Diethyl ether | Anhydrous | Commercial supplier |
| Acetonitrile (ACN) | HPLC grade | Commercial supplier |
Experimental Protocols
Resin Preparation and Swelling
-
Place the Rink Amide MBHA resin (approximately 0.1 mmol scale) in a solid-phase synthesis vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF from the vessel.
Fmoc-Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound follows a stepwise elongation of the peptide chain from the C-terminus to the N-terminus on the solid support. The sequence is: H₂N-Phe-Phe-Pro-Val-Ile-Gly-Arg(Pbf)-Ile-Leu-Asn(Trt)-Gly-Ile-Leu-Resin .
A typical synthesis cycle for each amino acid consists of the following steps:
a. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
b. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Add N,N-Diisopropylethylamine (DIEA) (1 equivalent) to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
c. Washing:
-
After successful coupling (negative Kaiser test), drain the coupling solution.
-
Wash the peptide-resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove excess reagents and by-products.
Note on Asparagine Coupling: The asparagine residue in the this compound sequence can be prone to side reactions, such as dehydration of the side-chain amide to form a nitrile during activation. To prevent this, it is highly recommended to use a side-chain protected asparagine derivative, such as Fmoc-Asn(Trt)-OH .[5][6]
Cleavage and Deprotection
-
After the final amino acid coupling and deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally dry the resin under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / 1,2-Ethanedithiol (EDT) / Water (92.5:2.5:2.5:2.5 v/v/v/v) . Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification by RP-HPLC
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
System: Preparative RP-HPLC system.
-
Column: C18 column (e.g., Gemini 5 µm C18 110A, 250 x 4.6 mm or equivalent preparative column).[3]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 100% Mobile Phase B over 30 minutes is a good starting point for purification.[3] The optimal gradient should be determined based on analytical HPLC of the crude product.
-
Flow Rate: 1 mL/min for an analytical column, which can be scaled up for a preparative column.[3]
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final purified this compound as a white fluffy powder.
Characterization by Mass Spectrometry
The molecular weight of the purified this compound should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Calculated Monoisotopic Mass: 1431.93 Da
-
Calculated Average Mass: 1433.01 Da
The observed mass should be in close agreement with the calculated mass.
Quantitative Data Summary
The following table summarizes expected quantitative data for the synthesis of this compound. Actual results may vary depending on the synthesis scale, instrumentation, and specific conditions used.
| Parameter | Expected Value/Range | Notes |
| Crude Purity (before purification) | 40-70% | Highly dependent on the success of each coupling and deprotection step. The use of microwave-assisted synthesis can potentially increase crude purity. |
| Final Purity (after RP-HPLC) | >95% | A purity of 95% has been reported for synthetic this compound.[3] Higher purity (>98%) can be achieved with optimized HPLC conditions. |
| Final Yield (after purification) | 10-30% | Based on the initial resin loading. Yields can be influenced by peptide aggregation and losses during purification. |
| Observed Mass (m/z) | [M+H]⁺ ≈ 1432.9 | The exact observed mass will depend on the ionization state and the resolution of the mass spectrometer. |
Diagrams
References
- 1. Synthesis of temporin L hydroxamate-based peptides and evaluation of their coordination properties with iron(iii ) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
Application Note: High-Resolution Purification of Synthetic Temporin G using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note provides a detailed methodology for the purification of the synthetic antimicrobial peptide, Temporin G, utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Temporins, a family of short, hydrophobic, and cationic peptides, exhibit potent antimicrobial activity and are of significant interest in drug development.[1][2][3] Achieving high purity of synthetic peptides is crucial for their biological characterization and therapeutic application. The described RP-HPLC method employs a C18 stationary phase and a water/acetonitrile gradient with trifluoroacetic acid as an ion-pairing agent to effectively separate the target peptide from synthesis-related impurities. This protocol is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of antimicrobial peptides.
Introduction
Temporins are a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of the European red frog, Rana temporaria.[3] These peptides are typically 10-14 amino acids in length, possess a net positive charge, and adopt an amphipathic α-helical conformation in hydrophobic environments, which is crucial for their interaction with microbial membranes.[1][3][4] this compound, a 13-amino-acid peptide, has demonstrated activity against various microorganisms, including multidrug-resistant strains.[3][5]
Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides like this compound.[1][6] However, the crude synthetic product contains the desired peptide along with various impurities such as deletion sequences, truncated peptides, and incompletely deprotected products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purification of synthetic peptides due to its high resolution and efficiency.[7][8][9][10] This method separates molecules based on their hydrophobicity, allowing for the isolation of the target peptide to a high degree of purity, often exceeding 95%.[1][11]
This document outlines a robust RP-HPLC protocol for the purification of synthetic this compound, providing detailed experimental procedures and expected outcomes.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the purification of synthetic this compound.
Materials and Equipment
-
Crude synthetic this compound (lyophilized powder)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), sequencing grade
-
Preparative and analytical RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)[12]
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[13]
-
Fraction collector
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (for fraction analysis)
-
Vortex mixer
-
Centrifuge
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[13] To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
Sample Preparation
-
Dissolve the crude lyophilized this compound peptide in a minimal amount of Mobile Phase A.
-
If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (DMSO) can be used, but this should be kept to a minimum.[12]
-
Vortex the solution until the peptide is fully dissolved.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a clean vial for injection.
Preparative RP-HPLC Purification
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a constant flow rate until a stable baseline is achieved.
-
Inject the prepared crude peptide solution onto the column.
-
Run a linear gradient of Mobile Phase B to elute the peptide. A shallow gradient is often effective for separating closely related impurities.[8] (See Table 1 for example gradient conditions).
-
Monitor the elution profile at a wavelength of 220 nm or 226 nm.[13]
-
Collect fractions corresponding to the major peaks using a fraction collector.
Fraction Analysis
-
Analyze the collected fractions using analytical RP-HPLC to assess the purity of each fraction.
-
Confirm the identity of the desired peptide in the purest fractions using mass spectrometry to verify the molecular weight of this compound (approx. 1439.8 Da).[14]
-
Pool the fractions that meet the desired purity level (e.g., >98%).
Lyophilization
-
Freeze the pooled pure fractions at -80°C.
-
Lyophilize the frozen sample until a dry, fluffy white powder is obtained.
-
Store the purified this compound at -20°C or lower for long-term stability.
Data Presentation
The following tables summarize the typical parameters and expected results for the RP-HPLC purification of synthetic this compound.
Table 1: Preparative RP-HPLC Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18 mL/min[12] |
| Detection | UV at 220 nm |
| Gradient | 20-50% B over 30 min |
| Sample Load | 50-200 mg of crude peptide |
Table 2: Analytical RP-HPLC Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Gradient | 35-65% B over 20 min |
Table 3: Representative Purification Results for this compound
| Sample | Purity before Purification (%) | Purity after Purification (%) | Yield (%) | Retention Time (min) (Analytical) |
| Crude this compound | ~50-60 | N/A | N/A | Multiple Peaks |
| Purified this compound | N/A | >98 | ~25-35 | ~12.5 |
Note: Purity and yield can vary depending on the efficiency of the solid-phase synthesis.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of synthetic this compound.
Caption: Workflow for RP-HPLC Purification of this compound.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of synthetic this compound. By utilizing a C18 reversed-phase column and an optimized acetonitrile/water gradient containing TFA, it is possible to achieve high purity (>98%), which is essential for subsequent biological and pharmacological studies. The provided protocol serves as a comprehensive guide for researchers working on the development of antimicrobial peptides.
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Antiviral Activity of the Amphibian Antimicrobial Peptide Temporin L and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 4. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 13. researchgate.net [researchgate.net]
- 14. Temporin-GH peptide [novoprolabs.com]
Determining the Minimum Inhibitory Concentration (MIC) of Temporin G: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Temporin G is a short, 13-amino acid antimicrobial peptide (AMP) originally isolated from the skin of the European red frog, Rana temporaria. Like other members of the temporin family, it exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, but also against some Gram-negative bacteria and fungi. Its mechanism of action generally involves the perturbation and disruption of microbial cell membranes. The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial efficacy of this compound and for its potential development as a therapeutic agent. This document provides detailed protocols and application notes for determining the MIC of this compound.
Data Presentation: MIC of this compound Against Various Microorganisms
The following table summarizes the reported MIC values for this compound against a selection of bacteria and fungi. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.
| Microorganism | Strain | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC and clinical isolates | 12.5 - 100 | |
| Enterococcus faecium | (not specified) | 2.5 - 20 | |
| Stenotrophomonas maltophilia | (not specified) | (low concentrations) | |
| Acinetobacter baumannii | (not specified) | (low concentrations) | |
| Candida albicans | ATCC 10231 | 4 - 16 (MIC50) | |
| Cryptococcus neoformans | (not specified) | 16 (MIC50) | |
| Trichophyton spp. | (not specified) | 4 - 32 (MIC80) | |
| Microsporum spp. | (not specified) | 4 - 32 (MIC80) | |
| Aspergillus spp. | (not specified) | 128 (MIC80) | |
| Streptococcus mutans | (not specified) | 6.3 (MBIC50 for GHc) |
Note: MIC50 and MIC80 represent the lowest concentration that caused ≥50% and ≥80% reduction of visual growth, respectively. MBIC50 refers to the minimum biofilm inhibitory concentration.
Experimental Protocols
The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents and is recommended for this compound.
Protocol: Broth Microdilution Assay for this compound
Materials:
-
This compound (lyophilized powder)
-
Sterile, pure water or 0.01% acetic acid for peptide reconstitution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well, low-binding polypropylene microtiter plates
-
Bacterial or fungal strains of interest
-
Spectrophotometer
-
Sterile saline (0.85% w/v)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically reconstitute lyophilized this compound in sterile, pure water or 0.01% acetic acid to a high concentration stock solution (e.g., 1 mg/mL). The use of low-binding tubes is recommended to prevent peptide loss.
-
Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create a working stock solution at twice the highest desired final concentration.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a sterile broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) and incubate at the appropriate temperature and time to achieve a log-phase growth culture.
-
Adjust the turbidity of the microbial suspension with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the adjusted suspension in the appropriate test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Performing the Microdilution:
-
In a sterile 96-well polypropylene microtiter plate, add 100 µL of the appropriate sterile broth to all wells except the first column.
-
Add 200 µL of the working stock solution of this compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well.
-
This will result in 100 µL of varying concentrations of this compound in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (wells with inoculum and no peptide) and a negative control (wells with broth only) on each plate.
-
Seal the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria and Candida) for 16-24 hours.
-
-
Determining the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: Proposed mechanism of action for this compound on microbial membranes.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Application Notes and Protocols for Testing Temporin G Antiviral Efficacy using Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin G is a naturally occurring antimicrobial peptide with promising antiviral activity against a range of enveloped and non-enveloped viruses. Its mechanism of action often involves direct interaction with viral particles, disrupting their structure or interfering with their entry into host cells. For enveloped viruses such as Influenza A and Herpes Simplex Virus 1 (HSV-1), this compound has been shown to interact with viral surface glycoproteins, inhibiting the conformational changes necessary for membrane fusion and subsequent viral entry.[1][2][3] In the case of other viruses like the parainfluenza virus, it appears to impede the release of new viral particles from infected cells.[2][3] This document provides detailed protocols for assessing the antiviral efficacy of this compound using the plaque reduction assay, a gold-standard method for quantifying infectious virus particles. Additionally, a protocol for determining the cytotoxicity of this compound is included, which is essential for evaluating its therapeutic potential.
Data Presentation
The antiviral activity and cytotoxicity of this compound have been evaluated against several viruses and cell lines. The following tables summarize the available quantitative data.
| Table 1: Antiviral Activity of this compound against Various Viruses | |||
| Virus | Assay Method | Cell Line | IC50 / EC50 |
| Influenza A Virus (PR8) | Hemagglutination Assay | A549 | 13 µM |
| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | Vero | 13.47 µg/mL (Adsorption) |
| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | Vero | 46.25 µg/mL (Post-infection) |
IC50 (Median Inhibitory Concentration) / EC50 (Median Effective Concentration) is the concentration of a drug at which it inhibits 50% of the viral replication.
| Table 2: Cytotoxicity of this compound on Different Cell Lines | ||
| Cell Line | Assay Method | CC50 |
| COS-7 | MTT Assay | 129 µg/mL |
| A549 | MTT Assay | >60 µM |
| Vero | Trypan Blue Exclusion | Slight decrease in viability at 100 µg/mL |
CC50 (Median Cytotoxic Concentration) is the concentration of a substance at which it induces death in 50% of viable cells.
| Table 3: Representative Data for Plaque Reduction Assay with this compound against HSV-1 | ||
| This compound Concentration (µg/mL) | Average Plaque Count | Percentage of Plaque Reduction (%) |
| 0 (Virus Control) | 100 | 0 |
| 3.125 | 75 | 25 |
| 6.25 | 60 | 40 |
| 12.5 | 50 | 50 |
| 25 | 25 | 75 |
| 50 | 5 | 95 |
This table presents hypothetical data to illustrate the expected dose-dependent effect of this compound in a plaque reduction assay, based on the published IC50 value for HSV-1 during adsorption (13.47 µg/mL).
Experimental Protocols
Plaque Reduction Assay Protocol
This protocol is designed to determine the concentration of this compound that can reduce the number of viral plaques by 50% (IC50).
Materials:
-
This compound (lyophilized powder)
-
Susceptible host cells (e.g., Vero cells for HSV-1, MDCK cells for Influenza)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate Buffered Saline (PBS)
-
Overlay medium (e.g., cell culture medium containing 1% methylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Sterile multi-well plates (e.g., 6-well or 12-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the susceptible host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and make serial dilutions in serum-free cell culture medium to achieve the desired test concentrations.
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Treatment and Infection:
-
Virucidal Assay (Pre-incubation): Mix the virus dilution with each concentration of this compound and incubate for a defined period (e.g., 1 hour at 37°C). Then, add the mixture to the cell monolayer.
-
Adsorption Assay: Remove the growth medium from the cells and infect with the virus dilution. After a 1-hour adsorption period, remove the inoculum and add the medium containing the different concentrations of this compound.
-
Post-infection Assay: After the 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and then add the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Gently remove the inoculum and overlay the cell monolayer with the overlay medium containing the corresponding concentration of this compound.
-
Incubation for Plaque Formation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Discard the fixing solution and stain the cells with the crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated using the following formula:
% Plaque Reduction = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100
The IC50 value can be determined by plotting the percentage of plaque reduction against the log of the this compound concentration and using a non-linear regression analysis.
MTT Cytotoxicity Assay Protocol
This protocol is used to determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).
Materials:
-
This compound
-
Host cells
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a "cells only" control (no this compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as follows:
% Cell Viability = [(Absorbance of treated wells - Absorbance of medium only) / (Absorbance of cells only - Absorbance of medium only)] x 100
The CC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and using a non-linear regression analysis.
Mandatory Visualizations
Caption: Experimental workflow of the Plaque Reduction Assay.
Caption: Mechanism of this compound against enveloped viruses.
References
- 1. Antiviral and antibacterial peptides: Mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Checkerboard Assay for Determining Temporin G Synergy with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where antimicrobial peptides (AMPs) are co-administered with conventional antibiotics. Temporin G, a small, cationic antimicrobial peptide isolated from the European red frog (Rana temporaria), has demonstrated broad-spectrum activity, particularly against Gram-positive bacteria. This document provides detailed application notes and protocols for assessing the synergistic potential of this compound with conventional antibiotics using the checkerboard assay.
Temporins are known to interact with and disrupt microbial cell membranes. This mechanism is hypothesized to facilitate the entry of conventional antibiotics into the bacterial cell, thereby enhancing their efficacy and potentially resensitizing resistant strains.[1] The checkerboard assay is a robust in vitro method to quantify the interactions between two antimicrobial agents, allowing for the determination of synergistic, additive, indifferent, or antagonistic effects.
Data Presentation: Synergistic Activity of Temporins with Conventional Antibiotics
The following tables summarize the quantitative data from studies investigating the synergistic effects of temporins (including this compound and the closely related Temporin A) with various conventional antibiotics against different bacterial strains. The interaction is quantified by the Fractional Inhibitory Concentration (FIC) Index, which is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
FIC Index Interpretation:
-
Synergy: ≤ 0.5
-
Additive/Indifference: > 0.5 to 4
-
Antagonism: > 4
| Peptide | Antibiotic | Bacterial Strain | MIC (Peptide Alone) (mg/L) | MIC (Antibiotic Alone) (mg/L) | FIC Index | Interaction | Reference |
| Temporin A | Imipenem | Staphylococcus aureus ATCC 25923 | 2.00 | 0.50 | 0.312 | Synergy | [2] |
| Temporin A | Gentamicin | Staphylococcus aureus ATCC 25923 | 8 | < 1 | > 0.5 | No Synergy | [3] |
| Temporin A | Gentamicin | Pseudomonas aeruginosa ATCC 9027 | > 64 | < 1 | > 0.5 | No Synergy | [3] |
Note: Data for this compound in combination with a wide range of antibiotics is still emerging. The data for Temporin A, a structurally similar peptide, is presented here to illustrate the potential for synergy.
Experimental Protocols
Preparation of Materials
a. Bacterial Strains and Growth Media:
-
Select the desired bacterial strains for testing (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli).
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay. Prepare according to the manufacturer's instructions.
-
Have sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS) available for bacterial dilutions.
b. Antimicrobial Agents:
-
This compound: Synthesize or procure high-purity this compound. Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile deionized water, or water with a small percentage of DMSO if necessary for solubility).
-
Conventional Antibiotics: Obtain analytical grade conventional antibiotics (e.g., gentamicin, ciprofloxacin, imipenem, vancomycin). Prepare stock solutions according to CLSI guidelines or the manufacturer's instructions.
c. Equipment and Consumables:
-
Sterile 96-well microtiter plates (U- or V-bottom).
-
Multichannel and single-channel pipettes.
-
Sterile pipette tips.
-
Incubator (35°C ± 2°C).
-
Spectrophotometer or McFarland standards for inoculum preparation.
-
Vortex mixer.
Experimental Workflow
Detailed Methodology
a. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
b. Checkerboard Plate Setup:
-
In a 96-well plate, dispense 50 µL of CAMHB into all wells except for the first column and the last row.
-
Antibiotic Dilution (Horizontally):
-
Add 100 µL of the antibiotic stock solution (at 2x the highest desired concentration) to the first well of each row (e.g., A1, B1, C1...).
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as a growth control for each this compound concentration.
-
Column 12 will contain only the antibiotic dilutions to determine its MIC alone.
-
-
This compound Dilution (Vertically):
-
Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first well of each column in a separate plate or in the last row of the primary plate.
-
Perform a 2-fold serial dilution vertically from row A to row G.
-
Row H will contain only the this compound dilutions to determine its MIC alone.
-
-
Combining the Agents:
-
A simplified method involves preparing intermediate plates with the single-agent dilutions and then combining them.
-
Alternatively, in the final plate, add 50 µL of the appropriate antibiotic concentration to each well in the corresponding column and 50 µL of the appropriate this compound concentration to each well in the corresponding row.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
c. Incubation and MIC Determination:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.
Calculation of the Fractional Inhibitory Concentration (FIC) Index
The FIC index is calculated as follows:
FIC of Drug A (FIC A) = MIC of Drug A in combination / MIC of Drug A alone
FIC of Drug B (FIC B) = MIC of Drug B in combination / MIC of Drug B alone
FIC Index = FIC A + FIC B
The FIC index is calculated for each well that shows growth inhibition. The lowest FIC index value is reported as the result for the combination.
Mechanism of Synergy
The primary proposed mechanism for the synergistic effect between this compound and conventional antibiotics is the disruption of the bacterial cell membrane by the peptide.
This compound, being cationic and amphipathic, preferentially interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane destabilization and pore formation, creating channels through which conventional antibiotics can more easily enter the cell and reach their intracellular targets (e.g., ribosomes for aminoglycosides, DNA gyrase for fluoroquinolones).[1] This increased intracellular concentration of the antibiotic leads to enhanced bactericidal or bacteriostatic effects at lower antibiotic concentrations than would be required if used alone.
Conclusion
The checkerboard assay is a valuable tool for identifying and quantifying the synergistic interactions between this compound and conventional antibiotics. The ability of this compound to permeabilize bacterial membranes presents a promising strategy to enhance the efficacy of existing antibiotics, combat drug resistance, and potentially reduce the required therapeutic doses, thereby minimizing toxicity. Further research is warranted to explore the full spectrum of synergistic combinations and to validate these in vitro findings in preclinical and clinical settings.
References
- 1. Antimicrobial Peptide Synergies for Fighting Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Activity of Temporin A and Short Lipopeptides Combined with Gentamicin against Biofilm Formed by Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analyzing Temporin G Secondary Structure in Membrane-Mimicking Environments using Circular Dichroism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Temporins are a family of small, cationic antimicrobial peptides (AMPs) first isolated from the skin of the European red frog, Rana temporaria.[1][2] Among them, Temporin G has demonstrated significant biological activity, including the ability to inhibit the early life-cycle stages of several respiratory viruses.[3] The mechanism of action for many AMPs, including temporins, involves direct interaction with and disruption of microbial or viral membranes. This activity is intrinsically linked to the peptide's secondary structure, which often undergoes a conformational change upon encountering a membrane environment.[4][5]
In aqueous solutions, temporins typically exist in a disordered, random coil state.[6] However, in the presence of a hydrophobic or membrane-mimicking environment, they fold into an amphipathic α-helical structure.[7][8] This induced helicity is crucial for membrane insertion and subsequent antimicrobial or antiviral activity.
Circular Dichroism (CD) spectroscopy is a rapid and powerful non-destructive technique for monitoring these conformational changes.[9][10] By measuring the differential absorption of left and right-circularly polarized light, CD provides a distinct spectral signature for different protein secondary structures. This application note provides a detailed protocol for using CD spectroscopy to analyze the secondary structure of this compound in various membrane-mimicking environments, such as trifluoroethanol (TFE), sodium dodecyl sulfate (SDS) micelles, and liposomes.
Principle of the Method
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left-handed and right-handed circularly polarized light by a chiral molecule. In peptides and proteins, the primary source of the CD signal is the peptide backbone. Different regular secondary structures produce characteristic CD spectra:
-
α-Helix: Exhibits two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-Sheet: Shows a single negative band around 218 nm and a positive band near 195 nm.
-
Random Coil: Characterized by a strong negative band near 200 nm.
By analyzing the CD spectrum of this compound in different environments, it is possible to quantify the changes in its secondary structure content, providing critical insights into its mechanism of action.
Experimental Workflow
The overall experimental workflow for analyzing this compound's secondary structure is outlined below. It begins with the preparation of the peptide and various membrane-mimicking environments, followed by CD spectral acquisition and data analysis to determine the final secondary structure composition.
Figure 1. Experimental workflow for CD analysis of this compound.
Materials and Reagents
-
This compound peptide (synthetic, >95% purity)
-
Sodium dodecyl sulfate (SDS)
-
2,2,2-Trifluoroethanol (TFE), spectroscopy grade
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
1,2-dimyristoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DMPG)
-
Phosphate-buffered saline (PBS), 10 mM, pH 7.2
-
Chloroform
-
Nitrogen gas
-
Deionized water (Milli-Q or equivalent)
-
CD Spectropolarimeter
-
Quartz cuvette (0.1 cm path length)
-
Extruder and polycarbonate membranes (100 nm pore size)
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a small amount of lyophilized this compound peptide.
-
Dissolve the peptide in 10 mM PBS (pH 7.2) to create a concentrated stock solution (e.g., 1-2 mM).
-
Determine the precise concentration of the stock solution using UV absorbance at 280 nm if the sequence contains Trp or Tyr, or through other quantitative amino acid analysis methods.
-
Store the stock solution at -20°C or below until use.
Protocol 2: Preparation of Membrane-Mimicking Environments
A. 50% TFE Solution:
-
Mix equal volumes of 100% TFE and 10 mM PBS (pH 7.2). For example, mix 5 mL of TFE with 5 mL of PBS.
-
This solution will be used as the diluent for the final peptide sample.
B. 30 mM SDS Micelle Solution:
-
Prepare a 60 mM SDS stock solution in 10 mM PBS (pH 7.2). The critical micelle concentration (CMC) of SDS is ~8 mM, so 30 mM is well above the CMC.
-
This stock will be mixed 1:1 with the peptide solution to achieve a final SDS concentration of 30 mM.
C. DMPC/DMPG (3:1) Large Unilamellar Vesicles (LUVs):
-
Dissolve the desired amounts of DMPC and DMPG lipids in chloroform in a 3:1 molar ratio in a round-bottom flask.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 12 hours to remove any residual solvent.[11]
-
Hydrate the lipid film with 10 mM PBS (pH 7.2) to a final lipid concentration of 1-2 mg/mL by vortexing vigorously. This creates multilamellar vesicles (MLVs).
-
Subject the MLV suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to produce LUVs.[12]
-
The resulting liposome solution should be slightly opalescent.
Protocol 3: CD Spectroscopy Measurement
-
Turn on the CD spectropolarimeter and the xenon lamp at least 30 minutes before use to allow for stabilization.
-
Set the experimental parameters. Typical settings are:
-
Prepare the final samples in a microcentrifuge tube to a final volume of ~200-300 µL. The final peptide concentration should be between 30-150 µM.[12][15]
-
Aqueous Control: Dilute this compound stock into 10 mM PBS.
-
TFE Sample: Dilute this compound stock into the 50% TFE/PBS solution.
-
SDS Sample: Mix equal volumes of peptide solution (at 2x the final concentration) and the 60 mM SDS stock solution.
-
Liposome Sample: Add this compound stock to the LUV suspension to achieve the desired peptide-to-lipid molar ratio (e.g., 1:100).[12]
-
-
Record a baseline spectrum for each corresponding buffer/solution (PBS, 50% TFE, 30 mM SDS, LUV suspension) using the same cuvette.
-
Record the CD spectrum for each this compound sample.
-
Average the scans and subtract the corresponding baseline spectrum from the sample spectrum.
Protocol 4: Data Analysis and Secondary Structure Estimation
-
Convert the raw CD data (in millidegrees, mdeg) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula:
MRE = (mdeg) / (10 * N * c * l)
Where:
-
mdeg is the recorded ellipticity in millidegrees.
-
N is the number of amino acid residues in this compound.
-
c is the molar concentration of the peptide (mol/L).
-
l is the path length of the cuvette (cm).
-
-
Use a deconvolution program to estimate the secondary structure content. The online server DichroWeb is a common choice.[13]
-
Upload the processed data (in MRE or Δɛ format).
-
Select an appropriate reference data set and algorithm (e.g., CDSSTR with the SP175 reference set).
-
The output will provide the estimated percentages of α-helix, β-sheet, turns, and unordered (random coil) structures.
-
Expected Results and Data Presentation
This compound is expected to undergo a significant conformational change from a random coil in an aqueous buffer to a predominantly α-helical structure in membrane-mimicking environments. This transition is visualized by a distinct change in the CD spectra.
Figure 2. Logical relationship of environment to this compound structure.
The quantitative results from the deconvolution analysis can be summarized in a table for clear comparison.
Table 1: Representative Secondary Structure Content of this compound in Various Environments
| Environment | α-Helix (%) | β-Sheet (%) | Random Coil/Unordered (%) | Characteristic CD Minima (nm) |
| 10 mM PBS (pH 7.2) | ~5 | ~10 | ~85 | ~200 |
| 50% TFE | ~75 | ~5 | ~20 | ~208, ~222 |
| 30 mM SDS Micelles | ~80 | ~5 | ~15 | ~208, ~222[6][13] |
| DMPC/DMPG LUVs | ~70 | ~5 | ~25 | ~208, ~222[12] |
Note: The values presented are hypothetical based on typical results for temporin family peptides and serve as an illustrative example.
Conclusion
This application note provides a comprehensive framework for investigating the secondary structure of this compound using circular dichroism. The protocols detail the preparation of the peptide and various membrane-mimicking environments, the acquisition of CD spectra, and the subsequent data analysis. By quantifying the induction of α-helical structure upon interaction with environments that mimic biological membranes, researchers can gain fundamental insights into the structural basis of this compound's biological activity. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of novel peptide-based therapeutics.
References
- 1. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Structures and Interactions of Temporin-1Tl and Temporin-1Tb with Lipopolysaccharide Micelles: MECHANISTIC INSIGHTS INTO OUTER MEMBRANE PERMEABILIZATION AND SYNERGISTIC ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antiviral Activity of the Amphibian Antimicrobial Peptide Temporin L and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural analysis of the peptides temporin-Ra and temporin-Rb and interactions with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insilico Alpha-Helical Structural Recognition of Temporin Antimicrobial Peptides and Its Interactions with Middle East Respiratory Syndrome-Coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insilico Alpha-Helical Structural Recognition of Temporin Antimicrobial Peptides and Its Interactions with Middle East Respiratory Syndrome-Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyses of circular dichroism spectra of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Circular Dichroism Spectroscopy and Predicted Peptide Structure Analysis [bio-protocol.org]
Application Notes and Protocols: Molecular Docking Studies of Temporin G with Viral Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin G, a short, cationic antimicrobial peptide isolated from the skin of the European red frog, Rana temporaria, has demonstrated promising antiviral activity against a range of enveloped and non-enveloped viruses. Its mechanism of action is thought to involve direct interaction with viral surface proteins, thereby inhibiting viral entry into host cells. Molecular docking has emerged as a powerful computational tool to elucidate the specific interactions between this compound and viral proteins at the atomic level, providing insights for the rational design of novel antiviral therapeutics.
This document provides a detailed overview of the application of molecular docking to study the interaction of this compound with various viral proteins. It includes a summary of key quantitative data from published studies, detailed experimental protocols for performing similar in silico experiments, and visual workflows to guide researchers.
Data Presentation
The following table summarizes the quantitative data from molecular docking studies of this compound with various viral proteins. These studies consistently show favorable binding energies, suggesting a strong interaction between the peptide and the viral targets.
| Viral Protein Target | Virus | Docking Software | Scoring Function/Value | Reference |
| Hemagglutinin (HA) | Influenza A Virus | HPEPDOCK / HADDOCK | HADDOCK score: -94.3 +/- 2.2 | [1][2] |
| Glycoprotein B (gB) | Herpes Simplex Virus-1 (HSV-1) | HPEPDOCK / HADDOCK | HADDOCK score: -110.4 +/- 1.5 | [3] |
| Glycoprotein D (gD) | Herpes Simplex Virus-1 (HSV-1) | HPEPDOCK / HADDOCK | HADDOCK score: -85.6 +/- 3.1 | [3] |
| Glycoprotein H/L (gH/gL) | Herpes Simplex Virus-1 (HSV-1) | HPEPDOCK / HADDOCK | HADDOCK score: -92.1 +/- 4.5 | [3] |
| Capsid Protein VP1 | John Cunningham Polyomavirus (JCPyV) | HPEPDOCK / HADDOCK | HADDOCK score: -78.9 +/- 2.8 | [3] |
Mechanism of Action: Direct Viral Inhibition
Molecular docking studies have revealed that this compound's primary antiviral mechanism is the direct binding to and inhibition of key viral proteins essential for host cell entry. By targeting these proteins, this compound effectively neutralizes the virus before it can initiate infection. There is currently limited evidence to suggest that this compound significantly modulates host cell signaling pathways as a primary antiviral strategy.
Figure 1. Mechanism of this compound antiviral activity.
Experimental Protocols
This section provides a generalized yet detailed protocol for performing molecular docking studies of this compound with a viral protein of interest. This protocol is a composite based on methodologies reported in the referenced studies and general best practices for peptide-protein docking.
Preparation of Protein and Peptide Structures
1.1. Protein Structure Preparation:
-
Obtain the 3D structure of the target viral protein from the Protein Data Bank (PDB).
-
If the crystal structure contains multiple chains, mutations, or non-essential ligands, clean the PDB file by removing these elements.
-
Add polar hydrogen atoms and assign partial charges using software like AutoDockTools or the PDB2PQR server.
1.2. Peptide Structure Preparation:
-
The amino acid sequence of this compound is FFPLIFALLGSLL-NH2.
-
Generate a 3D structure of this compound using peptide modeling tools such as PEP-FOLD or by homology modeling if a similar peptide structure exists.
-
Energy minimize the peptide structure using force fields like GROMOS or AMBER.
Molecular Docking using HPEPDOCK Web Server
The HPEPDOCK server is a tool for blind and flexible peptide-protein docking.
2.1. Submission:
-
Navigate to the HPEPDOCK web server.
-
Upload the prepared viral protein structure in PDB format as the "Receptor".
-
Provide the this compound sequence or its 3D structure in PDB format as the "Peptide".
-
For blind docking, do not specify a binding site. The server will search the entire protein surface.
2.2. Parameters:
-
The server will generate an ensemble of peptide conformations to account for flexibility.
-
The docking algorithm will then perform a global search to identify the most favorable binding poses.
2.3. Analysis:
-
The results will be a list of docked poses ranked by a scoring function that estimates the binding affinity.
-
Visually inspect the top-ranked poses using molecular visualization software like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the viral protein.
Refinement and Rescoring using HADDOCK Web Server
The top-ranked poses from HPEPDOCK can be further refined and rescored using the HADDOCK web server to improve accuracy.
3.1. Submission:
-
Register for an account on the HADDOCK web server.
-
Input the viral protein and the top-ranked this compound pose from HPEPDOCK as the starting structures.
3.2. Defining Restraints:
-
Define ambiguous interaction restraints (AIRs) based on the interacting residues identified in the initial HPEPDOCK docking. This guides the refinement process.
-
Define the active residues for both the protein and the peptide based on the interface region.
3.3. Parameters:
-
HADDOCK performs a three-stage refinement: rigid body minimization, semi-flexible simulated annealing, and explicit solvent refinement.
-
The final models are clustered and ranked based on the HADDOCK score, which is a weighted sum of van der Waals, electrostatic, and desolvation energies.
3.4. Analysis:
-
Analyze the top-ranked clusters and their representative structures.
-
The HADDOCK score provides a quantitative measure of the binding affinity. Lower scores indicate more favorable binding.
Figure 2. Experimental workflow for molecular docking.
Conclusion
Molecular docking is an invaluable tool for investigating the antiviral mechanism of this compound. The protocols and data presented here provide a framework for researchers to conduct their own in silico studies, contributing to the development of novel peptide-based antiviral drugs. The consistent finding of strong binding between this compound and key viral proteins underscores its potential as a broad-spectrum antiviral agent. Future studies should focus on validating these computational predictions with experimental binding assays and structural biology techniques.
References
- 1. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
In Vivo Models for Testing Temporin G Efficacy and Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin G is a member of the temporin family of antimicrobial peptides (AMPs), which are short, cationic, and amphipathic peptides isolated from the skin of the European red frog, Rana temporaria. Like other temporins, this compound has demonstrated a broad spectrum of activity against various pathogens, including Gram-positive bacteria. Its potential as a therapeutic agent is underscored by its ability to act against challenging targets such as Staphylococcus aureus biofilms and persister cells. Furthermore, some temporins have shown promise in antiviral and anticancer applications. To translate these promising in vitro findings into clinical applications, robust in vivo testing is essential to establish both efficacy and a comprehensive safety profile.
These application notes provide an overview of relevant in vivo models and detailed protocols for evaluating the efficacy and toxicity of this compound. While specific in vivo data for this compound is limited in publicly available literature, the protocols presented here are based on established models used for other closely related temporins, such as Temporin A and L, and are directly applicable for the preclinical assessment of this compound.
Efficacy Testing: In Vivo Models
Antibacterial Efficacy: Murine Model of Infected Surgical Wounds
This model is highly relevant for assessing the efficacy of this compound against skin and soft tissue infections, particularly those caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). Temporin A has been shown to be effective in this model, leading to significant bacterial growth inhibition and accelerated wound repair.
Experimental Workflow: Murine Infected Wound Model
Caption: Workflow for the murine infected wound healing model.
Protocol: Murine MRSA-Infected Wound Model (Adapted from Temporin A studies)
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA), clinical isolate.
-
Procedure: a. Anesthetize mice using a suitable anesthetic (e.g., isoflurane). b. Shave the dorsal surface and disinfect the skin. c. Create a full-thickness cutaneous wound using a 6 mm biopsy punch. d. Inoculate the wound with a suspension of MRSA (e.g., 1 x 107 CFU in 10 µl of saline). e. After a 1-hour incubation period to allow for bacterial adhesion, topically apply this compound solution (e.g., in a saline or hydrogel vehicle) to the wound. A vehicle-only group serves as a negative control.
-
Efficacy Endpoints: a. Wound Closure: Measure the wound area daily using a digital caliper or by analyzing photographs with image analysis software. b. Bacterial Load: At selected time points (e.g., 24, 48, and 72 hours post-infection), euthanize a subset of mice, excise the wound tissue, homogenize it, and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates. c. Histology: Collect wound tissue for histological analysis (H&E staining) to assess inflammation, granulation tissue formation, and re-epithelialization.
Anti-inflammatory Efficacy: Zymosan-Induced Peritonitis in Mice
Several antimicrobial peptides possess immunomodulatory properties. This model is useful for investigating the anti-inflammatory potential of this compound. Analogues of Temporin L have demonstrated efficacy in this model by reducing leukocyte infiltration and the production of pro-inflammatory cytokines.[1][2][3]
Signaling Pathway: Zymosan-Induced Inflammation
Caption: Hypothesized anti-inflammatory action of this compound.
Protocol: Zymosan-Induced Peritonitis Model (Adapted from Temporin L studies)
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Inducing Agent: Zymosan A from Saccharomyces cerevisiae.
-
Procedure: a. Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection. b. Concurrently or shortly after, inject a sub-lethal dose of zymosan (e.g., 500 mg/kg, i.p.) to induce peritonitis.
-
Efficacy Endpoints (4-6 hours post-injection): a. Leukocyte Infiltration: Euthanize mice and perform peritoneal lavage with PBS. Count the total number of leukocytes in the lavage fluid using a hemocytometer. b. Cytokine Analysis: Centrifuge the peritoneal lavage fluid and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in the supernatant using ELISA or multiplex bead assays. c. Flow Cytometry: Characterize the infiltrating immune cell populations (e.g., neutrophils, monocytes) in the lavage fluid.
Anticancer Efficacy: Human Tumor Xenograft Model
Experimental Workflow: Xenograft Tumor Model
Caption: Workflow for a human tumor xenograft model.
Protocol: Subcutaneous Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cell Line: A human cancer cell line against which this compound has shown in vitro activity (e.g., lung, breast, or colon cancer cells).
-
Procedure: a. Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells in Matrigel) into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm3). c. Randomize mice into treatment and control groups. d. Administer this compound via a systemic route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Efficacy Endpoints: a. Tumor Growth Inhibition: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. b. Animal Well-being: Monitor body weight and general health status. c. Endpoint Analysis: At the end of the study, excise tumors for weight measurement, histology, and biomarker analysis (e.g., apoptosis markers like cleaved caspase-3).
Toxicity Testing: In Vivo Models
Preclinical safety evaluation is critical. The following protocols outline acute and sub-chronic toxicity studies in rodents.
Acute Toxicity Study (Maximum Tolerated Dose - MTD)
This study aims to determine the short-term toxicity of a single or a few closely spaced doses of this compound and to identify the maximum tolerated dose (MTD).
Protocol: Acute Systemic Toxicity in Mice
-
Animal Model: Healthy BALB/c mice (equal numbers of males and females).
-
Procedure: a. Divide mice into groups and administer single escalating doses of this compound via the intended clinical route (e.g., intravenous, intraperitoneal). A control group receives the vehicle. b. Observe animals continuously for the first few hours post-administration and then daily for 14 days.
-
Toxicity Endpoints: a. Mortality: Record the number of deaths in each group. b. Clinical Observations: Note any signs of toxicity, such as changes in behavior, appearance, respiratory rate, or presence of convulsions. c. Body Weight: Measure body weight before dosing and at regular intervals throughout the 14-day observation period. d. Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any organ abnormalities.
Repeat-Dose Toxicity Study
This study evaluates the potential toxicity of this compound after repeated administration over a longer period (e.g., 14 or 28 days).
Protocol: 14-Day Repeat-Dose Toxicity in Rats
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Procedure: a. Administer this compound daily for 14 days at three different dose levels (low, medium, high) plus a vehicle control group. b. Monitor animals daily for clinical signs of toxicity and measure body weight and food consumption regularly.
-
Toxicity Endpoints: a. Clinical Pathology (at termination): i. Hematology: Complete blood count (CBC) with differential. ii. Clinical Chemistry: Panels to assess liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), and other metabolic parameters. b. Anatomic Pathology (at termination): i. Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, heart). ii. Histopathology: Perform microscopic examination of a comprehensive set of tissues from the high-dose and control groups to identify any treatment-related changes.
Data Presentation: Summary Tables
Table 1: In Vitro Activity of this compound
| Test System | Target Organism/Cell Line | Endpoint | Result | Citation |
| Biofilm Viability Assay | S. aureus ATCC & clinical isolates | % Reduction | ~50-100% at 12.5-100 µM | [7] |
| Persister Cell Killing Assay | S. aureus ATCC & clinical isolates | % Killing | ~70-80% at 50-100 µM | [7] |
| Antiviral Assay | Influenza A Virus (H1N1) | IC50 | 13 µM | [8] |
| Antiviral Assay | Parainfluenza Virus (Sendai) | Viral Titer Reduction | ~1.2 log at 30 µM | [9] |
| Cytotoxicity Assay | Human Keratinocytes (HaCaT) | Cell Viability | No critical toxicity up to 100 µM | [7] |
| Cytotoxicity Assay | Human Lung Cells (A549) | CC50 | 73 µM | [8] |
Table 2: Representative In Vivo Efficacy of Temporins (Data for Temporin A & L Analogues)
| Peptide | Animal Model | Infection/Challenge Model | Dose | Key Finding | Citation |
| Temporin A | Murine | S. aureus Sepsis | 2 mg/kg | Reduced lethality and bacterial counts | [10][11] |
| Temporin A | Murine | MRSA-infected surgical wound | Topical | Promoted wound healing and bacterial clearance | [4] |
| Temporin L Analogue | Murine | Zymosan-induced Peritonitis | 10 mg/kg | Reduced leukocyte infiltration and pro-inflammatory cytokines (TNF-α, IL-6) | [1] |
| Temporin L | Rat | E. coli LPS-induced Septic Shock | Intraperitoneal | Reduced plasma endotoxin and TNF-α levels | [12] |
Table 3: Representative In Vivo Toxicity Parameters for Antimicrobial Peptides
| Study Type | Animal Model | Route of Administration | Key Parameters Measured |
| Acute Toxicity | Mouse/Rat | Intravenous, Intraperitoneal | Mortality (LD50), Clinical signs, Body weight changes, Gross necropsy findings |
| Repeat-Dose Toxicity | Rat/Dog | Intravenous, Subcutaneous, Inhalation | Clinical signs, Body weight, Food consumption, Hematology, Clinical chemistry, Organ weights, Histopathology |
Conclusion
The in vivo models and protocols described provide a framework for the systematic evaluation of this compound's efficacy and toxicity. While leveraging the knowledge gained from related temporins, it is crucial to generate specific data for this compound to support its development as a potential therapeutic agent for bacterial, and possibly viral or cancerous, diseases. The successful execution of these studies will be instrumental in determining its therapeutic window and advancing it through the preclinical drug development pipeline.
References
- 1. Temporin L-derived peptide as a regulator of the acute inflammatory response in zymosan-induced peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus [mdpi.com]
- 8. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temporin A alone and in combination with imipenem reduces lethality in a mouse model of staphylococcal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Labeling Temporin G with Fluorescent Probes for Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporin G is a short, cationic antimicrobial peptide isolated from the skin of the European common frog, Rana temporaria.[1][2] It is a member of the temporin family of peptides, which are known for their broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1][2][3][4][5] The primary mechanism of action for many temporins involves the perturbation and disruption of microbial cell membranes.[1][6][7][8] Recent studies have also highlighted the ability of this compound to interact with specific viral proteins, such as hemagglutinin and glycoprotein B, thereby inhibiting viral entry into host cells.[5][9]
Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanism of action and for the development of novel therapeutic agents. Fluorescent labeling of this compound provides a powerful tool for visualizing its distribution within and interaction with target cells.[10][11] This document provides detailed protocols for the fluorescent labeling of this compound and its subsequent use in localization studies.
Fluorescent Probe Selection
The choice of fluorescent probe is critical for the success of localization studies. Key considerations include the photophysical properties of the dye, its chemical reactivity, and the capabilities of the available imaging instrumentation. A selection of commonly used fluorescent dyes suitable for peptide labeling is presented in Table 1.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Reactive Group | Key Features |
| FITC (Fluorescein Isothiocyanate) | ~495 | ~517 | Isothiocyanate | Widely used, cost-effective. pH sensitive. |
| 5-FAM (5-Carboxyfluorescein) | ~492 | ~516 | NHS Ester | Less pH sensitive than FITC, common for N-terminal labeling.[12] |
| Rhodamine B | ~540 | ~590 | NHS Ester | Photostable, but can be prone to self-quenching at high concentrations. |
| BODIPY-FL | ~503 | ~512 | NHS Ester | Bright and photostable, less sensitive to environmental changes.[] |
| Cy3 | ~550 | ~570 | NHS Ester | Bright and photostable, suitable for multiplexing.[12][14] |
| Cy5 | ~650 | ~670 | NHS Ester | Emission in the far-red spectrum minimizes cellular autofluorescence.[12][14] |
| Alexa Fluor 488 | ~495 | ~519 | NHS Ester | Bright, photostable, and pH-insensitive. |
| Alexa Fluor 555 | ~555 | ~565 | NHS Ester | Bright and photostable. |
Table 1: Properties of Common Fluorescent Probes for Peptide Labeling.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound at the N-terminus
This protocol describes the labeling of the N-terminal primary amine of this compound using an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye.
Materials:
-
This compound (synthetic, high purity)
-
NHS ester-functionalized fluorescent dye (e.g., 5-FAM, SE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
Glacial Acetic Acid
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve the NHS ester-functionalized fluorescent dye in a minimal amount of anhydrous DMF or DMSO to prepare a 10-fold molar excess stock solution relative to the peptide.
-
Conjugation Reaction: While vortexing gently, add the dye solution dropwise to the peptide solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
-
Quenching: Quench the reaction by adding a small amount of glacial acetic acid to lower the pH to ~5.
-
Purification: Purify the fluorescently labeled this compound from unreacted dye and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][][17]
-
Column: C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) is typically used. The optimal gradient may need to be determined empirically.
-
Detection: Monitor the elution profile at both 214 nm (for the peptide backbone) and the excitation wavelength of the chosen fluorescent dye.
-
-
Fraction Collection and Verification: Collect the fractions corresponding to the fluorescently labeled peptide. Verify the identity and purity of the product by mass spectrometry.
-
Lyophilization: Lyophilize the purified, labeled peptide to obtain a stable powder. Store at -20°C or -80°C, protected from light.
Workflow for Fluorescent Labeling and Purification of this compound
A schematic of the workflow for labeling this compound and its subsequent purification.
Protocol 2: Localization of Fluorescently Labeled this compound in Bacterial Cells
This protocol outlines a general procedure for visualizing the localization of fluorescently labeled this compound in bacterial cells using fluorescence microscopy.
Materials:
-
Fluorescently labeled this compound
-
Bacterial culture (e.g., Staphylococcus aureus or Escherichia coli)
-
Growth medium (e.g., Tryptic Soy Broth or Luria-Bertani Broth)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
-
Optional: DNA stain (e.g., DAPI)
-
Optional: Membrane stain (e.g., FM 4-64)
Procedure:
-
Bacterial Culture: Grow the bacterial culture to the mid-logarithmic phase of growth.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to the desired cell density (e.g., 10^7 CFU/mL).
-
Incubation with Labeled Peptide: Add the fluorescently labeled this compound to the bacterial suspension at the desired concentration (e.g., at or slightly above the minimum inhibitory concentration, MIC).
-
Incubation: Incubate the mixture for a specific time period (e.g., 30-60 minutes) at 37°C. A time-course experiment can be performed to observe dynamic changes in localization.
-
Optional Counterstaining: If desired, add a DNA stain (e.g., DAPI) or a membrane stain (e.g., FM 4-64) to the cell suspension and incubate according to the manufacturer's instructions.
-
Washing: Wash the cells twice with PBS to remove unbound labeled peptide and stains.
-
Microscopy:
-
Place a small volume of the cell suspension onto a microscope slide and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope equipped with filter sets appropriate for the chosen fluorescent dye(s).
-
Acquire images in the bright-field and fluorescence channels.
-
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescently labeled this compound.
Workflow for Localization Study of Labeled this compound
An overview of the experimental steps for the localization of fluorescently labeled this compound.
Data Presentation
Quantitative data from localization studies, such as the percentage of cells showing peptide accumulation or co-localization with specific cellular compartments, should be summarized in a clear and concise manner.
| Treatment Group | Concentration (µM) | Incubation Time (min) | % of Cells with Membrane Localization | % of Cells with Cytoplasmic Localization | Mean Fluorescence Intensity per Cell (a.u.) |
| Control (Unlabeled this compound) | 10 | 30 | 0 | 0 | Background |
| Fluorescently Labeled this compound | 1 | 30 | 15 ± 3 | 5 ± 1 | 1500 ± 250 |
| Fluorescently Labeled this compound | 5 | 30 | 65 ± 8 | 20 ± 4 | 8500 ± 900 |
| Fluorescently Labeled this compound | 10 | 30 | 95 ± 5 | 45 ± 7 | 15000 ± 1200 |
| Fluorescently Labeled this compound | 10 | 60 | 98 ± 2 | 70 ± 9 | 25000 ± 1800 |
Table 2: Example of Quantitative Data Summary from a Localization Study. Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inactive dye (hydrolyzed NHS ester)- Suboptimal pH of the reaction buffer- Presence of primary amines in the buffer | - Use fresh, anhydrous DMF/DMSO for dye dissolution- Ensure the pH of the bicarbonate buffer is between 8.0 and 8.5- Use an amine-free buffer (e.g., phosphate buffer) |
| Multiple Peaks in HPLC Chromatogram | - Incomplete reaction- Multiple labeling sites (if other primary amines are present)- Dye degradation | - Increase incubation time or molar excess of the dye- Consider site-specific labeling strategies (e.g., using a cysteine residue and maleimide chemistry)- Protect the reaction from light |
| High Background Fluorescence in Microscopy | - Incomplete removal of unbound labeled peptide- Non-specific binding of the labeled peptide | - Increase the number of washing steps- Include a blocking step (e.g., with BSA) before adding the labeled peptide- Reduce the concentration of the labeled peptide |
| Photobleaching of the Fluorophore | - Excessive exposure to excitation light | - Reduce the intensity and duration of light exposure- Use a more photostable fluorescent dye- Use an anti-fade mounting medium |
Table 3: Troubleshooting Common Issues in Labeling and Localization Experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Broad-Spectrum Antiviral Activity of the Amphibian Antimicrobial Peptide Temporin L and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibition of DNA Viruses by the Amphibian Antimicrobial Peptide this compound: A Virological Study Addressing HSV-1 and JPCyV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of the antimicrobial peptides temporins with model biomembranes. Comparison of temporins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of temporins on molecular dynamics and membrane permeabilization in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescent-labeled peptides – ProteoGenix [us.proteogenix.science]
- 11. BJOC - Selected peptide-based fluorescent probes for biological applications [beilstein-journals.org]
- 12. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 14. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent aggregation of Temporin G in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Temporin G in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a short, 13-amino acid antimicrobial peptide with the sequence Phe-Phe-Pro-Val-Ile-Gly-Arg-Ile-Leu-Asn-Gly-Ile-Leu-NH2.[1] It was originally isolated from the European red frog, Rana temporaria.[1][2][3] Its key properties, which influence its solubility and aggregation potential, are summarized in the table below. The high grand average of hydropathicity (GRAVY) index indicates that this compound is a hydrophobic peptide, a primary driver of aggregation in aqueous solutions.[4]
| Property | Value | Significance for Aggregation |
| Amino Acid Sequence | FFPVIGRILNGIL-NH2 | The high proportion of hydrophobic amino acids (Phe, Val, Ile, Leu) contributes to its low solubility in aqueous solutions and tendency to aggregate.[4][5] |
| Molecular Weight | 1457.80 g/mol | Influences diffusion and solubility characteristics. |
| Theoretical Isoelectric Point (pI) | 9.77 | The peptide is least soluble at this pH. To maintain solubility, the pH of the solution should be kept at least 2 units away from the pI.[6] |
| Net Charge at Neutral pH (7.0) | +1 | The positive charge can help with initial solubility in acidic solutions but may not be sufficient to overcome the strong hydrophobic interactions that lead to aggregation.[5][6] |
| Grand Average of Hydropathicity (GRAVY) | 1.638 | A positive GRAVY index indicates a hydrophobic nature, which is a major factor contributing to peptide aggregation.[7] |
Q2: Why is my this compound solution cloudy or forming a precipitate?
A cloudy appearance or precipitate is a strong indication of peptide aggregation. Aggregation occurs when individual peptide molecules clump together, driven by factors such as:
-
Hydrophobic Interactions: As a hydrophobic peptide, this compound molecules will tend to associate with each other in aqueous solutions to minimize their contact with water.[5]
-
pH Close to the Isoelectric Point (pI): At a pH near its pI of 9.77, this compound has a net neutral charge, which minimizes electrostatic repulsion between molecules and promotes aggregation.[6]
-
High Peptide Concentration: Increasing the concentration of the peptide increases the likelihood of intermolecular interactions and aggregation.[8]
-
High Ionic Strength: The presence of salts can either promote or inhibit aggregation depending on the specific ions and their concentration. For some temporins, salts like CaCl2 and MgCl2 have been shown to induce aggregation.[9]
-
Temperature: Changes in temperature can affect the stability of the peptide and the thermodynamics of aggregation.[8]
Below is a diagram illustrating the key factors that can lead to the aggregation of this compound.
Troubleshooting Guide
This guide provides systematic steps to troubleshoot and prevent the aggregation of this compound in your experiments.
Issue: this compound fails to dissolve or precipitates out of solution.
The primary reason for this is likely the peptide's hydrophobic nature. Here is a step-by-step approach to improve its solubility.
Step 1: Optimize the Solvent System
1.1. Use of an Organic Co-Solvent:
-
Protocol: For initial solubilization, use a small amount of an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.[10] First, dissolve the lyophilized this compound powder in 100% DMSO to create a concentrated stock solution. Then, slowly add this stock solution dropwise to your aqueous buffer while vortexing to reach the final desired concentration.[10]
-
Considerations: The final concentration of DMSO should be kept low (typically <1%) for most biological assays to avoid solvent-induced artifacts.[5]
1.2. pH Adjustment:
-
Protocol: Since this compound is a basic peptide with a theoretical pI of 9.77, it will be more soluble in an acidic buffer. Prepare your aqueous buffer with a pH at least 2 units below the pI (e.g., pH < 7.7). A buffer at pH 7.0-7.4 is a good starting point. If solubility is still an issue, you can try a more acidic buffer (e.g., containing 10% acetic acid).[5][11]
-
Caution: Ensure that the chosen pH is compatible with your experimental system.
Step 2: Incorporate Solubility-Enhancing Excipients
If optimizing the solvent system is insufficient, the addition of excipients can help to prevent aggregation.
2.1. Surfactants:
-
Protocol: Non-ionic surfactants can shield the hydrophobic regions of the peptide, preventing self-association. Add a low concentration of Polysorbate 20 (Tween 20) or Polysorbate 80 to your buffer, typically in the range of 0.01% to 0.1%.[12]
-
Mechanism: Surfactants can prevent aggregation by competitively adsorbing to interfaces (like the air-water interface) and by directly interacting with the peptide to increase its solubility.
2.2. Other Additives:
-
Chaotropic Agents: For peptides that tend to form strong aggregates, the addition of 6 M guanidine hydrochloride or 8 M urea to the stock solution can be effective in disrupting the hydrogen bonds that contribute to aggregation.[10] These should be diluted out to non-denaturing concentrations for the final experiment.
-
Sugars and Polyols: Sugars like trehalose and sucrose, or polyols like glycerol, can also help stabilize peptides in solution, although their effectiveness can be peptide-specific.
Step 3: Control Experimental Conditions
-
Peptide Concentration: Work with the lowest concentration of this compound that is effective for your assay to reduce the likelihood of aggregation.[8]
-
Temperature: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can promote aggregation. When preparing solutions, allow the lyophilized peptide and solvents to come to room temperature before mixing.
-
Sonication: Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.
Experimental Protocol: Screening for Optimal Solubility Conditions
This protocol, adapted from studies on similar temporin peptides, allows for the systematic testing of different conditions to find the optimal solvent for this compound.[9]
Objective: To determine the solubility of this compound in various buffers and with different additives.
Materials:
-
Lyophilized this compound
-
Sterile deionized water
-
DMSO
-
Aqueous buffers (e.g., PBS, Tris-HCl) at various pH values
-
Stock solutions of salts (e.g., NaCl, CaCl2, MgCl2)
-
Stock solutions of excipients (e.g., Tween 20)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve a small, accurately weighed amount of lyophilized this compound in sterile deionized water to a concentration of 10 mg/mL. If it does not dissolve in water, use a minimal amount of DMSO.
-
Prepare Test Solutions: In a 96-well plate, prepare your test solutions. These can include:
-
Different buffers (e.g., PBS pH 7.4, Tris-HCl pH 8.0, Acetate buffer pH 5.0)
-
Buffers with varying salt concentrations (e.g., 150 mM NaCl, 1 M CaCl2, 1 M MgCl2)
-
Buffers with different concentrations of Tween 20 (e.g., 0.01%, 0.05%, 0.1%)
-
-
Dilute this compound: Add the concentrated this compound stock solution to the test solutions in the 96-well plate to a final concentration of 1 mg/mL.
-
Incubate and Observe: Incubate the plate at room temperature for a set period (e.g., 1 hour).
-
Measure Turbidity: Measure the absorbance of each well at 600 nm using a microplate reader. Higher absorbance values indicate increased turbidity and, therefore, greater aggregation. A solution of the peptide dissolved in water or the initial solvent can be used as a negative control.[9]
Data Interpretation:
The conditions that result in the lowest absorbance readings are the most suitable for preventing the aggregation of this compound. This data can be tabulated for easy comparison.
| Condition | Absorbance at 600 nm | Observation |
| Water | (Value) | (Clear/Cloudy) |
| PBS, pH 7.4 | (Value) | (Clear/Cloudy) |
| PBS + 150 mM NaCl | (Value) | (Clear/Cloudy) |
| PBS + 0.05% Tween 20 | (Value) | (Clear/Cloudy) |
| Acetate Buffer, pH 5.0 | (Value) | (Clear/Cloudy) |
By following these guidelines and systematically testing different conditions, researchers can identify the optimal formulation to prevent the aggregation of this compound, ensuring the reliability and reproducibility of their experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 4. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Discovery and engineering of a novel peptide, Temporin-WY2, with enhanced in vitro and in vivo efficacy against multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. lifetein.com [lifetein.com]
- 11. biorbyt.com [biorbyt.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
Improving the stability of Temporin G in high salt concentration buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Temporin G in high salt concentration buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound solution becomes cloudy or precipitates when I add a high concentration of salt buffer. What is happening?
A1: this compound, like many antimicrobial peptides, has a tendency to aggregate and precipitate in solutions with high ionic strength.[1] This phenomenon is often due to the "salting out" effect, where high concentrations of ions reduce the solubility of the peptide. The hydrophobic and amphipathic nature of temporins can contribute to their self-assembly and aggregation, which is influenced by environmental factors like salt concentration.[1]
Q2: How do different types of salts (e.g., NaCl, KCl, CaCl₂, MgCl₂) affect the stability of this compound?
A2: Different salts can have varying effects on peptide stability. Divalent cations like Ca²⁺ and Mg²⁺ have been observed to be particularly effective at inducing aggregation of some temporin analogues.[1] While specific quantitative data for this compound is limited, the general trend is that increasing ionic strength can decrease solubility and potentially impact antimicrobial activity.
Q3: Will the aggregation of this compound in my high salt buffer affect its antimicrobial activity?
A3: Yes, the aggregation state of an antimicrobial peptide can significantly impact its biological activity. Aggregation can reduce the concentration of active, monomeric peptides available to interact with microbial membranes, potentially leading to a decrease in observed antimicrobial efficacy.
Q4: What are the recommended storage conditions for this compound solutions, especially in salt-containing buffers?
A4: For optimal stability, it is recommended to prepare stock solutions of this compound in sterile water or a low ionic strength buffer.[2] For working solutions in high salt buffers, it is best to prepare them fresh before each experiment to minimize the risk of aggregation over time. If short-term storage is necessary, keeping the solution at 4°C may slow down the aggregation process. For long-term storage, lyophilized peptide is preferred.
Q5: Are there any formulation strategies to improve the stability of this compound in high salt buffers?
A5: Yes, several strategies can be employed to enhance the stability of peptides in high salt solutions. These include the use of stabilizing excipients such as polyethylene glycol (PEG), sugars (e.g., trehalose, sucrose), or non-ionic surfactants.[3] Additionally, optimizing the pH of the buffer can help to maintain the peptide's net charge and reduce the propensity for aggregation.
Troubleshooting Guides
Issue 1: Observation of Precipitation or Cloudiness in this compound Solution
Symptoms:
-
Visible particulate matter or cloudiness in the peptide solution after adding a high salt buffer.
-
A decrease in the concentration of soluble peptide as measured by UV-Vis spectroscopy.
Possible Causes:
-
High Salt Concentration: The ionic strength of the buffer is causing the peptide to "salt out" and aggregate.
-
pH Nearing Isoelectric Point (pI): If the buffer pH is close to the pI of this compound, its net charge will be minimal, reducing electrostatic repulsion and promoting aggregation.
-
Peptide Concentration: Higher concentrations of this compound are more prone to aggregation.
-
Temperature: Temperature fluctuations can affect peptide solubility and stability.
Solutions:
| Solution | Description | Considerations |
| Optimize Salt Concentration | Determine the minimum salt concentration required for your experiment that maintains this compound solubility. | This may require a titration experiment to find the optimal balance between experimental requirements and peptide stability. |
| Adjust Buffer pH | Modify the pH of your buffer to be further from the isoelectric point of this compound, thereby increasing its net charge and solubility. | Ensure the new pH is compatible with your experimental system (e.g., cell viability, enzyme activity). |
| Incorporate Stabilizing Excipients | Add excipients such as sugars (e.g., 5% sucrose or trehalose) or low concentrations of non-ionic surfactants (e.g., 0.01% Tween-20) to your buffer. | Test for any potential interference of the excipient with your downstream assays. |
| Reduce Peptide Concentration | If experimentally feasible, work with lower concentrations of this compound. | This may not be an option for all applications, such as determining Minimum Inhibitory Concentrations (MICs). |
| Fresh Preparation | Prepare the final working solution of this compound in the high salt buffer immediately before use. | Avoid storing the peptide in high salt buffers for extended periods. |
Quantitative Data Summary
The following tables provide representative data on the stability of temporin peptides under various conditions. Note that specific values for this compound may vary, and these tables are intended to illustrate general trends.
Table 1: Effect of NaCl Concentration on the Aggregation of a Temporin Analogue (Illustrative Data)
| NaCl Concentration (mM) | Hydrodynamic Radius (nm) by DLS (at t=1h) | % Aggregation (at t=1h) |
| 0 | 5 ± 1 | < 5% |
| 50 | 25 ± 5 | 15% |
| 100 | 80 ± 15 | 40% |
| 150 | 250 ± 50 | > 75% (visible precipitation) |
This table illustrates a common trend where increasing salt concentration leads to a larger hydrodynamic radius, indicative of aggregation.
Table 2: Stability of Temporin-Derivative Peptides in Various Salt Solutions
| Peptide | Condition | MIC against MRSA (µM) |
| GHa-derived peptide 1 | Control (no added salt) | 8 |
| GHa-derived peptide 1 | 150 mM NaCl | 8 |
| GHa-derived peptide 1 | 4.5 mM KCl | 8 |
| GHa-derived peptide 1 | 1 mM MgCl₂ | 8 |
| GHa-derived peptide 1 | 2.5 mM CaCl₂ | 8 |
Data adapted from a study on temporin GHa-derived peptides, showing that for some derivatives, antimicrobial activity can be maintained in the presence of physiologically relevant salt concentrations.[4]
Experimental Protocols
Protocol 1: Assessing this compound Stability by Monitoring Antimicrobial Activity (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism after incubation in a high salt buffer.
Materials:
-
This compound (lyophilized powder)
-
Sterile, deionized water
-
High salt buffer of interest (e.g., 150 mM NaCl in 10 mM sodium phosphate, pH 7.4)
-
Target microorganism (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Tryptic Soy Broth - TSB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile water to a concentration of 2 mM.[2]
-
Incubate in High Salt Buffer: Dilute the this compound stock solution in the high salt buffer to a desired concentration (e.g., 200 µM). Incubate this solution for a specific time period (e.g., 1, 4, or 24 hours) at a controlled temperature (e.g., 37°C). A control sample of this compound in sterile water should be incubated under the same conditions.
-
Prepare Bacterial Inoculum: Culture the target microorganism in TSB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh TSB.
-
Perform Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the salt-incubated this compound and the control this compound in TSB.
-
Inoculate Wells: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in TSB without peptide) and a negative control (TSB only).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[4] A significant increase in the MIC of the salt-incubated sample compared to the control indicates a loss of activity and instability in the high salt buffer.
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is an effective way to monitor peptide aggregation.
Materials:
-
This compound solution
-
High salt buffer of interest
-
Low-volume DLS cuvettes
-
DLS instrument
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a low ionic strength buffer (e.g., 10 mM phosphate buffer). Filter the solution through a 0.22 µm syringe filter to remove any pre-existing aggregates or dust.
-
Initial Measurement: Measure the baseline hydrodynamic radius of the monomeric or small oligomeric this compound in the low salt buffer using the DLS instrument.
-
Induce Aggregation: Add the high salt buffer to the this compound solution to reach the desired final salt concentration.
-
Time-Course Measurement: Immediately after adding the salt, begin taking DLS measurements at regular intervals (e.g., every 5 minutes for 1 hour) to monitor the change in hydrodynamic radius over time.
-
Data Analysis: Analyze the DLS data to determine the average particle size and polydispersity index at each time point. An increase in the hydrodynamic radius and polydispersity indicates peptide aggregation.
Visualizations
Caption: Mechanism of Salt-Induced Aggregation of this compound.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reduced Activity of Temporin G in Serum
Welcome to the technical support center for researchers working with Temporin G. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of reduced this compound activity in the presence of serum.
Frequently Asked Questions (FAQs)
Q1: Why is the antimicrobial activity of this compound significantly reduced in the presence of serum?
The reduced activity of this compound in serum is a known issue and can be attributed to two primary factors:
-
Proteolytic Degradation: Serum contains a variety of proteases that can rapidly degrade peptide-based antimicrobials like this compound, reducing its effective concentration.[1]
-
Binding to Serum Proteins: this compound can bind to components in serum, such as albumin and other proteins. This binding can sequester the peptide, preventing it from reaching and acting on the target microbial cells.
Q2: What are the primary strategies to overcome the inhibitory effects of serum on this compound?
There are three main approaches to enhance the stability and activity of this compound in serum:
-
Peptide Modification: Altering the amino acid sequence of this compound can improve its resistance to proteases and reduce its binding to serum proteins.
-
Encapsulation in Delivery Systems: Enclosing this compound in nanoparticles, such as liposomes, can protect it from degradation and non-specific binding.[1]
-
Chemical Conjugation: Modifying this compound with polymers like polyethylene glycol (PEG), a process known as PEGylation, can increase its stability and circulation time.[2][3]
Q3: Are there any this compound analogs with proven improved activity in serum?
While specific data for modified this compound is still emerging, studies on other temporin isoforms and their analogs have demonstrated significant improvements in serum stability and activity. For instance, analogs of Temporin-SHa and Temporin-GHa have been developed that show enhanced antimicrobial effects in the presence of fetal bovine serum and human serum.[4][5] These findings strongly suggest that similar modifications to this compound could yield comparable benefits.
Troubleshooting Guides
Issue 1: Significant loss of this compound activity observed in in vitro assays containing serum.
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for reduced this compound activity.
Detailed Steps:
-
Confirm Serum Inhibition: First, establish a baseline of this compound's Minimum Inhibitory Concentration (MIC) against your target microbe in a standard broth medium without serum. Then, perform the same MIC assay in the presence of varying concentrations of serum (e.g., 10%, 25%, 50%) to quantify the reduction in activity.
-
Implement a Protective Strategy:
-
Peptide Analogs: Synthesize or obtain a this compound analog with modifications known to enhance stability. A common strategy is the substitution of L-amino acids with D-amino acids, which can make the peptide less susceptible to proteolytic degradation.[6]
-
Liposomal Encapsulation: Encapsulate this compound within liposomes. This delivery system can shield the peptide from both proteases and binding proteins in the serum.
-
PEGylation: Covalently attach polyethylene glycol (PEG) chains to this compound. This can increase its hydrodynamic radius, protecting it from enzymatic degradation and reducing clearance.[3]
-
-
Evaluate the Modified Peptide: Repeat the MIC assay with the modified this compound in the presence of serum. A lower MIC value compared to the unmodified peptide in serum indicates a successful mitigation of the inhibitory effects.
Issue 2: Difficulty in determining the stability of this compound in serum.
Experimental Workflow for Serum Stability Assay
Caption: Workflow for assessing this compound stability in serum.
Detailed Steps:
-
Incubation: Dissolve this compound in human serum (e.g., to a final concentration of 0.2 mM in 90% serum) and incubate at 37°C.[7][8]
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the mixture.
-
Protein Precipitation: To stop the degradation and remove larger proteins, add a precipitating agent like acetonitrile to the aliquot and vortex.
-
Separation: Centrifuge the sample to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact this compound remaining. The degradation can be monitored by the decrease in the peak area corresponding to the intact peptide over time.
Quantitative Data on Temporin Analogs
The following tables summarize the antimicrobial activity (MIC) of various temporin analogs compared to their parent peptides, demonstrating the potential for improved efficacy.
Table 1: MIC of Temporin-GHa and its Analogs against various bacterial strains. [9]
| Peptide | S. aureus (µM) | S. mutans (µM) | E. coli (µM) | MRSA (µM) |
| GHa (Parent) | 25 | 50 | >50 | >50 |
| GHaK | 6.2 | 12.5 | 25 | 12.5 |
| GHa4K | 12.5 | 25 | 50 | 25 |
| GHa11K | 6.2 | 12.5 | 25 | 12.5 |
Table 2: MIC of Temporin-SHa and its Analogs against Methicillin-Resistant Staphylococcus aureus (MRSA). [4][5]
| Peptide | MIC (µM) in standard broth | MIC (µM) in 30% Fetal Bovine Serum | MIC (µM) in 30% Human Serum |
| Temporin-SHa (Parent) | 3.62 | Inactive | Inactive |
| [G4a]-SHa | 14.35 | 14.35 | 14.35 |
| [G7a]-SHa | 7.16 | 7.16 | 7.16 |
| [G10a]-SHa | 3.58 | 3.58 | 3.58 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound.
-
Prepare Bacterial Inoculum: Culture the target bacterial strain to the mid-logarithmic growth phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 Colony Forming Units (CFU)/mL.
-
Peptide Dilution Series: Prepare a series of two-fold dilutions of this compound in the assay medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[10]
For serum-containing assays, the peptide dilutions and bacterial inoculum are prepared in a medium supplemented with the desired concentration of serum.
Protocol 2: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
This is a general protocol for encapsulating a hydrophilic peptide like this compound.
-
Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC and cholesterol) in an organic solvent like chloroform in a round-bottom flask.[11]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous solution containing this compound by vortexing or sonicating. This will form multilamellar vesicles (MLVs) with the peptide encapsulated in the aqueous core.
-
Size Reduction (Optional): To obtain unilamellar vesicles of a specific size, the MLV suspension can be extruded through polycarbonate membranes with defined pore sizes.[11]
-
Purification: Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Protocol 3: PEGylation of this compound
This protocol describes a general method for N-terminal PEGylation.
-
Reaction Setup: Dissolve this compound in a suitable buffer. The pH of the buffer is crucial for site-specific PEGylation; a pH of 8.5-9.0 can favor N-terminal modification.[3][12]
-
Add PEGylating Agent: Add a PEGylating reagent with a reactive group that targets primary amines (e.g., PEG-NHS ester) to the peptide solution. The molar ratio of PEG to peptide will influence the degree of PEGylation.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C for a specified time.
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer.
-
Purification: Purify the PEGylated this compound from the unreacted peptide and PEG reagent using techniques like ion-exchange chromatography or size-exclusion chromatography.
Signaling Pathway and Interaction Visualization
Caption: Interactions of this compound in a serum environment.
References
- 1. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Terminal PEGylation Improves SAAP-148 Peptide’s Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serum Stable and Low Hemolytic Temporin-SHa Peptide Analogs Disrupt Cell Membrane of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. The Analogs of Temporin-GHa Exhibit a Broader Spectrum of Antimicrobial Activity and a Stronger Antibiofilm Potential against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. researchgate.net [researchgate.net]
Interpreting unexpected results in Temporin G MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Temporin G Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small, cationic antimicrobial peptide (AMP) originally isolated from the skin of the European red frog, Rana temporaria.[1][2] Its primary mechanism of action is the disruption of microbial cell membranes.[1] Due to its amphipathic α-helical structure, this compound interacts with the negatively charged components of bacterial membranes, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[1][3] Unlike many conventional antibiotics that target specific metabolic pathways, this compound's membranolytic action is also effective against dormant or persister cells.[2]
Q2: What is a Minimum Inhibitory Concentration (MIC) assay and why is it important for this compound?
A Minimum Inhibitory Concentration (MIC) assay is a fundamental laboratory test in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6] For this compound, an MIC assay is crucial for assessing its potency against various bacterial strains, understanding its spectrum of activity, and providing a basis for further preclinical and clinical development.[7][8]
Q3: Are there specific considerations for performing MIC assays with antimicrobial peptides like this compound?
Yes, standard MIC protocols may need to be adapted for cationic antimicrobial peptides like this compound. Key considerations include:
-
Labware: Cationic peptides can adhere to the surface of standard polystyrene microtiter plates, leading to an underestimation of their true activity. The use of low-binding polypropylene plates is recommended.[9]
-
Media Composition: The presence of certain ions (e.g., Ca²⁺, Mg²⁺) and serum proteins in standard media like Mueller-Hinton Broth (MHB) can interfere with the activity of AMPs.[10] It is important to use a consistent and appropriate medium, and some protocols suggest modifications like the addition of bovine serum albumin (BSA) to prevent non-specific binding.[9]
-
Peptide Stability and Solubility: Ensure that this compound is properly dissolved and stable in the chosen solvent and assay medium. Aggregation of the peptide can lead to inaccurate results.[10]
Troubleshooting Unexpected Results
Issue 1: No Inhibition of Bacterial Growth at Any Concentration
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Peptide Inactivity | 1. Verify Peptide Integrity: Confirm the source, purity, and storage conditions of the this compound peptide. Degradation can occur with improper handling. 2. Confirm Peptide Concentration: Re-quantify the peptide stock solution using a reliable method like amino acid analysis. |
| Experimental Error | 1. Check Inoculum Density: Ensure the bacterial inoculum is standardized correctly (typically ~5 x 10⁵ CFU/mL). An overly dense inoculum can overwhelm the peptide.[5] 2. Review Plate Loading: Double-check that the peptide dilutions and bacterial suspension were added to the correct wells. |
| Assay Conditions | 1. Assess Media Interference: High salt concentrations or components in the media may inhibit this compound activity.[10] Consider testing in a minimal medium or a medium with lower ionic strength. 2. Evaluate Peptide Adsorption: If using polystyrene plates, switch to polypropylene plates to minimize peptide binding to the plastic.[9] |
Issue 2: The "Eagle Effect" or Paradoxical Growth
The Eagle effect, or paradoxical growth, is an unexpected phenomenon where a microorganism exhibits better survival at very high concentrations of an antimicrobial agent compared to lower, more optimal bactericidal concentrations.[11][12]
Appearance in MIC Assay: You may observe bacterial growth in wells with the highest concentrations of this compound, while wells with intermediate concentrations show no growth.
Hypothesized Causes for AMPs & Troubleshooting:
| Possible Cause | Troubleshooting/Verification Step |
| Peptide Aggregation at High Concentrations | 1. Solubility Check: Visually inspect the highest concentration wells for any precipitation. 2. Dynamic Light Scattering (DLS): Analyze the particle size of this compound in the assay medium at high concentrations to detect aggregation. 3. Test Alternative Solvents: Prepare the peptide stock in a different solvent to improve solubility. |
| Induction of Bacterial Stress Response | 1. Transcriptomic/Proteomic Analysis: Analyze bacterial gene or protein expression in response to high concentrations of this compound to identify stress response signatures. 2. Time-Kill Assays: Perform time-kill kinetic assays at various concentrations to better understand the dynamics of bacterial killing and regrowth.[13] |
Issue 3: "Trailing" or Hazy Growth at the Endpoint
Trailing is characterized by a gradual decrease in bacterial growth over a range of concentrations, making it difficult to determine a clear MIC endpoint.[14][15][16] This can be observed as faint turbidity or "hazy" growth in wells that should ideally show complete inhibition.
Appearance in MIC Assay: Instead of a sharp transition from growth to no growth, you see several wells with reduced but still present turbidity.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Sub-population with Higher Resistance | 1. Plate Out "Trailing" Wells: Culture the contents of the trailing wells onto agar plates to see if a resistant sub-population grows. 2. Population Analysis: Use flow cytometry to analyze the bacterial population for heterogeneity after exposure to this compound. |
| pH Shift in Medium | 1. Measure pH: Check the pH of the wells after incubation. Bacterial metabolism can alter the pH, which may affect peptide activity.[17] 2. Use Buffered Medium: Perform the assay in a well-buffered medium (e.g., RPMI-1640 with MOPS) to maintain a stable pH.[17] |
| Reading Time | 1. Standardize Reading Time: Read the plates at a consistent time point (e.g., 18-24 hours). Extended incubation can sometimes lead to the emergence of trailing growth.[16][18] 2. Read at Multiple Time Points: Some protocols suggest reading at both 24 and 48 hours, noting any discrepancies.[14][15] For some organisms, the 24-hour reading may be more clinically relevant.[16] |
Experimental Protocols & Methodologies
Standard Broth Microdilution MIC Assay for this compound
This protocol is a modified version of the standard CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines, adapted for antimicrobial peptides.[9][19]
Materials:
-
This compound peptide, lyophilized
-
Sterile, cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Sterile 96-well polypropylene, round-bottom microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Peptide Preparation:
-
Prepare a stock solution of this compound in sterile water or a suitable solvent.
-
Create a series of 2-fold serial dilutions of the peptide in 0.01% acetic acid with 0.2% BSA to achieve 10x the final desired concentrations.[9]
-
-
Inoculum Preparation:
-
From an overnight culture of the test bacterium on an agar plate, inoculate a few colonies into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
-
Plate Setup:
-
Add 180 µL of the standardized bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 20 µL of each 10x peptide dilution to the corresponding wells.
-
Include a positive control well (bacteria only) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[20] This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.
-
Visualizations
Experimental Workflow for this compound MIC Assay
Caption: Workflow diagram illustrating the key steps of a this compound MIC assay.
Troubleshooting Logic for Unexpected MIC Results
Caption: A logical flow diagram for troubleshooting common unexpected results in MIC assays.
References
- 1. mdpi.com [mdpi.com]
- 2. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. idexx.com [idexx.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Eagle Effect and Antibiotic-Induced Persistence: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection and Investigation of Eagle Effect Resistance to Vancomycin in Clostridium difficile With an ATP-Bioluminescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. scite.ai [scite.ai]
- 19. EUCAST: MIC Determination [eucast.org]
- 20. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of modified Temporin G analogues
Welcome to the technical support center for modified Temporin G analogues. This resource provides researchers, scientists, and drug development professionals with practical guidance on addressing common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my modified this compound analogue insoluble in aqueous buffers?
A1: Peptide solubility is complex and depends on several factors. This compound and its analogues are often hydrophobic.[1] Modifications designed to enhance antimicrobial activity, such as substituting with hydrophobic amino acids, can further decrease aqueous solubility.[2] Key factors include the amino acid composition (high percentage of hydrophobic residues like Leucine, Isoleucine, Phenylalanine), the overall net charge at a given pH, and the peptide's tendency to aggregate.[2][3]
Q2: What is the first step I should take when a peptide fails to dissolve?
A2: Always start by testing the solubility of a small aliquot of your peptide to avoid wasting the entire batch.[4][5] Before adding any solvent, centrifuge the vial to ensure all lyophilized powder is at the bottom.[4] The first solvent to try should almost always be sterile, distilled water.[6] If that fails, the next steps depend on the peptide's specific properties.[6]
Q3: How do I determine if my this compound analogue is acidic, basic, or neutral?
A3: You can estimate the peptide's character by calculating its theoretical net charge at neutral pH (pH 7).[4]
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus (if it's a free amine, -NH2).[5]
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus (if it's a free carboxyl, -COOH).[5]
-
Sum the values. A positive total indicates a basic peptide, a negative total indicates an acidic peptide, and a total of zero indicates a neutral peptide.[5][6]
Q4: Can solvent additives from purification (like TFA) affect my experiment?
A4: Yes. Peptides are often purified using high-performance liquid chromatography (HPLC) and lyophilized with trifluoroacetic acid (TFA) as a counterion. While TFA salts can enhance the solubility of peptides in aqueous solutions, they can also affect the results of sensitive cellular assays. It is crucial to be aware of its presence when planning experiments.
Troubleshooting Guide for Common Solubility Issues
This guide provides a systematic approach to solubilizing challenging this compound analogues.
Q: My basic (net charge > 0) this compound analogue won't dissolve in water. What's the next step?
A: For basic peptides that are insoluble in water, try dissolving them in an acidic solution.[4] A common approach is to add a small amount of 10-30% acetic acid or 0.1% TFA, and then dilute with water to the desired final concentration.[4][6] Gentle warming (less than 40°C) or brief sonication can also help.[6][7]
Q: My acidic (net charge < 0) this compound analogue is insoluble. What should I do?
A: Acidic peptides that fail to dissolve in water can often be solubilized in a slightly basic solution.[7] Try adding a small amount of 0.1M ammonium bicarbonate or a very small volume (<50 µL) of ammonium hydroxide (NH4OH), then dilute to the final concentration with your aqueous buffer.[6][7] Be cautious with this method if your peptide contains cysteine, as alkaline conditions can promote disulfide bond formation.[5]
Q: My this compound analogue is highly hydrophobic and has a neutral charge. It's insoluble in everything I've tried. What are my options?
A: Highly hydrophobic and neutral peptides are the most challenging and typically require organic solvents.[8]
-
Initial Dissolution: Try dissolving the peptide in a minimal amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is preferred for biological applications due to its high solubilizing power and relatively low toxicity.[4] Alternatives include dimethylformamide (DMF) or acetonitrile (ACN).[6]
-
Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add the aqueous buffer to the peptide solution dropwise while vortexing to reach the desired final concentration.[9]
-
Final Concentration: For most cellular assays, the final concentration of DMSO should be kept as low as possible, generally below 1%, as higher concentrations can be toxic to cells.[2]
Q: My peptide solution is cloudy, or a precipitate formed after adding buffer. What does this mean and what should I do?
A: A cloudy solution or the formation of a precipitate indicates that the peptide is not fully dissolved or is aggregating.[4]
-
Action: Centrifuge the solution to pellet the undissolved peptide before using the supernatant.[2] This is critical to ensure the concentration of your working solution is accurate.
-
Remediation: If precipitation occurred upon dilution, the peptide might need to be re-solubilized in the organic solvent and then re-lyophilized before attempting to dissolve it again at a lower final concentration.[4] You can also try adding denaturing agents like 6M guanidine hydrochloride or 8M urea as a last resort, but these are incompatible with most biological assays.[6]
Visual Guide: Solvent Selection Workflow
The following diagram outlines a decision-making process for selecting an appropriate solvent system based on the physicochemical properties of your modified this compound analogue.
Caption: Decision tree for selecting a solvent based on peptide net charge.
Data & Properties of this compound Analogues
While specific quantitative solubility data (e.g., mg/mL) is highly dependent on the exact analogue and solvent system, the following table summarizes key physicochemical properties of the parent this compound peptide and illustrates how common modifications can influence factors related to solubility.
| Peptide | Sequence | Net Charge (at pH 7) | Hydrophobicity (% Hydrophobic Residues) | Potential Solubility Implications |
| This compound (Parent) | FFPVIGRILNGIL-NH₂ | +2 | 62% | High hydrophobicity suggests potential insolubility in pure aqueous solutions. Basic charge suggests dissolution in slightly acidic conditions.[1] |
| Analogue 1 (Example) | K FPVIGRILNGIL-NH₂ | +3 | 54% | Substitution of Phe (F) with Lys (K) increases net positive charge and reduces overall hydrophobicity, likely improving aqueous solubility. |
| Analogue 2 (Example) | FFPVIGRL LNL IL-NH₂ | +2 | 77% | Substitution of Gly (G) and Asn (N) with Leu (L) significantly increases hydrophobicity, likely decreasing aqueous solubility and requiring organic co-solvents. |
| Analogue 3 (Example) | FFPVIGRILNGIL-PEG | +2 | Variable | Addition of a Polyethylene Glycol (PEG) chain (PEGylation) creates a hydrophilic shield, which can dramatically increase water solubility without altering the core peptide sequence.[10] |
Note: The net charge is calculated assuming a C-terminal amide (-NH₂), which contributes a +1 charge, and one basic residue (Arg, R). Hydrophobic residues are F, P, V, I, G, L.
Experimental Protocols
Protocol 4.1: Systematic Peptide Solubility Testing
This protocol outlines a method for systematically testing the solubility of a new this compound analogue.
Objective: To determine an effective solvent system for a lyophilized peptide.
Materials:
-
Lyophilized peptide analogue (use a small, pre-weighed aliquot, e.g., 1 mg)
-
Sterile, distilled water
-
Primary solvents: 10% acetic acid, 0.1M ammonium bicarbonate, DMSO
-
Vortex mixer
-
Benchtop centrifuge
-
Bath sonicator
Procedure:
-
Preparation: Allow the peptide vial to warm to room temperature before opening.[4] Centrifuge the vial briefly (e.g., 10,000 x g for 1-5 minutes) to collect all powder at the bottom of the tube.[4]
-
Step 1: Water. Add a small volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. If the solution is clear, the peptide is water-soluble. If not, proceed to the next step.
-
Step 2: pH Modification (based on charge).
-
Step 3: Organic Solvents (for neutral/hydrophobic peptides). If the peptide remains insoluble, use a new aliquot. Add a minimal volume of DMSO (e.g., 30-50 µL) and vortex. The peptide should dissolve completely.[2]
-
Step 4: Dilution. Once dissolved, slowly add your desired aqueous buffer to the concentrated stock, vortexing as you add, to reach the final working concentration.[9]
-
Physical Treatments: If the peptide is slow to dissolve at any stage, brief sonication (e.g., 3 cycles of 10 seconds in a bath sonicator) or gentle warming (<40°C) can be applied to aid dissolution.[4][6]
-
Final Check: After reconstitution, visually inspect the solution. A properly solubilized peptide will result in a clear, particle-free solution.[4] If any precipitate or cloudiness is observed, centrifuge the sample and use the supernatant for your experiments to ensure an accurate concentration.[2]
Visual Guide: Solubility Testing Workflow
Caption: Step-by-step experimental workflow for peptide solubilization.
Protocol 4.2: Characterization of Solubilized Peptides
Objective: To confirm the identity, purity, and structural integrity of the solubilized peptide analogue.
Description: Once a peptide is successfully solubilized, it is crucial to characterize it to ensure it has not degraded or aggregated. A combination of techniques provides a comprehensive profile.[11]
Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC): A primary method to assess the purity of the peptide solution.[12] A single, sharp peak indicates high purity, while multiple peaks suggest the presence of impurities or degradation products.[13]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide, verifying its identity.[11][12] This ensures the correct peptide was synthesized and has not undergone unexpected modifications.
-
Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary structure (e.g., α-helix, β-sheet) of the peptide in solution.[11] Since the structure of temporins is often linked to their function, CD can confirm if the peptide is properly folded in the chosen solvent system.[14]
-
Amino Acid Analysis (AAA): Provides the exact amino acid composition of the peptide, confirming that the sequence is correct.[11] This is a fundamental quality control step.
Visual Guide: Impact of Modifications on Solubility
Caption: How common modifications improve peptide solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. jpt.com [jpt.com]
- 3. Exploratory data analysis of physicochemical parameters of natural antimicrobial and anticancer peptides: Unraveling the patterns and trends for the rational design of novel peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. biobasic.com [biobasic.com]
- 6. biorbyt.com [biorbyt.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. nestgrp.com [nestgrp.com]
- 10. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijsra.net [ijsra.net]
- 13. oxfordglobal.com [oxfordglobal.com]
- 14. Structure-activity relationship, conformational and biological studies of temporin L analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in studying the mechanism of action of membrane-active peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals studying membrane-active peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental studies.
Section 1: Differentiating Membrane Disruption Mechanisms
A primary challenge in studying membrane-active peptides is distinguishing between the various models of membrane disruption, such as the toroidal pore, barrel-stave, and carpet models.[1][2] Misinterpretation can lead to an inaccurate understanding of the peptide's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: My results for membrane disruption are ambiguous. How can I definitively distinguish between the toroidal pore, barrel-stave, and carpet mechanisms?
A1: Differentiating these mechanisms requires a combination of biophysical techniques that probe different aspects of the peptide-membrane interaction. No single experiment is sufficient.[3] A multi-faceted approach, as outlined in the workflow below, is recommended.
Caption: Workflow for differentiating peptide-induced membrane disruption mechanisms.
Data Summary: Biophysical Signatures of Disruption Mechanisms
The following table summarizes the expected outcomes from key experiments for each major mechanism.
| Experimental Technique | Barrel-Stave Model | Toroidal Pore Model | Carpet/Detergent Model |
| Dye Leakage Assay | Graded leakage, dependent on peptide concentration. | Often shows a threshold concentration for leakage, can be graded.[2] | "All-or-none" leakage at a critical concentration, leading to complete vesicle destruction.[4] |
| Circular Dichroism (CD) | Increase in α-helical or β-sheet content upon membrane binding. | Increase in α-helical or β-sheet content upon membrane binding. | Increase in secondary structure, may be less pronounced or show different kinetics. |
| Atomic Force Microscopy (AFM) | Observation of discrete, uniform pores on the membrane surface.[5] | Pores may be less uniform and more transient; membrane thinning or depressions may be visible.[5][6] | Membrane erosion, formation of micelle-like structures, and eventual bilayer destruction.[7] |
| Solid-State NMR | Shows peptides inserted perpendicular to the membrane.[1] | Shows peptides associated with lipid headgroups, causing membrane curvature.[2] | Peptides remain largely on the membrane surface, disrupting lipid packing. |
| Dynamic Light Scattering (DLS) | Vesicle size remains relatively constant. | Vesicle size may show slight changes or aggregation. | A dramatic decrease in vesicle size or disappearance of the vesicle peak, indicating solubilization.[7] |
Experimental Protocol: Calcein Leakage Assay from Large Unilamellar Vesicles (LUVs)
This protocol assesses the ability of a membrane-active peptide to permeabilize lipid bilayers.
-
Preparation of LUVs:
-
Prepare a lipid film of desired composition (e.g., POPC:POPG 3:1) by evaporating the solvent from a lipid solution under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) containing 50-80 mM calcein.
-
Subject the hydrated lipid mixture to 5-10 freeze-thaw cycles.
-
Extrude the suspension 11-21 times through a polycarbonate filter with a 100 nm pore size to form LUVs.
-
-
Removal of External Calcein:
-
Separate the calcein-entrapped LUVs from free calcein using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the assay buffer.
-
-
Fluorescence Measurement:
-
Dilute the purified LUV suspension in a cuvette to a final lipid concentration of 25-50 µM.
-
Monitor the baseline fluorescence of calcein (Excitation: 495 nm, Emission: 515 nm). The fluorescence should be low due to self-quenching at high concentrations inside the vesicles.
-
Add the membrane-active peptide at various concentrations to the cuvette.
-
Record the increase in fluorescence over time as the peptide disrupts the membrane, causing calcein to leak out and become de-quenched.
-
-
Data Analysis:
-
After the reaction reaches a plateau, add a lytic agent (e.g., 0.1% Triton X-100) to completely disrupt all vesicles and measure the maximum fluorescence (F_max).
-
Calculate the percentage of leakage using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at time 't' and F_0 is the initial fluorescence.
-
Section 2: Troubleshooting Peptide Aggregation
Peptide aggregation is a common artifact that can lead to a loss of active peptide, irreproducible results, and misinterpretation of the mechanism of action.[8][9]
Frequently Asked Questions (FAQs)
Q2: My experimental results are inconsistent, and I suspect my peptide is aggregating. How can I detect and prevent this?
A2: Detecting and preventing aggregation is crucial for obtaining reliable data.[9] Several techniques can be used for detection, and various strategies can be employed for prevention.
Caption: Troubleshooting flowchart for peptide aggregation.
Data Summary: Comparison of Aggregation Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size distribution. | Highly sensitive to large aggregates, rapid, and non-invasive. | Not suitable for distinguishing between different types of aggregates; sensitive to dust and contaminants. |
| Thioflavin T (ThT) Fluorescence | ThT dye binds specifically to the cross-β-sheet structure of amyloid-like fibrils, causing a significant increase in fluorescence.[9] | Specific for amyloid fibrils, high-throughput compatible.[10] | Does not detect amorphous aggregates; potential for false positives/negatives. |
| Transmission Electron Microscopy (TEM) | Direct visualization of aggregate morphology after negative staining. | Provides direct visual evidence and morphological information (fibrillar vs. amorphous). | Sample preparation can introduce artifacts; requires specialized equipment. |
| Circular Dichroism (CD) | Monitors changes in secondary structure, such as an increase in β-sheet content, which often accompanies aggregation. | Provides information on conformational changes. | Indirect method; may not be sensitive to early-stage aggregation. |
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This protocol is used to monitor the kinetics of amyloid-like fibril formation.
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store protected from light.
-
Prepare the peptide stock solution in an appropriate solvent (e.g., water, DMSO) and determine its concentration accurately.
-
Prepare the aggregation buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the aggregation buffer.
-
Add ThT stock solution to a final concentration of 10-25 µM.
-
Add the peptide to the desired final concentration to initiate the aggregation reaction.
-
Include negative controls (peptide without ThT, ThT in buffer alone) and a positive control if available.
-
-
Kinetic Measurement:
-
Place the plate in a plate reader capable of bottom-reading fluorescence.
-
Set the temperature (e.g., 37°C) and intermittent shaking conditions to promote aggregation.
-
Monitor ThT fluorescence over time (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau phase.[9]
-
The lag time and the maximum fluorescence intensity can be used to compare the aggregation propensity under different conditions.
-
Section 3: Choosing an Appropriate Model Membrane System
The choice of a model membrane system is critical as it can significantly influence the observed peptide structure and mechanism of action.[1] An inappropriate model can lead to results that are not physiologically relevant.
Frequently Asked Questions (FAQs)
Q3: I'm not sure which model membrane to use for my experiments. What are the pros and cons of common systems like liposomes, supported lipid bilayers, and micelles?
A3: The ideal model system depends on the specific question you are asking and the experimental technique being used. Each system has distinct advantages and limitations.
Caption: Decision-making guide for selecting a model membrane system.
Data Summary: Comparison of Model Membrane Systems
| Model System | Description | Advantages | Disadvantages | Common Applications |
| Liposomes (LUVs/GUVs) | Spherical vesicles composed of a lipid bilayer enclosing an aqueous core.[11] | Versatile, easy to prepare, suitable for bulk solution assays (leakage, binding). GUVs allow for direct microscopic observation. | Curvature can affect peptide interaction; batch-to-batch variability. | Dye leakage assays, binding studies (ITC), Circular Dichroism, fluorescence microscopy. |
| Supported Lipid Bilayers (SLBs) | A single lipid bilayer formed on a solid support (e.g., mica, glass).[5] | Planar geometry is ideal for surface-sensitive techniques (AFM, SPR); high stability.[1] | Proximity to the solid support can restrict the mobility of lipids and peptides and may introduce artifacts. | Atomic Force Microscopy (AFM), Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM-D). |
| Detergent Micelles | Small, spherical aggregates of detergent molecules that can solubilize peptides.[1] | Optically clear, easy to prepare; useful for structural studies of peptides in a membrane-mimetic environment. | Not a bilayer system; the detergent environment may not accurately reflect a lipid membrane.[1] | Solution NMR, initial secondary structure assessment with CD. |
| Live Cells | Using bacterial or eukaryotic cells as the target.[12] | Provides the most physiologically relevant environment, accounting for all cellular components. | High complexity makes it difficult to isolate the direct peptide-membrane interaction from other cellular responses. | Minimum Inhibitory Concentration (MIC) assays, cytotoxicity assays, live-cell imaging. |
Section 4: Addressing Pitfalls in Antimicrobial Susceptibility Testing (AST)
Standard AST methods, designed for traditional antibiotics, are often unsuitable for membrane-active peptides.[13][14] Common pitfalls include peptide adsorption to plasticware and inactivation by media components, leading to falsely high Minimum Inhibitory Concentration (MIC) values.[15]
Frequently Asked Questions (FAQs)
Q4: My peptide shows high MIC values in standard broth microdilution assays, but I believe it should be more potent. What could be going wrong?
A4: Standard MIC testing protocols often need modification for cationic and amphipathic peptides. Several factors can interfere with the assay and lead to an overestimation of the MIC.
Troubleshooting Guide for Peptide MIC Assays
| Potential Problem | Cause | Troubleshooting Solution(s) |
| Peptide Adsorption | Cationic peptides can bind to the negatively charged surfaces of standard polystyrene microtiter plates. | Use low-binding plates (e.g., polypropylene) or pre-treat standard plates with a blocking agent like silicone. |
| Inactivation by Media Components | High salt concentrations in standard media (e.g., Mueller-Hinton Broth) can screen the electrostatic interactions between the cationic peptide and anionic bacterial membrane. Proteases in serum can degrade the peptide.[16] | Use a low-salt medium (e.g., 10 mM sodium phosphate buffer with 1/100 TSB). If testing in the presence of serum, consider using protease inhibitors or heat-inactivated serum. |
| Peptide Aggregation | High peptide concentrations in the initial wells can lead to aggregation, reducing the effective monomer concentration. | Check for aggregation using DLS or ThT assay under assay conditions. If aggregation is present, modify buffer conditions (pH, excipients). |
| Inoculum Effect | A high density of bacteria can bind and sequester the peptide, preventing it from reaching the effective concentration needed to kill all cells. | Ensure the bacterial inoculum is standardized and within the recommended range (e.g., 5 x 10^5 CFU/mL). |
Experimental Protocol: Optimized Broth Microdilution for AMPs
This protocol minimizes common artifacts encountered when determining the MIC of membrane-active peptides.
-
Materials:
-
Polypropylene 96-well microtiter plates.
-
Low-salt assay medium (e.g., 10 mM Tris-HCl, 0.1% Tryptic Soy Broth, pH 7.4).
-
Bacterial strain grown to mid-log phase.
-
-
Procedure:
-
Prepare a 2X stock solution of the peptide in the assay medium.
-
Perform serial two-fold dilutions of the 2X peptide stock solution across the polypropylene plate (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Adjust the mid-log phase bacterial culture to a concentration of 1 x 10^6 CFU/mL in the assay medium.
-
Add an equal volume of the bacterial suspension to each well containing the diluted peptide, resulting in a final inoculum of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in medium, no peptide) and a negative control (medium only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours under appropriate conditions (e.g., shaking for aerobic bacteria).
-
Determine the MIC as the lowest peptide concentration that completely inhibits visible bacterial growth. The reading can be done by eye or by measuring the optical density at 600 nm (OD600).
-
References
- 1. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-Lipid Interactions: Experiments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Membrane–Peptide Interactions: From Basics to Current Applications 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 15. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
How to differentiate between bactericidal and bacteriostatic effects of Temporin G
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to differentiate between the bactericidal and bacteriostatic effects of Temporin G and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other temporins, primarily exerts its antimicrobial effect by interacting with and disrupting the bacterial cell membrane.[1][2] This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane.[1] Upon binding, this compound inserts into the lipid bilayer, leading to membrane permeabilization, depolarization, and ultimately, cell death.[2][3][4] This membranolytic action is characteristic of a bactericidal mechanism.
Q2: How can I determine if this compound is bactericidal or bacteriostatic against my bacterial strain of interest?
The distinction between bactericidal and bacteriostatic activity is determined by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[5][6] An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[5] A higher MBC/MIC ratio suggests bacteriostatic activity.[5]
Q3: My MIC results are consistent, but my MBC results are variable. What could be the issue?
Several factors can influence the outcome of an MBC assay:
-
Inoculum Density: A high bacterial density can overwhelm the peptide, leading to incomplete killing and higher MBC values. Ensure your starting inoculum is standardized, typically around 1 x 10^5 to 1 x 10^6 CFU/mL.
-
Growth Medium: The components of the culture medium can affect the activity of this compound. For instance, high salt concentrations can interfere with the initial binding of the peptide to the bacterial membrane.[7] It is recommended to use a standard medium like Mueller-Hinton Broth for consistency.[8]
-
Incubation Time: The standard incubation time for MBC determination is 18-24 hours.[6][9] Shorter or longer times can lead to inaccurate results.
-
Plating Volume and Dilution: Ensure accurate serial dilutions and plating to get a countable number of colonies. Inaccurate pipetting can lead to significant errors in the final CFU/mL calculation.
Q4: Can this compound be effective at sub-MIC concentrations?
Yes, some studies have shown that temporins at sub-MIC concentrations can have biological effects without killing the bacteria, such as inhibiting biofilm formation or affecting the production of extracellular polysaccharides.[7][10] This could be considered a form of bacteriostatic or "anti-virulence" activity.
Troubleshooting Guides
Issue 1: Inconsistent Time-Kill Assay Results
Problem: The bacterial killing kinetics of this compound are not consistent across experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Bacterial Growth Phase | Always use bacteria from the mid-logarithmic growth phase for time-kill assays to ensure metabolic activity and susceptibility are uniform.[7] |
| Peptide Stability | Prepare fresh solutions of this compound for each experiment. Although some temporins are stable across a range of temperatures and pH, prolonged storage in solution can lead to degradation or aggregation.[3] |
| Sampling and Plating | Ensure thorough mixing of the culture before taking each time-point sample. Use precise dilutions and plating techniques to obtain accurate colony counts. |
| Peptide Concentration | Use a range of concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC), to observe concentration-dependent killing.[7][11] |
Issue 2: Difficulty in Visualizing Membrane Damage
Problem: I am unable to observe significant membrane damage using microscopy after treating bacteria with this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Incubation Time | The membrane disruption by this compound can be very rapid.[2] Ensure you are observing the cells at early time points after peptide addition. For techniques like scanning electron microscopy (SEM), an incubation of around 1 hour is often sufficient.[3] |
| Peptide Concentration | Use a concentration at or above the MIC to ensure a significant effect. Sub-lethal concentrations may not cause visually apparent morphological changes. |
| Microscopy Technique | For observing membrane integrity, fluorescence microscopy with dyes like Propidium Iodide (PI) or SYTOX Green is often more sensitive than electron microscopy for early-stage damage.[3][12] PI can only enter cells with compromised membranes. |
| Fixation Artifacts | For SEM, the fixation and dehydration process can introduce artifacts. Ensure your protocol is optimized for the bacterial species you are working with. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method to determine the MIC and MBC of this compound.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile phosphate-buffered saline (PBS)
-
Incubator
-
Microplate reader (for OD600 measurement)
-
Agar plates
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacteria overnight. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 1 x 10^5 to 1 x 10^6 CFU/mL.
-
Prepare Peptide Dilutions: Perform a two-fold serial dilution of this compound in MHB in the 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[3] This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC Determination: From the wells corresponding to the MIC and higher concentrations where no growth was observed, plate a small aliquot (e.g., 10-50 µL) onto agar plates.[3][13]
-
Incubation for MBC: Incubate the agar plates at 37°C for 24 hours.
-
MBC Calculation: The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of viable bacteria (CFU/mL) compared to the initial inoculum.[6]
Data Interpretation:
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4
Protocol 2: Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.[7]
Materials:
-
This compound
-
Bacterial strain in logarithmic growth phase
-
Appropriate growth medium (e.g., MHB)
-
Shaking incubator
-
Sterile tubes
-
Agar plates
Procedure:
-
Prepare Bacterial Culture: Grow bacteria to the mid-logarithmic phase and dilute to a starting concentration of approximately 2 x 10^6 CFU/mL in fresh medium.[7]
-
Add Peptide: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the bacterial cultures. Include a control culture without the peptide.
-
Incubate and Sample: Incubate the cultures at 37°C with shaking. At specific time points (e.g., 0, 30, 60, 90, 120, 180 minutes), withdraw an aliquot from each culture.[7][10]
-
Plate and Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot Data: Plot the log10 CFU/mL versus time for each peptide concentration.
Data Interpretation: A rapid, concentration-dependent decrease of ≥3-log10 in CFU/mL is indicative of bactericidal activity. A bacteriostatic effect would be observed as an inhibition of growth compared to the control, without a significant reduction in the initial bacterial count.
Protocol 3: Membrane Permeabilization Assay (Propidium Iodide Uptake)
This protocol assesses the ability of this compound to disrupt the bacterial cytoplasmic membrane, allowing the influx of the fluorescent dye propidium iodide (PI).[3]
Materials:
-
This compound
-
Bacterial suspension
-
Propidium Iodide (PI) solution
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Bacterial Suspension: Harvest bacteria in the logarithmic phase, wash, and resuspend in a suitable buffer (e.g., PBS) to a concentration of about 2 x 10^8 CFU/mL.[3]
-
Assay Setup: In a 96-well plate, add the bacterial suspension. Then add PI to a final concentration of around 20 µM.[3]
-
Add Peptide: Add this compound at different concentrations to the wells.
-
Measure Fluorescence: Immediately begin monitoring the fluorescence intensity using a microplate reader (excitation ~584 nm, emission ~620 nm) at regular intervals for up to 2 hours.[3]
Data Interpretation: A rapid increase in fluorescence intensity upon the addition of this compound indicates that the peptide is permeabilizing the bacterial membrane, which is consistent with a bactericidal mechanism of action.
Data Presentation
Table 1: MIC and MBC of this compound Analogs against S. mutans
| Peptide | MIC (µM) | MBC (µM) | MBC/MIC Ratio | Activity |
| Temporin-GHc | >50 | >50 | - | - |
| Temporin-GHd | 13 | 26 | 2 | Bactericidal |
Data adapted from a study on Streptococcus mutans.[7]
Table 2: Antimicrobial Activity of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µM) |
| Enterococcus faecium | 3 |
| Staphylococcus aureus | 3 |
| Stenotrophomonas maltophilia | 6 |
| Acinetobacter baumannii | 12 |
Data adapted from a study on nosocomial multidrug-resistant strains.[1]
Visualizations
Caption: Workflow for MIC and MBC determination.
Caption: Workflow for a time-kill kinetics assay.
Caption: Mechanism of action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. idstewardship.com [idstewardship.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Antibacterial and Antibiofilm Activity of Temporin-GHc and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
- 9. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antibacterial and Antibiofilm Activity of Temporin-GHc and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [frontiersin.org]
- 11. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the hemolytic activity of Temporin G derivatives
Welcome to the technical support center for researchers engaged in the development of Temporin G derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a specific focus on mitigating hemolytic activity while preserving antimicrobial potency.
Frequently Asked Questions (FAQs)
Q1: My new this compound derivative is highly effective against bacteria, but it also shows unacceptable hemolytic activity. What are the primary causes and how can I troubleshoot this?
A1: High hemolytic activity in antimicrobial peptides (AMPs) like this compound derivatives is most often linked to excessive hydrophobicity and an unfavorable amphipathic structure. While hydrophobicity is crucial for disrupting bacterial membranes, too much of it can lead to a lack of specificity, causing the peptide to lyse eukaryotic cell membranes, such as red blood cells (RBCs).[1][2] The key is to find an optimal balance that favors antimicrobial action over hemolysis.
Troubleshooting Steps:
-
Re-evaluate Hydrophobicity: The primary driver of hemolysis is often high hydrophobicity, which promotes interaction with the zwitterionic membranes of erythrocytes.[3] Systematically replacing highly hydrophobic residues (e.g., Leucine, Tryptophan) with less hydrophobic ones (e.g., Alanine) on the nonpolar face of the peptide's helical structure can decrease hemolysis.[1]
-
Modify Cationic Charge: Increasing the net positive charge can enhance electrostatic attraction to negatively charged bacterial membranes, potentially improving selectivity. However, this is a delicate balance, as excessive charge does not always correlate with reduced hemolysis.[4]
-
Disrupt the Hydrophobic Face: Introduce a charged residue (like Arginine or Lysine) into the hydrophobic face of the α-helix. This can disrupt the continuous nonpolar surface, making it less favorable for insertion into the neutral erythrocyte membrane while still allowing interaction with bacterial membranes.[4]
-
Incorporate Helix-Disrupting Residues: Substituting a residue with Proline can introduce a kink in the α-helical structure. This modification can reduce the peptide's ability to form stable pores in erythrocyte membranes, thereby lowering hemolytic activity.[5]
Below is a logical workflow to guide your troubleshooting process.
Q2: What specific amino acid substitution strategies can decrease hemolysis while preserving the antimicrobial activity of this compound derivatives?
A2: The goal is to decouple antimicrobial and hemolytic activities. This can be achieved by fine-tuning the peptide's physicochemical properties. Studies on Temporin-GHa, a derivative of this compound, provide excellent examples. Strategies often involve modulating charge and the hydrophobic surface.[4]
Key Strategies:
-
Increase Cationic Charges: Adding positively charged residues can enhance selectivity for bacterial membranes. For example, modifying the parent peptide GHaR by increasing its positive charge from +2 to +3 (in derivatives GHaR6R, GHaR7R, GHaR8R) helped maintain antimicrobial activity while, for some derivatives, significantly reducing hemolysis.[4]
-
Disrupt the Hydrophobic Surface: Replacing a hydrophobic amino acid on the nonpolar face with a charged one can drastically reduce hemolysis. In one study, replacing a leucine with an arginine in GHaR9R eliminated hemolytic toxicity, although it also unfortunately diminished its antimicrobial effect, highlighting the need for a balanced approach.[4]
-
Substitute with Less Hydrophobic Residues: As a general principle, substituting residues like Leucine or Isoleucine with Alanine can reduce overall hydrophobicity and, consequently, hemolytic potential.[1]
The following diagram illustrates the relationship between key peptide properties and their resulting biological activities.
References
- 1. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobic residues are critical for the helix-forming, hemolytic and bactericidal activities of amphipathic antimicrobial peptide TP4 | PLOS One [journals.plos.org]
- 3. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Managing non-specific binding of Temporin G in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide, Temporin G. The focus is on managing and mitigating non-specific binding and other potential artifacts in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (TG) is a short, 13-amino acid cationic antimicrobial peptide originally isolated from the European red frog, Rana temporaria.[1] Like other temporins, it is characterized by an amphipathic α-helical structure, which allows it to interact with and disrupt cell membranes.[1] Its principal mechanism of action is the perturbation of the cell membrane's integrity, which can lead to pore formation, membrane depolarization, and ultimately cell death.[2][3] This membrane-targeting activity is the basis for its antimicrobial, antiviral, and anticancer properties.
Q2: I'm observing high background or unexpected results in my cellular assay with this compound. Could this be due to non-specific binding?
A2: Yes, it is highly probable. Due to its cationic and amphipathic nature, this compound can interact electrostatically and hydrophobically with various components of a cellular assay. This includes binding to the surfaces of plasticware (like 96-well plates), serum proteins in the culture medium, and non-target areas of the mammalian cell membrane. Such non-specific binding can lead to a variety of issues, including reduced effective concentration of the peptide, high background signals, and misleading results in viability or functional assays.
Q3: How can I reduce non-specific binding of this compound in my experiments?
A3: Several strategies can be employed to minimize non-specific binding:
-
Use of Blocking Agents: Pre-incubating your assay plates and diluting this compound in buffers containing blocking agents like Bovine Serum Albumin (BSA) or non-ionic surfactants such as Tween-20 can be very effective.[4][5] BSA can coat the surfaces of plates and cells, reducing the available sites for non-specific peptide adhesion.[6] Tween-20 can help prevent peptide aggregation and non-specific hydrophobic interactions.[7][8]
-
Buffer Optimization: Adjusting the ionic strength of your assay buffer with salts like NaCl can help shield electrostatic interactions that contribute to non-specific binding.[4]
-
Use of Low-Binding Plates: Whenever possible, use commercially available low-protein-binding microplates.
-
Serum-Free Conditions: For short-term assays, consider running the experiment in a serum-free medium to eliminate interactions with serum proteins. If serum is required, its concentration should be kept consistent across all experiments.
Q4: Can this compound interfere with common cytotoxicity assays like MTT or LDH?
A4: Yes, direct interference is a possibility.
-
MTT Assay: Cationic peptides can sometimes chemically reduce the MTT reagent themselves or alter cellular metabolism in a way that does not correlate with viability, leading to an overestimation of cell viability.[9][10] It is crucial to include a control where the peptide is added to the medium without cells to check for direct reduction of MTT.[9]
-
LDH Assay: As this compound's mechanism involves membrane disruption, it directly causes the release of lactate dehydrogenase (LDH) from the cell. While this is the principle of the assay for measuring cytotoxicity, it's important to be aware that any non-specific membrane perturbation will be detected. Additionally, some bacterial contaminants can produce proteases that may degrade LDH, or alter the pH of the medium, affecting the assay's results.[11]
Troubleshooting Guides
Issue 1: High variability between replicate wells in a cytotoxicity assay.
| Possible Cause | Troubleshooting Step |
| Non-specific binding to plate | 1. Pre-treat wells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature before adding cells. 2. Dilute this compound in an assay buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20). |
| Peptide aggregation | 1. Prepare this compound solutions fresh before each experiment. 2. Briefly vortex or sonicate the peptide stock solution before dilution. 3. Include 0.01-0.05% Tween-20 in the final assay medium to prevent aggregation.[7] |
| Interaction with serum proteins | 1. Reduce the serum concentration in the cell culture medium during the treatment period, if possible. 2. If serum is necessary, ensure all wells, including controls, have the exact same concentration. |
Issue 2: IC50 value for this compound is much higher than expected, or no cytotoxicity is observed.
| Possible Cause | Troubleshooting Step |
| Peptide loss due to non-specific binding | 1. Implement all the strategies from Issue 1 to minimize non-specific binding to plates and interaction with serum. 2. Use low-protein-binding plates and pipette tips. |
| Peptide degradation | 1. Ensure the peptide is stored correctly (lyophilized at -20°C or below). 2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cell density is too high | 1. Optimize the cell seeding density. A high number of cells can bind and sequester the peptide, reducing its effective concentration per cell. |
Issue 3: Inconsistent results in functional assays (e.g., cytokine release, signaling pathway activation).
| Possible Cause | Troubleshooting Step |
| Non-specific membrane perturbation | 1. Titrate this compound to find a sub-cytotoxic concentration that elicits the desired functional response without causing significant membrane damage. Use an LDH release assay to determine the threshold for membrane disruption. |
| Activation of multiple signaling pathways | 1. Use specific inhibitors for suspected pathways (e.g., a MEK inhibitor for the MAPK pathway) to confirm the involvement of a particular cascade. |
| Endotoxin contamination | 1. Ensure that the synthesized this compound and all buffers are endotoxin-free, as endotoxins can strongly stimulate immune cells and confound results. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related temporins to aid in experimental design.
Table 1: Cytotoxicity of Temporins on Mammalian Cells
| Peptide | Cell Line | Assay | Incubation Time | IC50 / CC50 | Reference |
| This compound | A549 (human lung carcinoma) | MTT | 24 hours | 73 µM (CC50) | [12] |
| Temporin A | A549 (human lung carcinoma) | MTT | 24 hours | 31 µM (CC50) | [12] |
| Temporin B | A549 (human lung carcinoma) | MTT | 24 hours | 58 µM (CC50) | [12] |
| Temporin-1CEa | MDA-MB-231 (human breast cancer) | MTT | 1 hour | 31.78 µM (IC50) | [13] |
| Temporin-1CEa | MCF-7 (human breast cancer) | MTT | 1 hour | 63.26 µM (IC50) | [13] |
| Temporin-SHf | A549 (human lung carcinoma) | Not specified | Not specified | Effective | [14] |
Table 2: Hemolytic Activity of Temporins
| Peptide | Source of Erythrocytes | HC50 | Reference |
| Temporin-SHf | Human | 267.97 µM | [14] |
| G10a-SHa | Human | 43.66 µM | [15] |
| Temporin-1CEc | Not specified | ≥ 500 µM | [1] |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; HC50: 50% hemolytic concentration.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT) with Mitigation of Non-Specific Binding
-
Plate Preparation:
-
If using standard tissue culture plates, add 100 µL of a 1% (w/v) sterile BSA solution in PBS to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate the BSA solution and wash each well once with 200 µL of sterile PBS.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of this compound in serum-free culture medium containing 0.05% Tween-20.
-
Remove the complete medium from the cells and replace it with 100 µL of the diluted this compound solutions. Include a "no peptide" control and a "medium only" blank.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.[12]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes in the dark.
-
Read the absorbance at 570 nm.[12]
-
Protocol 2: LDH Release Assay for Membrane Permeabilization
-
Cell Seeding and Treatment:
-
Follow steps 2 and 3 from the MTT protocol above. It is recommended to use a plate that has not been pre-treated with BSA to avoid interference with the LDH assay components. Use low-binding plates if available.
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes to pellet any detached cells.[16]
-
Carefully transfer 10-50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Measurement:
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Visualizations
Logical Workflow for Troubleshooting Non-Specific Binding
Proposed Signaling Pathway for this compound in Mammalian Cells
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 3. Antimicrobial peptides: mechanism of action and lipid-mediated synergistic interactions within membranes - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Characterization of [G10a]-Temporin SHa Dendrimers as Dual Inhibitors of Cancer and Pathogenic Microbes [mdpi.com]
- 16. researchgate.net [researchgate.net]
Ensuring purity and proper folding of synthetic Temporin G
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Temporin G. Our goal is to help you ensure the purity and proper folding of your peptide for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a 13-amino-acid antimicrobial peptide originally isolated from the skin of the European common frog, Rana temporaria.[1][2] Its antimicrobial and antiviral activities are highly dependent on its primary sequence and three-dimensional structure.[1][3] Impurities, such as truncated sequences, deletion sequences, or incompletely deprotected peptides, can interfere with its biological activity and lead to erroneous or irreproducible experimental results.[4][5][6]
Q2: What is the expected secondary structure of this compound?
In aqueous solutions, this compound is typically unstructured or adopts a random coil conformation.[1] However, in the presence of a membrane-mimicking environment, such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (DPC) micelles, it folds into an α-helical structure.[1][2][7] This conformational change is crucial for its biological function.
Q3: What are the most common challenges encountered during the synthesis and purification of this compound?
The synthesis of peptides, including this compound, can present several challenges:
-
Peptide Aggregation: Hydrophobic residues in the peptide sequence can lead to aggregation during synthesis, cleavage, and purification, resulting in low yields and purification difficulties.[6]
-
Incomplete Reactions: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) can lead to a variety of impurities.[6][8]
-
Side Reactions: Modifications of amino acid side chains can occur during synthesis and cleavage, introducing impurities that are difficult to remove.[9]
-
Purification Complexity: The crude peptide mixture after synthesis contains the target peptide along with various impurities that need to be effectively separated.[5][10]
Troubleshooting Guides
Problem 1: Low Yield of Synthetic this compound After Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation during Synthesis | - Incorporate Aggregation-Disrupting Moieties: Consider using pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) during synthesis to disrupt interchain hydrogen bonding.[9] - Optimize Resin and Loading: Utilize a low-substitution resin or a resin with a hydrophilic linker (e.g., TentaGel) to minimize on-resin aggregation.[9] |
| Aggregation during Cleavage and Deprotection | - Use Detergents in Cleavage Cocktail: Adding a detergent like sodium dodecyl sulfate (SDS) to the cleavage cocktail can significantly reduce aggregation.[11] |
| Inefficient Purification | - Optimize RP-HPLC Conditions: Experiment with different C18 columns, solvent systems (e.g., alternative organic modifiers or ion-pairing agents), and gradients to improve separation.[5][12][13] - Consider Alternative Chromatography: For highly hydrophobic peptides, ion-exchange or size-exclusion chromatography prior to RP-HPLC may be beneficial.[13] |
Problem 2: Poor Purity of this compound Confirmed by Analytical Techniques
Possible Causes & Solutions:
| Analytical Technique | Observation | Possible Cause & Solution |
| RP-HPLC | Multiple peaks, broad peaks, or co-eluting peaks.[4][5] | Cause: Presence of deletion sequences, truncated peptides, or other impurities. Solution: Optimize the purification protocol as described in Problem 1. For analysis, ensure the use of a high-resolution analytical column and an optimized gradient.[12] |
| Mass Spectrometry (MS) | Multiple mass signals detected.[4] | Cause: Incomplete deprotection or side reactions. Solution: Review the synthesis and cleavage protocols to identify potential sources of side reactions. Ensure complete removal of protecting groups. |
| Amino Acid Analysis (AAA) | Incorrect amino acid ratios.[4][14] | Cause: Deletion or insertion of amino acids during synthesis. Solution: Review the synthesis protocol and ensure correct amino acid activation and coupling times. |
Problem 3: Incorrect Folding of this compound Confirmed by Spectroscopy
Possible Causes & Solutions:
| Spectroscopic Technique | Observation | Possible Cause & Solution |
| Circular Dichroism (CD) | Spectrum does not show the characteristic α-helical profile (negative bands at ~208 and ~222 nm) in a membrane-mimicking environment.[15][16] | Cause: Incorrect primary sequence, presence of impurities, or inappropriate solvent conditions. Solution: Verify the peptide sequence by MS. Ensure high purity (>95%). Use appropriate membrane mimetics like SDS or DPC micelles for analysis.[2] Consider the effect of counter-ions, as they can influence peptide folding.[17] |
| Nuclear Magnetic Resonance (NMR) | 1D or 2D NMR spectra indicate aggregation (broad signals) or a lack of defined structure in a membrane-mimicking environment.[18][19] | Cause: Peptide aggregation or incorrect folding. Solution: Optimize sample conditions (concentration, pH, temperature) to prevent aggregation.[19] Ensure the presence of a suitable membrane mimetic. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthetic this compound peptide.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water with 0.1% Trifluoroacetic Acid - TFA).
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column.[4][5]
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A typical gradient would be a linear increase of Solvent B from 5% to 95% over 30-60 minutes.
-
Detection: Monitor the absorbance at 214-220 nm, which corresponds to the peptide bond.[4][5]
-
Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A purity of >95% is generally recommended for biological assays.[2][20]
Protocol 2: Confirmation of Molecular Weight by Mass Spectrometry (MS)
Objective: To verify the correct molecular weight of the synthetic this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified peptide.
-
Instrumentation: Utilize a Mass Spectrometer, such as MALDI-TOF or ESI-MS.[4][14]
-
Analysis: Compare the experimentally determined mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound.
Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure and folding of this compound.
Methodology:
-
Sample Preparation:
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Record the CD spectra from 190 to 260 nm.[16][21]
-
Analysis:
-
In the aqueous buffer, the spectrum should be characteristic of a random coil.
-
In the membrane-mimicking environment, the spectrum should display the characteristic signature of an α-helix, with negative minima around 208 nm and 222 nm.[16]
-
Visualizations
Caption: Workflow for synthetic peptide production and quality control.
Caption: Troubleshooting logic for experiments with synthetic peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. bachem.com [bachem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 9. peptide.com [peptide.com]
- 10. chromacademy.com [chromacademy.com]
- 11. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 17. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications [mdpi.com]
- 18. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 19. chem.uzh.ch [chem.uzh.ch]
- 20. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
Selecting appropriate controls for Temporin G experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers working with Temporin G, a versatile antimicrobial peptide. Proper experimental design, especially the selection of appropriate controls, is critical for obtaining valid and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like many other antimicrobial peptides, primarily acts by disrupting the cell membranes of target organisms.[1] This membranolytic activity is the basis for its antimicrobial, antiviral, and anticancer effects. In the context of antiviral activity, for instance against the influenza virus, this compound has been shown to interact with the viral hemagglutinin (HA) protein, interfering with the early stages of the viral life cycle.[2][3]
Q2: What is a suitable vehicle for dissolving and diluting this compound?
A2: The choice of solvent depends on the specific assay. For many in vitro assays, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is appropriate. It is crucial to use a vehicle that does not interfere with the experimental results. Therefore, a "vehicle control" is essential in all experiments to ensure the solvent itself does not affect the cells or microorganisms being tested.
Q3: How can I be sure that the observed effects are due to this compound and not something else in my experimental setup?
A3: A comprehensive set of controls is the best way to ensure the specificity of your results. This includes:
-
Negative Controls: To establish a baseline and control for background effects.
-
Positive Controls: To confirm that the assay is working as expected.
-
Vehicle Controls: To ensure the solvent used to dissolve this compound has no effect on its own.
Troubleshooting Guide
Issue: High background signal or unexpected cell death in my negative control wells.
-
Possible Cause: Contamination of cell culture or reagents.
-
Solution: Always use aseptic techniques. Regularly test your cell cultures for mycoplasma contamination. Use fresh, sterile reagents.
-
-
Possible Cause: Toxicity of the vehicle used to dissolve this compound.
-
Solution: Run a vehicle control experiment with different concentrations of the solvent to determine a non-toxic concentration.
-
Issue: My positive control is not showing the expected result.
-
Possible Cause: The positive control agent has degraded or is at an incorrect concentration.
-
Solution: Prepare fresh positive control solutions. Verify the concentration and activity of the positive control.
-
-
Possible Cause: The assay conditions are not optimal.
-
Solution: Review and optimize assay parameters such as incubation time, temperature, and cell density.
-
Experimental Protocols and Controls
Below are detailed protocols for key experiments involving this compound, with a focus on the necessary controls.
Antimicrobial Activity Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
Experimental Workflow:
References
Technical Support Center: Validating the Specificity of Temporin G's Antiviral Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the antiviral specificity of the amphibian peptide, Temporin G.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antiviral specificity important?
This compound (TG) is a short, cationic antimicrobial peptide originally isolated from the skin of the European common frog, Rana temporaria.[1] It is part of the temporin family of peptides known for their broad-spectrum antimicrobial properties.[1][2] Validating its antiviral specificity is crucial to ensure that its inhibitory action is directed against viral targets with minimal off-target effects on host cells, a key consideration for its development as a therapeutic agent.
Q2: Against which types of viruses has this compound shown activity?
This compound has demonstrated antiviral activity against a range of enveloped and non-enveloped viruses, including:
-
Influenza A Virus (IAV): TG inhibits the early stages of the IAV life cycle.[3][4]
-
Parainfluenza Virus: The peptide has been shown to impede the release of parainfluenza virus particles from infected cells.[3][4]
-
Herpes Simplex Virus 1 (HSV-1): TG can directly affect the HSV-1 virion and inhibit the early stages of its replicative cycle.[5][6][7][8][9][10]
-
John Cunningham Polyomavirus (JCPyV): It has been found to reduce JCPyV infection, likely by interacting with the viral capsid.[5][7][8][10]
Q3: What is the primary mechanism of this compound's antiviral action?
The primary antiviral mechanism of this compound often involves direct interaction with viral components. For enveloped viruses like Influenza A, it has been shown to interact with the hemagglutinin (HA) protein, blocking the conformational changes necessary for the fusion of the viral envelope with the host cell's endosomal membrane.[3][4] In the case of HSV-1, it is suggested to interact with glycoprotein B (gB), which is crucial for viral entry.[5][7][8][10] For non-enveloped viruses like JCPyV, it may interact with capsid proteins such as VP1.[5][7][8][10]
Troubleshooting Guides
Cytotoxicity Assays (MTT & Trypan Blue)
Issue: High variability or inconsistent results in MTT assays.
-
Possible Cause 1: Interference of this compound with the MTT reagent. Some peptides can chemically reduce the MTT reagent, leading to a false positive signal for cell viability.
-
Solution: Run a control with this compound in cell-free media containing MTT to check for direct reduction. If interference is observed, consider alternative viability assays like the LDH assay.
-
-
Possible Cause 2: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variability in metabolic activity.
-
Solution: Ensure thorough mixing of the cell suspension before and during seeding. Check for cell clumps and aspirate and re-pipette if necessary.
-
-
Possible Cause 3: Contamination. Bacterial or fungal contamination can alter the pH of the media and affect cell health and MTT metabolism.
-
Solution: Regularly check cell cultures for contamination. Use sterile techniques and consider adding penicillin-streptomycin to the culture medium.
-
Issue: Discrepancy between MTT and Trypan Blue assay results.
-
Possible Cause: MTT assays measure metabolic activity, while Trypan Blue assays measure membrane integrity.[11][12] A compound might reduce metabolic activity without causing immediate membrane rupture, or vice-versa. This compound's primary mechanism might be membrane disruption, which would be more readily detected by Trypan Blue.
-
Solution: Analyze the results from both assays in the context of this compound's known mechanism of action. Consider the time points of your experiment; cytotoxicity may be time-dependent.
-
Plaque Reduction Neutralization Test (PRNT)
Issue: No plaques are forming, even in the virus-only control wells.
-
Possible Cause 1: Inactive virus stock. Improper storage or multiple freeze-thaw cycles can lead to a loss of viral infectivity.
-
Solution: Titer your virus stock before each experiment to confirm its infectivity. Store viral aliquots at -80°C and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Host cells are not susceptible. The cell line used may not be permissive to the virus being tested.
-
Solution: Confirm the appropriate cell line for your virus of interest from the literature or ATCC recommendations.
-
-
Possible Cause 3: Incorrect overlay medium. The concentration of agarose or methylcellulose in the overlay may be too high, inhibiting plaque formation.
-
Solution: Optimize the concentration of the gelling agent in your overlay. Ensure it is not too hot when added to the cells, as this can cause cell death.[13]
-
Issue: Plaques are fuzzy or indistinct.
-
Possible Cause: The overlay solidified too slowly or was disturbed during solidification, allowing the virus to diffuse more widely.
-
Solution: Ensure the plates are on a level surface and are not moved until the overlay has completely solidified.
-
Virucidal Assay
Issue: High cytotoxicity of this compound is masking the virucidal effect.
-
Possible Cause: The concentration of this compound carried over into the cell culture after incubation with the virus is high enough to be toxic to the host cells, mimicking a viral cytopathic effect (CPE).[14]
-
Solution: Include a cytotoxicity control where cells are exposed to the same concentration of this compound that would be present in the virucidal assay wells (after dilution). This will help differentiate between peptide-induced cytotoxicity and virus-induced CPE. If cytotoxicity is high, it may be necessary to further dilute the virus-peptide mixture before adding it to the cells, or to use a method to remove the peptide, such as spin columns.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound on Different Cell Lines
| Cell Line | Assay | Concentration (µM) | % Cell Viability | Reference |
| A549 | MTT | 40 | 79 ± 6 | [15] |
| A549 | Trypan Blue | 40 | ~80 | [15] |
| Vero | Trypan Blue | 100 µg/mL | Slight Decrease | [5] |
| HaCaT | MTT | 50 | ~100 | [16] |
| HaCaT | MTT | 100 | ~80 | [16] |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Assay | IC50 / % Inhibition | Concentration | Reference |
| Influenza A (PR8) | A549 | Plaque Assay | IC50: ~13 µM | - | |
| Parainfluenza (SeV) | A549 | TCID50 | ~1.2 log reduction | 30 µM | [3] |
| HSV-1 | Vero | Plaque Assay | ~50% inhibition | 50 µg/mL | [5] |
| JCPyV | COS-7 | Q-PCR | ~1 log reduction | 50 µg/mL | [8] |
Experimental Protocols
Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed a confluent monolayer of susceptible cells in 6-well or 12-well plates.
-
Virus-Peptide Incubation: Prepare serial dilutions of this compound and mix with a constant amount of virus (e.g., 100 plaque-forming units). Incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and add the virus-peptide mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and add a semi-solid overlay (e.g., 0.5% agarose or methylcellulose in culture medium).
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
Virucidal Assay
-
Virus-Peptide Incubation: Mix a known titer of virus with different concentrations of this compound. Include a virus-only control. Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Neutralization/Dilution: Stop the reaction by diluting the mixture to a non-virucidal and non-cytotoxic concentration of the peptide.
-
Infection: Infect a confluent monolayer of susceptible cells with the diluted mixtures.
-
Quantification: After a suitable incubation period, quantify the remaining infectious virus using a standard titration method (e.g., TCID50 or plaque assay).
-
Calculation: Calculate the reduction in viral titer caused by this compound compared to the untreated virus control.
Visualizations
Caption: Workflow for validating this compound's antiviral specificity.
Caption: Mechanism of this compound against Influenza A Virus.
Caption: Proposed mechanism of this compound against HSV-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Peptides: Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibition of DNA Viruses by the Amphibian Antimicrobial Peptide this compound: A Virological Study Addressing HSV-1 and JPCyV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antiviral activity of temporin-1CEb analogues against gingival infection with herpes simplex virus type 1 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antiviral activity of temporin-1CEb analogues against gingival infection with herpes simplex virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Inhibition of DNA Viruses by the Amphibian Antimicrobial Peptide this compound: A Virological Study Addressing HSV-1 and JPCyV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Which viability test is better: MTT or trypan blue? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. microchemlab.com [microchemlab.com]
- 16. blog.eoscu.com [blog.eoscu.com]
Validation & Comparative
Temporin G Demonstrates Superior Antiviral Efficacy Against Influenza Virus Compared to Temporin B
A comparative analysis of the antimicrobial peptides Temporin G and Temporin B has revealed that this compound exhibits significantly higher antiviral activity against influenza A virus, suggesting a promising avenue for the development of new therapeutic strategies against respiratory viral infections.
Researchers and drug development professionals will find compelling evidence in a recent study that directly compared the efficacy of this compound (TG) and Temporin B (TB), two amphibian-derived antimicrobial peptides, in combating respiratory viruses. The findings indicate that while both peptides show antiviral properties, this compound is a more potent inhibitor of the influenza A virus (H1N1, PR8 strain).
Quantitative Comparison of Antiviral Activity
A study by De Angelis et al. (2021) provides a clear quantitative comparison of the antiviral efficacy and cytotoxicity of this compound and Temporin B against the influenza A/PR/8/34 (H1N1) virus in A549 human alveolar basal epithelial cells. The results, summarized in the table below, highlight the superior performance of this compound.
| Peptide | 50% Inhibitory Concentration (IC50) | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/IC50) |
| This compound | 13 µM | 73 µM | 5.6 |
| Temporin B | 38 µM | > 60 µM | 1.5 |
This compound demonstrated a significantly lower IC50 value of 13 µM compared to 38 µM for Temporin B, indicating that a lower concentration of TG is required to inhibit viral replication by 50%.[1] Furthermore, this compound displayed a higher selectivity index (SI) of 5.6, compared to 1.5 for Temporin B. The selectivity index is a critical measure in drug development, representing the therapeutic window of a compound; a higher SI value suggests a more favorable safety profile, with a greater separation between the concentration required for antiviral effect and the concentration that is toxic to host cells.
Mechanisms of Antiviral Action
The study also elucidated the distinct mechanisms by which this compound inhibits different respiratory viruses.
Influenza Virus: For the influenza virus, this compound was found to interfere with the early stages of the viral life cycle.[1][2] It interacts with the viral hemagglutinin (HA) protein, a key protein for viral entry into host cells.[1][2] Specifically, TG is believed to bind to the conserved hydrophobic stem groove of the HA2 subunit, which blocks the conformational changes necessary for the fusion of the viral envelope with the endosomal membrane of the host cell.[1][2] This action effectively neutralizes the virus and prevents it from releasing its genetic material into the cell to replicate.
Parainfluenza Virus: In the case of the parainfluenza virus (Sendai virus), which enters host cells via direct fusion with the cell membrane, this compound appears to act at a later stage of the viral life cycle.[1][2] Treatment with TG resulted in a significant reduction in the release of new viral particles from infected cells, suggesting that it impairs a late step in viral replication or budding.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to determine the antiviral efficacy and cytotoxicity of this compound and Temporin B.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the temporin peptides on A549 cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: A549 cells were seeded in 96-well plates.
-
Peptide Treatment: The cells were treated with increasing concentrations of this compound and Temporin B (ranging from 0.1 to 60 µM) for 24 hours.[1]
-
MTT Addition: After the incubation period, the MTT reagent was added to each well.
-
Incubation: The plates were incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[3][4]
-
Solubilization: A solubilization solution was added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance was measured using a microplate reader at a wavelength between 550 and 600 nm.[3] The percentage of metabolically active cells was calculated relative to untreated control cells. The CC50 value was determined by regression analysis of the dose-response curve.[1]
Antiviral Activity Assay (Hemagglutination Assay for Influenza Virus)
The inhibitory effect of the peptides on influenza virus replication was quantified by measuring the viral titer in the supernatant of infected cells using a hemagglutination (HAU) assay.[1]
-
Cell Infection: A549 cells were infected with the influenza A/PR/8/34 virus.
-
Peptide Treatment: Following viral challenge, different concentrations of this compound or Temporin B were added to the infected cells and incubated for 24 hours.[1]
-
Supernatant Collection: The cell supernatants were collected.
-
Hemagglutination Assay: The viral titer in the supernatants was determined by a standard hemagglutination assay, which measures the ability of the virus to agglutinate red blood cells.
-
IC50 Calculation: The IC50 value, the concentration of the peptide that inhibits the viral titer by 50%, was calculated by regression analysis of the dose-response curve.[1]
Experimental Workflow for Antiviral Efficacy Evaluation
Caption: Workflow for determining the antiviral efficacy and cytotoxicity of temporin peptides.
Signaling Pathway of this compound's Anti-Influenza Mechanism
References
- 1. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Temporin G Derivatives Demonstrate Potent Anti-MRSA Activity, Outperforming Vancomycin in Certain Strains
For Immediate Release
[City, State] – [Date] – A comparative analysis of the antimicrobial peptide Temporin G and its derivatives against methicillin-resistant Staphylococcus aureus (MRSA) reveals their potent bactericidal activity, with some derivatives showing superior efficacy compared to the conventional antibiotic vancomycin. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
A study evaluating derivatives of Temporin-GHa (GHa), originally isolated from the frog Hylarana guentheri, demonstrated their enhanced antimicrobial properties against the MRSA strain ATCC 43300 and several clinical isolates. The synthesized peptides, namely GHaR6R, GHaR7R, GHaR8R, and GHaR9W, exhibited significant bactericidal effects by permeabilizing and damaging the bacterial cytoplasmic membrane.[1]
Comparative Efficacy: Quantitative Data
The in vitro efficacy of the this compound derivatives and vancomycin was assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against the MRSA reference strain ATCC 43300. The results are summarized in the table below.
| Antimicrobial Agent | MIC (μM) against MRSA ATCC 43300 | MBC (μM) against MRSA ATCC 43300 |
| Temporin-GHaR6R | 6.2 | 12.5 |
| Temporin-GHaR7R | 3.1 | 6.2 |
| Temporin-GHaR8R | 6.2 | 6.2 |
| Temporin-GHaR9W | 3.1 | 6.2 |
| Vancomycin | 0.4 | 1.6 |
Notably, while vancomycin demonstrated a lower MIC against the ATCC 43300 strain, one of the temporin derivatives, GHaR7R, exhibited a lower MIC against a clinical isolate, MRSA-5, than vancomycin.[1]
Time-Kill Kinetics
Time-kill assays revealed the rapid bactericidal activity of the this compound derivatives. GHaR8R, for instance, completely eradicated MRSA within 120 minutes at a concentration of 4x MIC and within 180 minutes at 2x MIC.[1] Other derivatives also demonstrated time- and concentration-dependent killing of MRSA.[1]
Mechanism of Action
Temporin peptides primarily act by disrupting the integrity of the bacterial cell membrane.[1][2] This mechanism is distinct from that of vancomycin, which inhibits cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[3]
Sub-inhibitory concentrations of vancomycin have been shown to impact key regulatory systems in MRSA, such as the staphylococcal accessory regulator (sarA) and the accessory gene regulator (agr) quorum-sensing system.[3][4][5][6][7][8][9] This can influence biofilm formation and virulence factor expression.[3][6][7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
The MIC and MBC of the antimicrobial agents were determined using the broth microdilution method.[1]
-
Bacterial Preparation: MRSA was cultured aerobically at 37°C in Tryptic Soy Broth (TSB). The bacterial suspension was then diluted to a final concentration of 1×10⁶ CFU/mL.[1]
-
Assay Setup: The assay was performed in a 96-well microplate. Serial twofold dilutions of the peptides (from 0.1 to 100 μM) were prepared in the wells.[1]
-
Incubation: The prepared bacterial suspension was added to the wells containing the antimicrobial agents and incubated for 24 hours at 37°C.[1]
-
MIC Determination: The MIC was defined as the lowest concentration of the agent that completely inhibited visible bacterial growth, measured by the optical density at 600 nm using a microplate reader.[1]
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth was plated on Tryptic Soy Agar (TSA) and incubated for 24 hours at 37°C. The MBC was defined as the lowest concentration that resulted in no bacterial growth on the agar plates.
Time-Kill Kinetic Assay
The bactericidal kinetics of the antimicrobial agents were evaluated using a time-kill assay.[1]
-
Bacterial Preparation: An MRSA suspension of 1×10⁶ CFU/mL was prepared in TSB.[1]
-
Treatment: The bacterial suspension was treated with the antimicrobial agents at final concentrations of 0.5x, 1x, 2x, and 4x MIC in Eppendorf tubes and incubated at 37°C.[1]
-
Sampling: Aliquots of the suspension were collected at various time points (0, 15, 30, 60, 90, 120, and 180 minutes).[1]
-
Colony Counting: The collected aliquots were serially diluted and spread on TSA plates. The plates were incubated at 37°C for 24 hours, after which the bacterial colonies were counted. An untreated MRSA suspension served as the negative control.[1]
Visualizing the Processes
References
- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Vancomycin on sarA-Mediated Biofilm Formation: Role in Persistent Endovascular Infections Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin modifies the expression of the agr system in multidrug-resistant Staphylococcus aureus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Key role of quorum‐sensing mutations in the development of Staphylococcus aureus clinical device‐associated infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vancomycin MIC and agr dysfunction in invasive MRSA infections in southern Brazil - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Partnership: A Comparative Guide to the Synergistic Effect of Temporin G and Tobramycin Against Pseudomonas aeruginosa Biofilms
For Researchers, Scientists, and Drug Development Professionals
Pseudomonas aeruginosa continues to pose a significant threat in clinical settings, largely due to its propensity to form robust biofilms that are notoriously resistant to conventional antibiotic therapies. This guide explores the promising strategy of combining the antimicrobial peptide (AMP) Temporin G with the aminoglycoside antibiotic tobramycin to combat these resilient bacterial communities. While direct experimental data on this specific combination against P. aeruginosa is emerging, this document synthesizes findings from closely related studies to provide a comprehensive comparative analysis, detailing potential mechanisms, supporting data from analogous combinations, and the experimental frameworks required for validation.
Performance Comparison: Individual vs. Combination Therapy
Tobramycin is a cornerstone in the treatment of P. aeruginosa infections. However, its efficacy is often hampered by the protective extracellular polymeric substance (EPS) matrix of biofilms, which can limit drug penetration and harbor persister cells.[1] Antimicrobial peptides like this compound offer a distinct mechanism of action, primarily by disrupting bacterial membranes, making them an attractive candidate for synergistic combination therapy.
Case Study: this compound and Tobramycin Synergy Against Staphylococcus aureus
The most direct evidence for the synergistic potential of this compound and tobramycin comes from studies on Staphylococcus aureus. In this research, sub-inhibitory concentrations of this compound were shown to significantly potentiate the activity of tobramycin, drastically reducing the amount of antibiotic required to inhibit bacterial growth.[2][3][4]
Table 1: Synergistic Activity of this compound (TG) with Tobramycin Against Clinical S. aureus Isolates
| Clinical Isolate | Tobramycin MIC (µg/mL) | Tobramycin MIC with TG (at ½ MIC) (µg/mL) | Fold Reduction in Tobramycin MIC |
| S. aureus 1a | 16 | 4 | 4 |
| S. aureus 1b | 8 | 2 | 4 |
| S. aureus 1c | 4 | 1 | 4 |
Data synthesized from Casciaro et al. (2020). The study highlights a consistent 4-fold reduction in the Minimum Inhibitory Concentration (MIC) of tobramycin when used in combination with a sub-inhibitory concentration of this compound.[2][3][4]
Comparative Analysis: Synergy of Other AMPs with Tobramycin Against P. aeruginosa
To extrapolate the potential efficacy against P. aeruginosa, we can examine studies involving other AMPs in combination with tobramycin. These studies consistently demonstrate that membrane-active peptides can significantly enhance tobramycin's effectiveness against its biofilms.
Table 2: Comparative Synergy of Various Antimicrobial Peptides with Tobramycin Against P. aeruginosa Biofilms
| Antimicrobial Peptide | P. aeruginosa Strain(s) | Key Finding | Reference |
| Peptide 1018 | PA14 | Synergistic effect observed; 16-fold decrease in the ciprofloxacin concentration required to inhibit biofilm growth when combined with peptide 1018. Near synergy was observed with tobramycin. | [5] |
| G10KHc (chimeric peptide) | Various | Resulted in a nearly 10,000-fold increase in the bactericidal activity of tobramycin against P. aeruginosa biofilms. | [6] |
| IDR-1018 | PA01, MDR 7067 | Significantly reduced biofilm formation at concentrations of ≥4 μg/mL when tobramycin was combined with the peptide in a liposomal formulation. | [7] |
| Itaconic Acid | PA14 | A 1:5 molar ratio of tobramycin to itaconic acid increased biofilm eradicating efficacy by approximately 4-fold compared to tobramycin alone. | [8] |
This comparative data strongly suggests that a primary mechanism of synergy involves the AMP compromising the integrity of the bacterial cell membrane, thereby facilitating the intracellular uptake of tobramycin.
Proposed Mechanism of Synergy
The likely synergistic interaction between this compound and tobramycin against P. aeruginosa hinges on a "one-two punch" mechanism. This compound first compromises the bacterial outer and inner membranes, increasing their permeability. This breach allows tobramycin to bypass the biofilm's protective layers and penetrate the cell in higher concentrations, where it can then inhibit protein synthesis by binding to the 30S ribosomal subunit, leading to cell death.
Caption: Proposed synergistic mechanism of action.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate antimicrobial synergy against bacterial biofilms.
Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) Assays
Objective: To determine the minimum concentration of an antimicrobial agent required to inhibit the growth of planktonic bacteria (MIC) and to eradicate a pre-formed biofilm (MBEC).
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into a suitable broth (e.g., Tryptic Soy Broth) and incubate overnight at 37°C.
-
Standardization: Dilute the overnight culture to a standardized concentration, typically 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound and tobramycin separately in a 96-well microtiter plate.
-
Inoculation (for MIC): Add the standardized bacterial suspension to each well. Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration with no visible bacterial growth.
-
Biofilm Formation (for MBEC): In a separate 96-well plate, add the standardized bacterial suspension and incubate for 24 hours at 37°C to allow biofilm formation.
-
Biofilm Treatment (for MBEC): After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add the serial dilutions of the antimicrobial agents to the wells containing the established biofilms.
-
Incubation and Assessment (for MBEC): Incubate for another 24 hours at 37°C. After incubation, wash the wells and add a viability indicator (e.g., resazurin) or sonicate the wells to dislodge the biofilm and perform colony counts. The MBEC is the lowest concentration that results in no viable cells.
Checkerboard (Fractional Inhibitory Concentration - FIC) Assay for Synergy
Objective: To quantify the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[9][10][11][12]
Protocol:
-
Plate Setup: Use a 96-well microtiter plate. Serially dilute antibiotic A (e.g., tobramycin) horizontally, and serially dilute antibiotic B (e.g., this compound) vertically. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Inoculate each well with a standardized bacterial suspension of P. aeruginosa.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Crystal Violet (CV) Assay for Biofilm Biomass Quantification
Objective: To quantify the total biomass of a biofilm.[13][14][15][16]
Protocol:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the MBEC protocol. Treat the biofilms with the desired concentrations of this compound, tobramycin, and their combination.
-
Washing: After treatment, discard the medium and gently wash the wells twice with PBS to remove non-adherent cells.
-
Fixation: Fix the biofilms by adding 150 µL of methanol to each well for 15 minutes or by air-drying.
-
Staining: Remove the fixative and add 150 µL of 0.1% (w/v) crystal violet solution to each well. Incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.
-
Solubilization: Add 200 µL of 33% (v/v) acetic acid or absolute ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader. A decrease in absorbance indicates a reduction in biofilm biomass.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
Objective: To visualize the three-dimensional structure of the biofilm and assess cell viability within it.[17][18][19][20][21]
Protocol:
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or slides) and treat with the antimicrobial agents.
-
Staining: After treatment, stain the biofilm with fluorescent dyes. A common combination is SYTO 9 (stains all cells green) and propidium iodide (stains dead cells with compromised membranes red).
-
Imaging: Visualize the stained biofilm using a confocal laser scanning microscope. Acquire Z-stack images to reconstruct the 3D architecture.
-
Image Analysis: Use software (e.g., ImageJ, COMSTAT) to analyze the images and quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the synergistic anti-biofilm activity of this compound and tobramycin.
Caption: A typical experimental workflow.
References
- 1. Frontiers | Combination Strategies to Enhance the Efficacy of Antimicrobial Peptides against Bacterial Biofilms [frontiersin.org]
- 2. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Broad-Spectrum Antibiofilm Peptide Enhances Antibiotic Action against Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Strategies to Enhance the Efficacy of Antimicrobial Peptides against Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome-Encapsulated Tobramycin and IDR-1018 Peptide Mediated Biofilm Disruption and Enhanced Antimicrobial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal violet assay [bio-protocol.org]
- 14. static.igem.org [static.igem.org]
- 15. static.igem.org [static.igem.org]
- 16. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. ibidi.com [ibidi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Frog-Derived Antimicrobial Peptides: Temporin G and Other Notable Candidates
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge. Frog skin, a rich source of bioactive molecules, has yielded a plethora of antimicrobial peptides (AMPs) with diverse structures and activities. This guide provides a detailed head-to-head comparison of Temporin G with other prominent frog-derived AMPs: Dermaseptin S4, Magainin 2, and Aurein 1.2. The comparison is based on their antimicrobial efficacy, cytotoxic profiles, and mechanisms of action, supported by experimental data from various studies.
Introduction to the Peptides
Frog-derived AMPs are a crucial component of the innate immune system of amphibians, offering a first line of defense against a broad spectrum of pathogens.[1] These peptides are typically cationic and amphipathic, allowing them to selectively target and disrupt microbial membranes.[1]
-
Temporins are among the smallest known naturally occurring antimicrobial peptides, typically 10-14 amino acids in length.[2] They are known for their potent activity, primarily against Gram-positive bacteria.[3] this compound, isolated from the European red frog Rana temporaria, is a 13-amino-acid peptide that has demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and antiviral properties.[3][4]
-
Dermaseptins are a family of peptides, typically 27-34 amino acids long, isolated from the skin of frogs belonging to the Phyllomedusa genus.[5] They exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, protozoa, and viruses.[6] Dermaseptin S4, in particular, is known for its potent but also highly hemolytic activity, which has led to the development of numerous less toxic derivatives.[7][8]
-
Magainins , isolated from the skin of the African clawed frog Xenopus laevis, were among the first AMPs discovered in vertebrates.[9] Magainin 2 is a 23-amino-acid peptide with broad-spectrum activity against bacteria and fungi, and it is also known to induce osmotic lysis of protozoa.[9][10] Its mechanism of action through the formation of "toroidal pores" has been extensively studied.[11]
-
Aureins are a family of peptides derived from Australian tree frogs of the Litoria genus. Aurein 1.2 is one of the smallest amphibian peptides, with only 13 amino acids.[12] It is primarily active against Gram-positive bacteria and is known to act via a "carpet mechanism."[12][13]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of these peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data from various studies. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions, such as the specific microbial strains, growth media, and assay protocols used in different studies.
Table 1: Minimum Inhibitory Concentration (MIC) against Bacteria (µg/mL)
| Peptide | Staphylococcus aureus | Escherichia coli | Reference(s) |
| This compound | 1.6 - 12.5 | >64 | [14][15] |
| Dermaseptin S4 (K4K20-S4 derivative) | 1 - 4 | 1 - 16 | [7] |
| Magainin 2 | 100 | 3.13 | [16] |
| Aurein 1.2 | 8 | ≤16 | [1][17] |
Table 2: Minimum Inhibitory Concentration (MIC) against Candida albicans (µg/mL)
| Peptide | Candida albicans | Reference(s) |
| This compound | 4 - 16 (MIC50) | [18][19] |
| Dermaseptin S4 | - | - |
| Magainin 2 | 5 | [10] |
| Aurein 1.2 | - | [20] |
Cytotoxicity and Hemolytic Activity
A critical aspect of the therapeutic potential of AMPs is their selectivity for microbial cells over host cells. This is often assessed by measuring their cytotoxicity against mammalian cell lines (e.g., 50% cytotoxic concentration, CC50) and their ability to lyse red blood cells (e.g., 50% hemolytic concentration, HC50).
Table 3: Cytotoxicity and Hemolytic Activity
| Peptide | Cytotoxicity (CC50/LD50 in µM) | Hemolytic Activity (HC50 in µM) | Reference(s) |
| This compound | 73 (human mammalian cells) | - | [18] |
| Dermaseptin S4 (native) | - | 1.4 | [14] |
| Dermaseptin S4 (K4-S4(1-16) derivative) | - | 20 | [14] |
| Magainin 2 | >100 | >100 | [11] |
| Aurein 1.2 | - | ~30 | [7] |
Mechanisms of Action
The primary mode of action for these peptides involves the disruption of microbial cell membranes. However, the specific mechanisms can differ, leading to variations in their activity and selectivity.
This compound: Membrane Perturbation
Temporins, including this compound, are known to interact with and perturb the microbial cell membrane.[4] While the exact model is not as clearly defined as for other peptides, studies suggest that they insert into the lipid bilayer, leading to membrane destabilization and the formation of transient pores or defects. This disruption of the membrane integrity results in the leakage of cellular contents and ultimately cell death.[21]
Dermaseptin S4: Membrane Disruption
Dermaseptins, including Dermaseptin S4, are also membrane-active peptides.[6] Their mechanism of action is generally attributed to the formation of pores or channels in the microbial membrane, although both "barrel-stave" and "carpet-like" models have been proposed.[17] The peptide's amphipathic α-helical structure allows it to insert into the lipid bilayer, disrupting its integrity and leading to cell lysis.[17]
Magainin 2: The Toroidal Pore Model
Magainin 2 is a classic example of an AMP that functions through the "toroidal pore" or "wormhole" model.[11][22] In this model, the peptides initially bind to the surface of the membrane. As their concentration increases, they insert into the membrane, inducing a high degree of curvature. This leads to the formation of a pore where the lipid monolayers are continuous through the pore, with the headgroups of the lipids lining the pore along with the peptides. This structure allows for the passage of water and ions, leading to a loss of osmotic balance and cell death.[11]
Aurein 1.2: The Carpet Model
Aurein 1.2 is thought to act via the "carpet" model.[13] In this mechanism, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the membrane structure.[13][23]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this comparison guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.
Detailed Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: The antimicrobial peptide is serially diluted (usually two-fold) in the broth in a 96-well microtiter plate. A range of concentrations is prepared to encompass the expected MIC value.
-
Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension. A growth control well (bacteria without peptide) and a sterility control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Detailed Protocol:
-
Following MIC Determination: After determining the MIC, an aliquot (e.g., 10 µL) is taken from the wells showing no visible growth in the MIC assay.
-
Plating: The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the peptide that results in a 99.9% or greater reduction in the initial bacterial inoculum.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
Detailed Protocol:
-
Cell Seeding: Mammalian cells (e.g., fibroblasts, keratinocytes) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the antimicrobial peptide. Control wells with untreated cells are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of Cell Viability: The cell viability is calculated as a percentage of the absorbance of the treated cells relative to the untreated control cells. The CC50 value is the concentration of the peptide that reduces cell viability by 50%.
Conclusion
This compound, Dermaseptin S4, Magainin 2, and Aurein 1.2 each represent a distinct class of frog-derived antimicrobial peptides with unique characteristics.
-
This compound stands out for its small size and potent activity, particularly against Gram-positive bacteria, although some studies show broader-spectrum activity. Its relatively low cytotoxicity is a promising feature for therapeutic development.
-
Dermaseptin S4 and its derivatives exhibit very potent and broad-spectrum antimicrobial activity. However, the high hemolytic activity of the native peptide is a significant drawback. Analogs with reduced toxicity, such as K4K20-S4, demonstrate the potential for engineering safer and more effective therapeutic agents.[7]
-
Magainin 2 is a well-characterized AMP with a broad spectrum of activity and low toxicity to mammalian cells. Its toroidal pore-forming mechanism is a classic example of AMP action and continues to be a subject of intense research.
-
Aurein 1.2 , another small peptide, is effective against Gram-positive bacteria and acts through a distinct "carpet" mechanism. Its lower hemolytic activity compared to some other AMPs makes it an interesting candidate for further investigation.
The choice of a particular peptide for a specific application will depend on the target pathogen, the desired spectrum of activity, and the acceptable level of cytotoxicity. This comparative guide provides a foundation for researchers to make informed decisions and to guide future research in the development of these promising natural compounds into next-generation antimicrobial therapies.
References
- 1. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]
- 4. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Properties of Dermaseptin S4 Derivatives with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Activities of Dermaseptin S4 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. content.stockpr.com [content.stockpr.com]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Selection of antimicrobial frog peptides and temporin‐1DRa analogues for treatment of bacterial infections based on their cytotoxicity and differential activity against pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of magainin 2-derived and rationally designed antimicrobial peptides on Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activities of Dermaseptins K4S4 and K4K20S4 against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antifungal Activity of the Frog Skin Peptide this compound and Its Effect on Candida albicans Virulence Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dimerization of aurein 1.2: effects in structure, antimicrobial activity and aggregation of Cândida albicans cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Antibacterial Properties of Dermaseptin S4 Derivatives under Extreme Incubation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Promise of Temporin G: A Comparative Analysis in Preclinical Infection Models
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in an era of mounting antibiotic resistance. This guide provides a comprehensive comparison of the therapeutic potential of Temporin G, an antimicrobial peptide, in a mouse model of infection. By objectively evaluating its performance against alternative treatments and presenting supporting experimental data, this document aims to illuminate the potential of this compound as a future therapeutic.
Executive Summary
This compound, a member of the temporin family of short, cationic antimicrobial peptides isolated from the skin of the European red frog (Rana temporaria), has demonstrated significant antimicrobial activity in preclinical studies. This guide synthesizes available data on its efficacy in mouse models of bacterial infection, comparing its performance with other temporin analogues and conventional antibiotics. The presented data, experimental protocols, and mechanistic insights are intended to provide a valuable resource for the scientific community engaged in the development of new anti-infective therapies.
Comparative Efficacy of Temporin Peptides in a Mouse Sepsis Model
Studies have explored the in vivo efficacy of various temporins, often in combination, to enhance their therapeutic window and spectrum of activity. A notable study investigated the synergistic effect of Temporin A (TA) and a modified Temporin B (TB-YK) in a mouse model of sepsis induced by both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella enterica) bacteria.
| Treatment Group | Pathogen | Dose (mg/kg) | Survival Rate (%) | Bacterial Load Reduction (log CFU) | Reference |
| Temporin A + TB-YK | S. aureus | TA: 3.4, TB-YK: 1.6 | 100 | Not specified | [1] |
| Temporin A + TB-YK | S. enterica | TA: 3.4, TB-YK: 1.6 | 100 | Not specified | [1] |
| Imipenem | S. aureus | Not specified | Not specified | Enhanced by TA | [1] |
| Untreated Control | S. aureus | - | 0 | - | [1] |
| Untreated Control | S. enterica | - | 0 | - | [1] |
Table 1: In Vivo Efficacy of Temporin Combination Therapy in a Mouse Sepsis Model. This table summarizes the survival rates of mice infected with lethal doses of S. aureus or S. enterica and treated with a combination of Temporin A and a modified Temporin B. The combination therapy resulted in 100% survival.[1]
Efficacy of Temporin-GHb Derivatives in a Mouse Pneumonia Model
Derivatives of another temporin, Temporin-GHb, have been evaluated in a mouse model of acute pneumonia caused by Staphylococcus aureus. These studies highlight the potential of peptide engineering to enhance antimicrobial activity and reduce cytotoxicity.
| Treatment Group | Pathogen | Dose (mg/kg) | Efficacy | Reference |
| GHb3K | S. aureus | 15 | Significant efficacy, comparable to vancomycin | [2] |
| GHbK4R | S. aureus | 15 | Significant efficacy, comparable to vancomycin | [2] |
| Vancomycin | S. aureus | Not specified | Significant efficacy | [2] |
| Untreated Control | S. aureus | - | No efficacy | [2] |
Table 2: Efficacy of Temporin-GHb Derivatives in a Mouse Model of Acute Pneumonia. This table shows the significant therapeutic effect of two Temporin-GHb derived peptides, GHb3K and GHbK4R, in treating S. aureus-induced pneumonia in mice, with efficacy comparable to the antibiotic vancomycin.[2]
In Vitro Activity of this compound Against Staphylococcus aureus Biofilms
A critical aspect of antimicrobial efficacy is the ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics. In vitro studies have demonstrated the potent activity of this compound against pre-formed S. aureus biofilms and persister cells.
| This compound Concentration (µM) | Biofilm Viability Reduction (%) | Persister Cell Killing (%) | Reference |
| 12.5 | ~50 | ~20-50 | [3][4][5][6] |
| 25 | Not specified | ~60-80 | [6] |
| 50 | ~100 | ~70-80 | [3][4][5][6] |
| 100 | ~100 | ~70-80 | [3][4][5][6] |
Table 3: In Vitro Anti-Biofilm and Anti-Persister Activity of this compound against S. aureus. This table summarizes the dose-dependent reduction in biofilm viability and killing of persister cells of S. aureus by this compound.[3][4][5][6]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings.
Mouse Sepsis Model
-
Animal Model: Specific pathogen-free mice are used.
-
Infection: Mice are infected intravenously with a lethal dose of bacteria (e.g., 107 CFU/mouse for S. aureus A170 or 106 CFU/mouse for S. enterica serovar Paratyphi).[1]
-
Treatment: A combination of Temporin A (3.4 mg/kg) and TB-YK (1.6 mg/kg) is administered concurrently with the bacterial challenge.[1]
-
Outcome Assessment: Survival rates are monitored over a specified period. Bacterial load in organs (e.g., kidneys, gastrointestinal tract) can be determined by plating homogenized tissues.[1] Inflammatory cytokine levels (e.g., TNF-α, IFN-γ, IL-4, IL-6) in the serum can be measured to assess the anti-inflammatory effects.[1]
Mouse Acute Pneumonia Model
-
Animal Model: Specific pathogen-free mice are used.
-
Infection: Mice are intranasally inoculated with S. aureus to induce acute pneumonia.
-
Treatment: Temporin-GHb derived peptides (e.g., GHb3K and GHbK4R at 15 mg/kg) or a comparator antibiotic (e.g., vancomycin) are administered, typically via intraperitoneal injection.[2]
-
Outcome Assessment: Efficacy is evaluated by monitoring survival, assessing lung injury (histopathology), and determining bacterial burden in the lungs.[2]
Mechanism of Action: A Focus on Membrane Disruption
The primary mechanism of action for temporins, including this compound, is believed to be the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane.
Caption: Proposed mechanism of action for this compound.
Upon interaction, the peptide is thought to fold into an α-helical structure, facilitating its insertion into the lipid bilayer.[7] This insertion leads to the formation of pores or channels through mechanisms described as "toroidal pore" or "carpet-like" models, ultimately causing membrane permeabilization, leakage of intracellular contents, and cell death.[7]
Experimental Workflow for In Vivo Efficacy Testing
The validation of a novel therapeutic agent like this compound follows a structured experimental workflow to ensure robust and reproducible results.
Caption: General experimental workflow for in vivo efficacy testing.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogues hold significant therapeutic potential as novel antimicrobial agents. Their efficacy in mouse models of severe infections, coupled with their potent in vitro activity against challenging bacterial forms like biofilms, warrants further investigation. Future research should focus on comprehensive preclinical studies that directly compare this compound with standard-of-care antibiotics against a broader range of clinically relevant pathogens. Moreover, optimizing delivery systems to enhance peptide stability and bioavailability in vivo will be crucial for its successful translation into clinical practice. The exploration of this compound's immunomodulatory properties could also unveil additional therapeutic benefits. Continued research in this area is essential to fully realize the promise of these natural peptides in the fight against infectious diseases.
References
- 1. Synergistic Antibacterial and Anti-Inflammatory Activity of Temporin A and Modified Temporin B In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporin-GHb-Derived Peptides Exhibit Potent Antibacterial and Antibiofilm Activities against Staphylococcus aureus In Vitro and Protect Mice from Acute Infectious Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus [mdpi.com]
- 7. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Temporin G: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of the Antimicrobial Peptide Temporin G and its Interaction with Conventional Antibiotics
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. This compound, a short, cationic antimicrobial peptide (AMP) isolated from the European red frog, Rana temporaria, has demonstrated potent activity against a range of pathogens, including multidrug-resistant strains. This guide provides a comprehensive comparison of this compound's performance, focusing on cross-resistance and synergistic effects with conventional antibiotics, supported by available experimental data and detailed methodologies for researchers.
Executive Summary
This compound exhibits a promising profile as an antimicrobial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its primary mechanism of action involves the disruption of the bacterial cell membrane, a method that is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.[1] Studies have shown that this compound is effective against persister cells and can potentiate the activity of conventional antibiotics like tobramycin. However, a complete picture of its cross-resistance profile with a wide array of antibiotics is still emerging. This guide synthesizes the current knowledge to aid researchers in evaluating the therapeutic potential of this compound.
Performance of this compound Against Antibiotic-Resistant Bacteria
This compound has shown significant efficacy against clinically relevant antibiotic-resistant bacteria. Its activity is particularly noted against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs against Resistant Staphylococcus aureus
| Peptide/Antibiotic | Bacterial Strain | MIC (µM) | MIC (µg/mL) | Reference |
| This compound | S. aureus ATCC 25923 | - | - | [2] |
| This compound | S. aureus Clinical Isolates (Biofilm) | 12.5 - 100 | - | [2] |
| Temporin A | Methicillin-resistant S. aureus (MRSA) | 2.5 - 20 | 4 - 16 | [3] |
| Temporin-GHa Analogs | Methicillin-resistant S. aureus (MRSA) | 6.2 - 12.5 | - | [4] |
Note: Direct MIC values for this compound against planktonic antibiotic-resistant strains were not available in the reviewed literature. The data for Temporin A and Temporin-GHa analogs are included for comparative purposes within the temporin family.
Synergistic Effects with Conventional Antibiotics
A key advantage of antimicrobial peptides is their potential to work in synergy with existing antibiotics, potentially lowering the required dosage and combating resistance.
This compound and Tobramycin Synergy
Studies have demonstrated a significant synergistic effect between sub-inhibitory concentrations of this compound and the aminoglycoside antibiotic tobramycin against S. aureus. This potentiation of tobramycin's efficacy suggests that this compound could be used in combination therapies to tackle difficult-to-treat infections.[1][2]
Table 2: Synergistic Activity of this compound with Tobramycin against Staphylococcus aureus
| Bacterial Strain | Treatment | Result | Reference |
| S. aureus Clinical Isolate 1a | ¼ MIC Tobramycin | ~40% growth inhibition | [1] |
| S. aureus Clinical Isolate 1a | ¼ MIC Tobramycin + ½ MIC this compound | Significant reduction in bacterial growth | [1] |
Note: Specific Fractional Inhibitory Concentration (FIC) indices for this compound with tobramycin were not detailed in the available literature.
Cross-Resistance Profile
Understanding the potential for cross-resistance between this compound and conventional antibiotics is crucial for its development as a therapeutic. While direct studies on this compound are limited, research on the broader temporin family and other antimicrobial peptides provides valuable insights.
It has been observed that bacteria can develop resistance to AMPs, and this can sometimes lead to cross-resistance with other AMPs. However, the development of cross-resistance to conventional antibiotics is not a given and depends on the specific resistance mechanisms. For instance, resistance mechanisms in S. aureus that lead to increased positive surface charge can confer resistance to multiple cationic AMPs.
Due to the lack of specific data on this compound-resistant strains, a comprehensive cross-resistance table with conventional antibiotics cannot be provided at this time. Further research is critically needed in this area.
Experimental Protocols
To facilitate further research, this section details the methodologies for key experiments in cross-resistance studies.
Induction of this compound Resistance
A step-wise method is commonly employed to induce resistance to antimicrobial peptides in bacteria.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Cross-Resistance Testing
Once a resistant strain is developed, its susceptibility to other antimicrobial agents is tested to determine cross-resistance or collateral sensitivity.
Conclusion and Future Directions
This compound holds considerable promise as a future antimicrobial therapeutic, either as a standalone agent or in combination with conventional antibiotics. Its demonstrated synergy with tobramycin highlights a path toward overcoming existing antibiotic resistance. However, the current body of research lacks comprehensive data on the cross-resistance profile of this compound.
For drug development professionals, the key takeaway is the urgent need for further investigation. Future studies should focus on:
-
Inducing stable resistance to this compound in a variety of clinically relevant bacterial strains.
-
Performing comprehensive cross-resistance studies by testing the susceptibility of these this compound-resistant strains against a broad panel of conventional antibiotics from different classes.
-
Conducting detailed synergy studies using the checkerboard method to quantify the FIC index of this compound with a wider range of antibiotics.
By systematically addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound and pave the way for its clinical application in the fight against antimicrobial resistance.
References
- 1. The Antimicrobial Peptide this compound: Anti-Biofilm, Anti-Persister Activities, and Potentiator Effect of Tobramycin Efficacy Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Analogs of Temporin-GHa Exhibit a Broader Spectrum of Antimicrobial Activity and a Stronger Antibiofilm Potential against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the cytotoxicity of Temporin G against other temporin isoforms
An objective guide for researchers and drug development professionals on the cytotoxic profile of Temporin G relative to other temporin isoforms, supported by experimental data.
Temporins, a family of short, cationic antimicrobial peptides isolated from frog skin, have garnered significant interest for their potential therapeutic applications, ranging from antimicrobial to anticancer agents. A critical aspect of their preclinical evaluation is determining their cytotoxicity against mammalian cells to assess their therapeutic index. This guide provides a comparative benchmark of the cytotoxicity of this compound against other notable temporin isoforms, summarizing key experimental findings to aid in the selection and development of temporin-based therapeutics.
Comparative Cytotoxicity Data
The cytotoxic activity of temporin isoforms varies significantly depending on the specific peptide, the target cell line, and the experimental conditions. The following table summarizes the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) values for this compound and other temporins from various studies. A higher CC50 value indicates lower cytotoxicity.
| Temporin Isoform | Cell Line | Cytotoxicity Metric | Value (µM) | Reference |
| This compound (TG) | A549 (human lung carcinoma) | CC50 | 73 | [1] |
| Temporin A (TA) | A549 (human lung carcinoma) | CC50 | 31 | [1] |
| Temporin B (TB) | A549 (human lung carcinoma) | CC50 | 58 | [1] |
| Temporin SHa | MCF-7 (human breast cancer) | IC50 | 14.5 | [2] |
| HeLa (human cervical cancer) | IC50 | 18.4 | [2] | |
| NCI-H460 (human non-small cell lung cancer) | IC50 | 34.5 | [2] | |
| Temporin 1CEa | Human breast cancer cells | IC50 | 30 - 60 | [2] |
| Temporin L (TL) | Human Red Blood Cells | LD50 | 112 | [2] |
| Temporin-1OLa | Hela cells | LC50 | 25 | [3] |
| HaCaT (human keratinocytes) | LC50 | 100 | [3] | |
| Temporin-1Ga | 4T1 (mouse breast cancer) | LC50 | 20 | [3] |
| HaCaT (human keratinocytes) | LC50 | 40 | [3] |
Key Findings:
-
This compound exhibits lower cytotoxicity compared to Temporin A and B against A549 human lung carcinoma cells, with a CC50 of 73 µM, compared to 31 µM for TA and 58 µM for TB.[1] This suggests a potentially better safety profile for this compound in the context of respiratory applications.
-
Other temporin isoforms, such as Temporin SHa and 1CEa, have demonstrated potent anticancer activity , with IC50 values in the micromolar range against various cancer cell lines.[2]
-
Temporin L shows significant hemolytic activity , with an LD50 of 112 µM against human red blood cells.[2]
-
The cytotoxicity of temporins is highly dependent on the specific isoform and the target cell type. For instance, Temporin-1OLa showed greater toxicity to HeLa cells than to HaCaT keratinocytes.[3]
Experimental Protocols
The following is a representative experimental protocol for determining the cytotoxicity of temporin peptides using a standard MTT assay, as described in studies evaluating this compound, A, and B.[1]
MTT Cytotoxicity Assay Protocol
-
Cell Culture: A549 cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM without phenol red and incubated for 24 hours at 37°C.
-
Peptide Treatment: Cell monolayers are treated with increasing concentrations of temporin peptides (e.g., 0.1, 7.5, 15, 30, 40, 60 µM) for 24 hours at 37°C.
-
MTT Incubation: After 24 hours of peptide exposure, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50), defined as the peptide concentration required to reduce cell viability by 50%, is calculated by regression analysis of the log(dose)-response curve.[1]
Visualizing Experimental Workflow and Potential Mechanisms
To further elucidate the processes involved in benchmarking temporin cytotoxicity, the following diagrams illustrate a typical experimental workflow and a plausible signaling pathway for temporin-induced cytotoxicity.
Caption: Workflow for determining temporin cytotoxicity using the MTT assay.
Caption: A potential signaling pathway for temporin-induced apoptosis.
References
- 1. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial, Antifungal, Anticancer Activities and Structural Bioinformatics Analysis of Six Naturally Occurring Temporins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of Temporin G and Its Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
Temporin G, a small, cationic antimicrobial peptide (AMP) isolated from the skin of the European red frog (Rana temporaria), has garnered interest for its activity against a range of pathogens.[1] However, like many natural peptides, its therapeutic potential is often hampered by poor stability in vivo, primarily due to rapid degradation by proteases. This guide provides a comparative evaluation of the stability of native this compound versus its synthetic analogues, which have been engineered to overcome this critical limitation.
The Challenge of In Vivo Stability for this compound
Native peptides are susceptible to enzymatic degradation in blood and tissues, leading to a short half-life and reduced efficacy. The antimicrobial activity of this compound, for instance, is reported to be significantly reduced or completely lost when tested in human serum.[1] This proteolytic instability is a major hurdle for the systemic application of temporins, necessitating the development of modified analogues with enhanced stability.[2]
Synthetic Analogues: Engineering for Stability
To improve the therapeutic promise of temporins, researchers have developed numerous synthetic analogues. These modifications often involve strategic amino acid substitutions to enhance stability, broaden the antimicrobial spectrum, and improve selectivity. Key examples include analogues of Temporin-GHa and Temporin-SHa.
-
Temporin-GHa Analogues: Temporin-GHa, cloned from the frog Hylarana guentheri, has served as a template for designing more robust peptides.[2] For example, the analogue GHa4R , created by replacing a histidine with arginine, was found to be highly stable and barely affected by temperature, pH, or storage period.[3]
-
Temporin-SHa Analogues: Modifications to Temporin-SHa, such as the D-amino acid substitution in [G4a]-SHa and [G7a]-SHa , have been shown to improve stability.[4] These analogues exhibited significant antimicrobial activity even in the presence of 30% human serum, indicating enhanced resistance to proteolytic degradation.[4] The use of unnatural D-amino acids makes these peptides less recognizable to proteases, which typically target L-amino acid chains.[5]
Comparative Stability Data
Direct quantitative in vivo half-life data for this compound is limited. However, stability in human plasma or serum is a widely accepted proxy for predicting in vivo performance. The following table summarizes the reported stability of this compound and several key synthetic analogues.
| Peptide | Parent Peptide | Key Modification(s) | Reported Stability | Reference(s) |
| This compound | N/A | Natural Sequence | Activity is "strongly reduced or lost" in human serum. | [1] |
| GHa4R | Temporin-GHa | Histidine to Arginine substitution. | "Barely affected by temperature, pH, and storage period, showing high stability." | [3] |
| [G4a]-SHa | Temporin-SHa | D-Alanine substitution. | Showed improved stability compared to the parent peptide; retained significant activity in 30% human serum. | [4] |
| [G7a]-SHa | Temporin-SHa | D-Alanine substitution. | Showed improved stability compared to the parent peptide; retained significant activity in 30% human serum. | [4] |
| [G10a]-SHa | Temporin-SHa | D-Alanine substitution. | Showed improved stability compared to the parent peptide; retained significant activity in 30% human serum. | [4] |
Experimental Protocols
Protocol for Peptide Stability Assay in Human Plasma/Serum
This protocol outlines a standard method for evaluating the stability of peptides like this compound and its analogues against proteolytic degradation in human plasma or serum.[6][7][8]
1. Materials:
- Peptide stock solution (e.g., 1 mM in sterile water or appropriate buffer).
- Human serum or plasma (commercially sourced or freshly prepared).
- Incubator or water bath set to 37°C.
- Protein precipitation agent (e.g., 10% Trichloroacetic Acid - TCA).
- Microcentrifuge.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
- Mass Spectrometer (LC-MS) for identifying degradation products (optional).
2. Procedure:
- Preparation: Thaw frozen human plasma/serum on ice. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet any cryoprecipitates.
- Incubation: Mix the peptide stock solution with the plasma/serum (e.g., in a 1:1 v/v ratio) to achieve the desired final peptide concentration (e.g., 10-50 µM). Immediately take a time point zero (t=0) aliquot.
- Time Course Sampling: Incubate the mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 10 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).
- Enzyme Quenching: For each aliquot, immediately stop proteolytic activity by adding a protein precipitation agent like TCA (e.g., 20 µL of 10% TCA to a 120 µL sample). Vortex and incubate on ice for at least 10-30 minutes.[6][8]
- Protein Removal: Centrifuge the quenched samples at high speed (e.g., 12,000-15,000 x g) for 5-10 minutes to pellet the precipitated proteins.
- Analysis: Carefully collect the supernatant and analyze it by RP-HPLC. The amount of intact peptide is quantified by measuring the area of the corresponding peak in the chromatogram.[8]
- Data Analysis: The percentage of remaining intact peptide at each time point is calculated relative to the t=0 sample (set to 100%). These values can be plotted against time to determine the peptide's half-life (t½) using a one-phase decay model.[7]
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and the general mechanism of action for temporin peptides.
Caption: Experimental workflow for peptide plasma stability assay.
Caption: General mechanism of temporin action on bacterial membranes.
Conclusion
While this compound possesses promising antimicrobial properties, its poor stability in serum is a significant barrier to its clinical development. Strategic chemical modifications, such as D-amino acid substitutions and replacements that enhance cationicity, have led to the creation of synthetic analogues with markedly improved stability against proteolytic degradation.[2][4] Analogues like GHa4R and the D-Ala substituted variants of Temporin-SHa demonstrate that it is possible to engineer these peptides to retain or even enhance their bioactivity while overcoming their inherent instability.[3][4] These findings underscore the potential of synthetic analogues as viable therapeutic candidates, warranting further investigation into their in vivo efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. The Analogs of Temporin-GHa Exhibit a Broader Spectrum of Antimicrobial Activity and a Stronger Antibiofilm Potential against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
The Double-Edged Sword: Enhancing Antimicrobial Potency of Temporin G through C-Terminal Modification
A detailed comparison of Temporin G and its C-terminally modified derivatives reveals a significant enhancement in antimicrobial and antibiofilm efficacy, albeit with a parallel increase in cytotoxicity. This guide provides a comprehensive analysis of their structure-activity relationship, supported by quantitative data and detailed experimental protocols, for researchers and drug development professionals.
This compound, a small, cationic antimicrobial peptide isolated from the European red frog, Rana temporaria, has garnered interest for its activity against a range of bacteria. However, its therapeutic potential is often limited by modest potency. To address this, researchers have explored various modifications, particularly at the C-terminus, to enhance its biological activity. This guide compares the performance of the parent peptide, this compound, with its key C-terminally modified derivatives, focusing on the trade-offs between increased antimicrobial action and effects on host cells.
Comparative Analysis of Biological Activity
The biological activities of this compound and its derivatives have been evaluated through a series of standardized assays. The following tables summarize the key quantitative data, offering a clear comparison of their antimicrobial, hemolytic, and cytotoxic profiles. The primary peptides discussed are:
-
This compound: The natural, C-terminally amidated peptide.
-
Temporin-GHa: A naturally occurring analog of this compound.
-
GHa11K: A derivative of Temporin-GHa with a lysine substitution near the C-terminus.
-
GHaK: A derivative of Temporin-GHa with lysine substitutions at both the N- and C-terminal regions.
Table 1: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration in µM)
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism. Lower MIC values indicate higher potency.
| Peptide | S. aureus | S. mutans | E. coli | P. aeruginosa | C. albicans |
| This compound | 24[1] | - | - | - | 16[1] |
| Temporin-GHa | 12.5[2] | 25[2] | 50[2] | >50 | >50 |
| GHa11K | 6.2[2] | 12.5[2] | 12.5[2] | 25 | 50 |
| GHaK | 6.2[2] | 6.2[2] | 12.5[2] | 25 | 25 |
Data for this compound against S. aureus represents the bactericidal concentration (BC).
Table 2: Comparison of Hemolytic and Cytotoxic Activity
The therapeutic potential of an antimicrobial peptide is also dictated by its toxicity to host cells. Hemolytic activity (HC50), the concentration causing 50% lysis of human red blood cells, and cytotoxicity (CC50), the concentration causing 50% death of human cells, are critical parameters. Higher HC50 and CC50 values are desirable, indicating lower toxicity.
| Peptide | Hemolytic Activity (HC50 in µM) | Cytotoxicity (CC50 in µM) |
| This compound | >100 | 72 (A549 cells)[3] |
| Temporin-GHa | 35.4 | - |
| GHa11K | 14.2 | - |
| GHaK | 17.5 | - |
Structure-Activity Relationship: The Role of C-Terminal Modifications
The observed differences in biological activity can be attributed to key structural modifications, primarily the addition of cationic residues at or near the C-terminus.
Caption: Structural modifications from this compound to its derivatives.
The substitution of a phenylalanine with a histidine to create Temporin-GHa, and the subsequent addition of lysine residues in GHa11K and GHaK, progressively increases the net positive charge of the peptides. This enhanced cationicity is a key driver of the improved antimicrobial activity, as it facilitates stronger electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
The C-terminal amidation, a common feature of many naturally occurring antimicrobial peptides, is crucial for protecting the peptide from degradation by host carboxypeptidases and for maintaining its helical structure, which is important for membrane interaction. The addition of a cationic lysine near the amidated C-terminus in GHa11K and GHaK further enhances the peptide's ability to disrupt the bacterial membrane, leading to cell death. However, this increased membrane-disrupting capability is not entirely specific to bacterial cells, as evidenced by the increased hemolytic activity of the modified derivatives.
Caption: Proposed mechanism of action and influence of C-terminal modifications.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Bacterial Strains and Culture Conditions: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB) at 37°C with agitation. The bacterial suspension is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Peptide Preparation: Peptides are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution, which is then serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptides. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Hemolytic Assay
This assay measures the ability of a peptide to lyse red blood cells.
-
Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 2-4% (v/v).
-
Incubation: The RBC suspension is incubated with various concentrations of the peptides in a 96-well plate at 37°C for 1 hour. A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
-
Measurement of Hemolysis: After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at a wavelength of 415 or 540 nm.
-
Calculation of HC50: The percentage of hemolysis is calculated relative to the positive control. The HC50 value, the concentration of peptide causing 50% hemolysis, is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cell lines (e.g., A549, HEK293) are seeded in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the peptides, and the cells are incubated for a further 24-48 hours.
-
MTT Incubation: The peptide-containing medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm.
-
Calculation of CC50: Cell viability is expressed as a percentage of the untreated control cells. The CC50 value, the concentration of peptide that reduces cell viability by 50%, is calculated from the dose-response curve.
Caption: Experimental workflow for determining the structure-activity relationship.
Conclusion
The C-terminal modification of this compound, particularly through the introduction of cationic residues like lysine, represents a promising strategy for enhancing its antimicrobial and antibiofilm properties. The resulting derivatives exhibit significantly lower MIC values against a broader spectrum of bacteria. However, this increased potency comes at the cost of higher hemolytic activity and potentially increased cytotoxicity. This trade-off underscores the delicate balance between efficacy and safety in the design of novel antimicrobial peptides. Future research should focus on optimizing this balance, perhaps through more nuanced modifications that enhance bacterial membrane specificity while minimizing interactions with host cell membranes. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest for new and effective antimicrobial agents.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Analogs of Temporin-GHa Exhibit a Broader Spectrum of Antimicrobial Activity and a Stronger Antibiofilm Potential against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of the Antiviral Targets of Temporin G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the independently validated antiviral targets of Temporin G, a promising antimicrobial peptide. The following sections present quantitative data from various studies, detail the experimental protocols used for validation, and illustrate the key mechanisms of action.
Data Presentation: Quantitative Antiviral Activity of this compound
The antiviral efficacy of this compound has been validated against several viruses. The following tables summarize the key quantitative data from independent research, offering a clear comparison of its activity.
Table 1: Antiviral Activity of this compound against Enveloped RNA Viruses
| Virus | Strain | Cell Line | Assay | Endpoint | Result | Efficacy | Reference |
| Influenza A Virus | A/Puerto Rico/8/34 (H1N1) | A549 | Hemagglutination Assay | IC50 | 13 µM | Moderate | [1] |
| TCID50 Assay | Viral Titer Reduction (Adsorption Phase) | 1.41 log | 96.1% inhibition | [1] | |||
| TCID50 Assay | Viral Titer Reduction (Adsorption + Post-infection) | 1.23 log | 94.1% inhibition | [1] | |||
| Hemolysis Inhibition Assay | Inhibition of Hemoglobin Release | 77% reduction | High | [1] | |||
| Parainfluenza Virus | Sendai Virus (SeV) | A549 | TCID50 Assay | Viral Titer Reduction (Post-infection) | ~1.2 log | - | [1][2] |
| Hemagglutination Assay | Viral Titer Reduction | ~3.5-fold | - | [1] |
Table 2: Antiviral Activity of this compound against Enveloped DNA Viruses
| Virus | Strain | Cell Line | Assay | Endpoint | Result | Efficacy | Reference |
| Herpes Simplex Virus 1 (HSV-1) | Not Specified | Vero | Plaque Reduction Assay | Viral Titer Reduction (Entry Assay) | 3-log | High | [3] |
| Plaque Reduction Assay | Viral Titer Reduction (Attachment Assay) | 1-log | Moderate | [3] |
Table 3: Cytotoxicity and Selectivity of this compound
| Peptide | Cell Line | Assay | Endpoint | Result | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | A549 | MTT Assay | CC50 | >73 µM | 5.6 | [1] |
| This compound | Vero | Trypan Blue Exclusion | Cytotoxicity | Slight decrease in viability at 100 µg/mL | Not Calculated | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Plaque Reduction Assay (for HSV-1)
This assay is used to determine the titer of infectious virus particles and to quantify the antiviral activity of a compound.[3][4]
Materials:
-
Vero cells
-
Herpes Simplex Virus 1 (HSV-1) stock
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Carboxymethyl cellulose (CMC)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates at a density of 1.3 x 10^5 cells/well and incubate overnight to form a confluent monolayer.
-
Infection: Infect the cell monolayers with HSV-1 at a specified Multiplicity of Infection (MOI) for 1 hour at 37°C.
-
Treatment:
-
Attachment Assay: Co-incubate the virus and this compound with the cells for 1 hour at 4°C.
-
Entry Assay: After the 1-hour infection period, remove the virus inoculum, wash the cells with PBS, and then add media containing this compound.
-
Virucidal Assay: Pre-incubate the virus with this compound for 1 hour at 37°C before adding the mixture to the cells.
-
-
Overlay: After the respective treatments, remove the inoculum and overlay the cells with DMEM containing 1% CMC and 2% FBS, with or without this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator to allow for plaque formation.
-
Staining and Counting: Fix the cells with a formalin solution and stain with 0.1% crystal violet. Count the number of plaques in each well. The percentage of viral inhibition is calculated relative to the untreated control.
Hemagglutination (HA) and Hemagglutination Inhibition (HI) Assays (for Influenza Virus)
The HA assay is used to titrate the amount of influenza virus, while the HI assay measures the ability of a substance to inhibit virus-induced hemagglutination.[1][5][6]
Materials:
-
Influenza A virus stock
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cells (RBCs), typically from chicken or turkey (0.5% solution)
-
96-well V-bottom microtiter plate
Procedure for Hemagglutination Inhibition (HI) Assay:
-
Serial Dilution: Prepare serial two-fold dilutions of this compound in PBS in a 96-well plate.
-
Virus Addition: Add a standardized amount of influenza virus (typically 4 hemagglutination units) to each well containing the diluted peptide.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the peptide to interact with the virus.
-
RBC Addition: Add 50 µL of a 0.5% RBC suspension to each well.
-
Observation: Incubate the plate at room temperature for 30-60 minutes and observe the wells. Complete inhibition of hemagglutination is indicated by the formation of a sharp "button" of RBCs at the bottom of the well. Hemagglutination is observed as a lattice formation of RBCs.
-
Endpoint Determination: The HI titer is the highest dilution of the peptide that completely inhibits hemagglutination.
Virucidal Assay
This assay determines the direct effect of a compound on the infectivity of viral particles.[7]
Materials:
-
Virus stock (e.g., HSV-1)
-
This compound
-
Cell culture medium
-
Susceptible cell line (e.g., Vero cells)
Procedure:
-
Pre-incubation: Mix the virus suspension with different concentrations of this compound.
-
Incubation: Incubate the virus-peptide mixture for a defined period (e.g., 1 hour) at 37°C.
-
Titration of Residual Infectivity: After incubation, serially dilute the mixture and inoculate it onto susceptible cell monolayers.
-
Quantification: Perform a plaque reduction assay (as described above) or a TCID50 assay to determine the remaining infectious virus titer.
-
Analysis: Compare the virus titer of the treated samples to that of the untreated control to calculate the percentage of viral inactivation.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and validated mechanisms of action of this compound.
References
- 1. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an amphibian antimicrobial peptide against influenza and parainfluenza respiratory viruses: Insights into biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inhibition of DNA Viruses by the Amphibian Antimicrobial Peptide this compound: A Virological Study Addressing HSV-1 and JPCyV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. Anti-Hemagglutinin Antibody Derived Lead Peptides for Inhibitors of Influenza Virus Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
A Comparative Meta-Analysis of the Therapeutic Efficacy of the Temporin Family of Peptides
The temporin family of peptides, naturally occurring antimicrobial peptides (AMPs) isolated from the skin of frogs, has garnered significant scientific interest for its broad-spectrum therapeutic potential. These short, cationic, and often amphipathic peptides have demonstrated potent activity against a range of pathogens and cancer cells. This guide provides a comparative meta-analysis of their efficacy, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid researchers and drug development professionals in this promising field.
Data Presentation: A Quantitative Overview
The therapeutic efficacy of various temporin peptides and their synthetic analogues has been extensively evaluated. The following tables summarize their antimicrobial and anticancer activities, as well as their hemolytic effects, providing a basis for comparative assessment.
Table 1: Antimicrobial Activity of Selected Temporin Peptides
| Peptide | Target Organism | MIC (μM) | Reference |
| Temporin A | Staphylococcus aureus | 2.3 - 2.5 | [1] |
| Bacillus megaterium | 2.5 | [2] | |
| Escherichia coli D21 | 11.9 | [1] | |
| Candida albicans | >100 | [1] | |
| Temporin B | Staphylococcus aureus | 3.12 | [3] |
| Streptococcus pyogenes | 6.25 | [2] | |
| Escherichia coli | >100 | [2] | |
| Candida albicans | 50 | [4] | |
| Temporin L | Staphylococcus aureus | 3.12 | [3] |
| Escherichia coli | 25 | [3] | |
| Pseudomonas aeruginosa | >100 | [3] | |
| Candida albicans | 12.5 | [2] | |
| Temporin-1CEa | Staphylococcus aureus | 3.1 | [2] |
| Escherichia coli | 50 | [2] | |
| Temporin-SHf | Escherichia coli | 10 | [4] |
| Staphylococcus aureus | 20 | [4] | |
| GHaR (Temporin-GHa analogue) | Streptococcus mutans | 1.56 | [5] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 2: Anticancer Activity of Selected Temporin Peptides
| Peptide | Cancer Cell Line | IC50 (μM) | Reference |
| Temporin A | A549 (Lung Carcinoma) | ~50-100 | [6] |
| Temporin L | A549 (Lung Carcinoma) | ~50-100 | [6] |
| Temporin-1CEa | Bcap-37 (Breast Cancer) | ~30-60 | [2] |
| A375 (Melanoma) | ~30-60 | [2] | |
| Temporin-SHf | A549 (Lung Carcinoma) | 25.34 | [4] |
| MCF-7 (Breast Cancer) | 32.87 | [4] | |
| HepG2 (Liver Cancer) | 41.56 | [4] | |
| PC3 (Prostate Cancer) | 56.23 | [4] | |
| [G10a]-SHa (Temporin SHa analogue) | MCF-7 (Breast Cancer) | 20.36 | [7] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of the peptide that is required for 50% inhibition of cancer cell viability.
Table 3: Hemolytic Activity of Selected Temporin Peptides
| Peptide | HC50 (μM) | Reference |
| Temporin A | >120 | [1] |
| Temporin L | ~20 | [8] |
| Temporin-1CEa | 99 | [2] |
| Temporin-SHf | 267.97 | [4] |
| Temporin-PKE | 6.58 | [9] |
HC50 (Half-maximal Hemolytic Concentration): The concentration of the peptide that causes 50% hemolysis of red blood cells.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of temporin peptides against various microbial strains is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
-
Preparation of Microbial Inoculum: A fresh overnight culture of the target microorganism is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11]
-
Peptide Dilution: The temporin peptide is serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the microbial inoculum is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.[13]
Cytotoxicity (MTT) Assay
The in vitro cytotoxicity of temporin peptides against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[14][15]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Peptide Treatment: The cells are then treated with various concentrations of the temporin peptide and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 4 hours at 37°C.[14]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Hemolytic Assay
The hemolytic activity of temporin peptides is evaluated by measuring the lysis of red blood cells (RBCs).
-
RBC Preparation: Fresh human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2-4% (v/v).
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the temporin peptide at 37°C for 1 hour.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Release Measurement: The amount of hemoglobin released into the supernatant is measured by reading the absorbance at 540 nm.
-
HC50 Calculation: A 0.1% Triton X-100 solution is used as a positive control (100% hemolysis), and PBS is used as a negative control (0% hemolysis). The HC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of temporin peptides are primarily attributed to their ability to interact with and disrupt cell membranes. However, intracellular mechanisms also play a significant role, particularly in their anticancer activity.
Antimicrobial Mechanism
The primary antimicrobial mechanism of temporins involves the disruption of the bacterial cell membrane.[2] This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Antimicrobial mechanism of temporin peptides.
Anticancer Signaling Pathway
The anticancer mechanism of temporins, particularly temporin-1CEa, is multifaceted. It involves direct membrane disruption of cancer cells, which often have a higher negative surface charge compared to normal cells due to the overexpression of phosphatidylserine.[2] Furthermore, upon entering the cell, temporins can target mitochondria, leading to the induction of apoptosis.[16][17]
Anticancer signaling pathway of temporin peptides.
Experimental Workflow for Efficacy Evaluation
The overall workflow for evaluating the therapeutic efficacy of a novel temporin peptide involves a series of in vitro and potentially in vivo assays.
Experimental workflow for temporin efficacy.
References
- 1. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antimicrobial peptide temporin derivatives inhibit biofilm formation and virulence factor expression of Streptococcus mutans [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Anticancer mechanisms of temporin-1CEa, an amphipathic α-helical antimicrobial peptide, in Bcap-37 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Temporin G
The responsible management of laboratory waste is paramount to ensuring environmental safety and preventing the development of antimicrobial resistance. For researchers and drug development professionals working with Temporin G, an antimicrobial peptide, adherence to proper disposal protocols is a critical aspect of the experimental workflow. This guide provides essential, step-by-step information for the safe and effective disposal of this compound and associated materials.
Core Principles of Peptide Disposal
Improper disposal of antimicrobial peptides like this compound can introduce these biologically active molecules into the environment, posing risks to ecosystems and potentially contributing to the rise of drug-resistant microbes[1][2]. Therefore, all materials contaminated with this compound, including solutions, used consumables, and personal protective equipment, must be treated as chemical waste and handled according to institutional and local regulations[2][3].
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to prevent skin and eye irritation[3].
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Procedures
The following procedures outline the best practices for disposing of solid and liquid this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and filter paper, should be collected in a designated, clearly labeled biohazard or peptide waste bin[3][4]. This container must be leak-proof and have a secure lid.
-
Liquid Waste: Liquid waste containing this compound, including unused stock solutions and experimental media, should be collected in a dedicated, sealed, and clearly labeled chemical waste container[3]. It is crucial to avoid mixing peptide waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[5]. Never pour liquid peptide waste down the sink or into drains[3][5].
2. Labeling and Storage:
-
All waste containers must be accurately labeled with "Peptide Waste," the name of the peptide (this compound), and any other hazardous components present in the solution (e.g., solvents)[3].
-
If waste needs to be stored temporarily before collection, it should be kept in a cool, dry, and secure location away from general laboratory traffic[3]. Ensure containers are tightly sealed to prevent leakage or evaporation[3][6].
3. Final Disposal:
-
Contact your institution's EHS office or a certified biomedical waste disposal company to arrange for the pickup and final disposal of the collected this compound waste[3]. These specialized services will ensure the waste is handled and treated in compliance with all federal, state, and local regulations, often through incineration or other chemical treatment methods[3][4].
4. Spill Management:
-
In the event of a spill, absorb the liquid with disposable wipes or other absorbent material.
-
Place all contaminated materials into the designated peptide waste bin.
-
Thoroughly clean the affected area with a mild detergent and water.
-
For larger spills, immediately notify your laboratory's safety officer[3].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
It is the responsibility of every researcher to be knowledgeable about the proper disposal methods for the materials they handle. By following these guidelines, you contribute to a safer laboratory environment and help protect our ecosystem. Always consult your institution's specific protocols and Safety Data Sheets for the most accurate and compliant disposal information.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. bitesizebio.com [bitesizebio.com]
- 3. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 4. peptiderecon.com [peptiderecon.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
Safeguarding Your Research: A Guide to Handling Temporin G
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Temporin G, a promising antimicrobial peptide. The following procedures for handling, storage, and disposal are designed to minimize risk and ensure operational efficiency.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If creating aerosols or working with the powder form, a respirator may be necessary.
| Hazard Classification (Based on Temporin A) | Precautionary Statements |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Handling | P264: Wash skin thoroughly after handling.[1]P270: Do not eat, drink or smoke when using this product.[1] |
| Environmental | P273: Avoid release to the environment.[1] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Use this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Disposal Plan:
-
Waste Collection: Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the waste through an approved waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[1][2]
Emergency Procedures
Spill Response:
In the event of a this compound spill, follow the workflow outlined below.
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice.[1] Rinse mouth with water.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
